Mepirapim
Description
Properties
CAS No. |
2365542-29-4 |
|---|---|
Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C19H27N3O/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3 |
InChI Key |
IUEFFEOHJKCBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Foundational & Exploratory
Mepirapim: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim is a synthetic compound that has been identified as a psychoactive substance. Its pharmacological profile is complex, exhibiting a dual mechanism of action that involves the modulation of both T-type calcium channels and the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the current understanding of Mepirapim's mechanism of action, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Core Mechanisms of Action
Mepirapim's effects are primarily attributed to two distinct molecular targets:
-
T-type Calcium Channel Inhibition: Mepirapim and its analogues have been shown to inhibit T-type calcium channels (CaV3), which are low voltage-activated calcium channels involved in various physiological processes, including neuronal excitability.
-
Cannabinoid Receptor 1 (CB1) Activity: There is conflicting evidence regarding Mepirapim's activity at the CB1 receptor. Some studies indicate minimal or negligible activity[1], while others suggest that it induces addiction-related behaviors through a CB1-mediated pathway, leading to downstream effects on GABAergic and dopaminergic signaling[2][3].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Mepirapim and its analogues.
Table 1: T-type Calcium Channel Inhibition by Mepirapim and its Analogues
| Compound | CaV3.1 (% Inhibition @ 10 µM) | CaV3.2 (% Inhibition @ 10 µM) | CaV3.3 (% Inhibition @ 10 µM) |
| Mepirapim (H, Me) | 40.9 ± 8.1 | 42.6 ± 9.9 | 29.1 ± 5.8 |
| Analogue (H, H) | 28.3 ± 12.3 | 38.7 ± 11.8 | 28.4 ± 6.6 |
| Analogue (H, Et) | 48.0 ± 7.1 | 45.7 ± 4.6 | 66.9 ± 8.3 |
| Analogue (H, Pr) | 78.9 ± 5.9 | 67.6 ± 5.2 | 76.0 ± 7.4 |
| Analogue (H, Bn) | 79.5 ± 7.6 | 74.0 ± 8.2 | 55.6 ± 7.4 |
Data from Kevin RC, et al. (2022).[4]
Table 2: Cannabinoid Receptor 1 (CB1) Binding Affinities of Mepirapim Analogues
| Compound | Receptor | Kᵢ (µM) |
| Analogue (H, Pr) | CB1 | 5.37 |
| Analogue (H, Bn) | CB1 | 3.39 |
| Analogue (F, Bn) | CB1 | 2.24 |
Data from Kevin RC, et al. (2022).[4]
Note: A specific Kᵢ value for Mepirapim at the CB1 receptor is not consistently reported in the literature. Some studies suggest micromolar affinities for its analogues[4][5], while others indicate minimal direct binding[1].
Signaling Pathways
The dual activity of Mepirapim leads to the modulation of distinct signaling pathways.
T-type Calcium Channel Inhibition Pathway
Mepirapim's inhibition of T-type calcium channels directly reduces the influx of calcium ions into excitable cells. This can lead to a decrease in neuronal excitability.
CB1 Receptor-Mediated Signaling Pathway in Addiction
Studies suggesting CB1-mediated effects propose a pathway where Mepirapim's action in the ventral tegmental area (VTA) leads to a decrease in GABAergic inhibition of dopaminergic neurons. This disinhibition results in increased dopamine (B1211576) release in the nucleus accumbens (NAc), a key component of the brain's reward circuitry.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of Mepirapim.
In Vitro Assays
1. Radioligand Binding Assay for CB1 Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of Mepirapim for the CB1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Competitive Binding: A fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of Mepirapim.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Fluorometric Calcium Flux Assay for T-type Calcium Channel Inhibition
-
Objective: To measure the inhibitory effect of Mepirapim on T-type calcium channel activity.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing a specific T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3) are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Mepirapim.
-
Depolarization: The cell membrane is depolarized using a potassium-rich solution to activate the T-type calcium channels, leading to calcium influx and an increase in fluorescence.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of Mepirapim is quantified by comparing the fluorescence signal in treated wells to control wells, and IC₅₀ values are determined from the dose-response curves.
-
3. Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels
-
Objective: To directly measure the effect of Mepirapim on the ionic currents flowing through T-type calcium channels.
-
Methodology:
-
Cell Preparation: Individual cells expressing T-type calcium channels are selected for recording.
-
Giga-seal Formation: A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (voltage clamp), and the currents flowing across the membrane are recorded.
-
Drug Application: Mepirapim is applied to the cell, and the resulting changes in the T-type calcium channel currents are measured.
-
Data Analysis: The amplitude and kinetics of the currents are analyzed to determine the inhibitory effect of Mepirapim.
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In Vivo Behavioral Assays
1. Intravenous Self-Administration (IVSA)
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Objective: To assess the reinforcing and addictive potential of Mepirapim.
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Methodology:
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Surgery: Rodents (rats or mice) are surgically implanted with an intravenous catheter.
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Operant Conditioning: Animals are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of Mepirapim, while pressing the "inactive" lever has no consequence.
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Acquisition Phase: The number of active lever presses is recorded over several sessions to determine if the animal will learn to self-administer the drug.
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Data Analysis: A significant increase in active lever pressing compared to inactive lever pressing indicates that Mepirapim has reinforcing properties.
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2. Conditioned Place Preference (CPP)
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Objective: To evaluate the rewarding effects of Mepirapim.
-
Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
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Pre-conditioning Phase: The animal's baseline preference for each compartment is determined.
-
Conditioning Phase: The animal is confined to one compartment after receiving an injection of Mepirapim and to the other compartment after receiving a vehicle injection. This is repeated over several days.
-
Test Phase: The animal is allowed to freely explore both compartments, and the time spent in each is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding effects.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion
Mepirapim exhibits a multifaceted mechanism of action, with demonstrable effects on both T-type calcium channels and the endocannabinoid system. While its role as a T-type calcium channel inhibitor is supported by in vitro data, its interaction with the CB1 receptor is more complex and appears to be dose and context-dependent, with implications for its abuse potential. Further research is required to fully elucidate the precise binding kinetics of Mepirapim at the CB1 receptor and to obtain comprehensive dose-response data for its inhibition of T-type calcium channel subtypes. This will enable a more complete understanding of its pharmacological profile and its potential risks and therapeutic applications.
References
Mepirapim as a T-Type Calcium Channel Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim, initially investigated as a putative synthetic cannabinoid receptor agonist (SCRA), has emerged as a promising scaffold for the development of novel T-type calcium channel (CaV3) inhibitors.[1][2][3] T-type calcium channels are crucial in regulating neuronal excitability and have been identified as therapeutic targets for neurological disorders such as epilepsy and chronic pain.[4][5] Notably, Mepirapim and its analogues exhibit minimal activity at cannabinoid type 1 (CB1) receptors, which reduces the risk of central nervous system side effects associated with SCRAs.[1][2][6] This guide provides an in-depth overview of the pharmacological properties of Mepirapim and its derivatives as T-type calcium channel inhibitors, presenting key quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of Mepirapim analogues.
Table 1: In Vitro Potency of Mepirapim Analogues (SB2193 and SB2193F) as T-Type Calcium Channel Inhibitors
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| SB2193 | 0.75 | 1.2 | 8.6 |
| SB2193F | 1.1 | 1.5 | 5.4 |
Data obtained from fluorometric calcium flux assays.[2]
Table 2: Pharmacokinetic Properties of SB2193 and SB2193F in Mice (10 mg/kg, intraperitoneal injection)
| Compound | Parameter | Plasma | Brain |
| SB2193 | Cmax (µg/mL) | 0.3 ± 0.02 | 1.2 ± 0.4 |
| Tmax (min) | 30 | 30 | |
| Half-life (min) | 134 | 144 | |
| AUC (µg/mLmin) | 48 | 215 | |
| Brain/Plasma Ratio | - | 2.7 | |
| SB2193F | Cmax (µg/mL) | 1.3 ± 0.3 | 0.97 ± 0.1 |
| Tmax (min) | 15 | 15 | |
| Half-life (min) | 43 | 36 | |
| AUC (µg/mLmin) | 99 | 71 | |
| Brain/Plasma Ratio | - | - |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.[2]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Fluorometric Calcium Flux Assay
This in vitro assay is used to determine the potency of compounds in inhibiting T-type calcium channels.
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Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express one of the three T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).
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Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.
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Compound Addition: Varying concentrations of the test compound (e.g., SB2193, SB2193F) are added to the wells.
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Channel Activation: A solution containing a high concentration of potassium chloride (KCl) is added to depolarize the cell membrane and activate the voltage-gated T-type calcium channels, leading to calcium influx.
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Fluorescence Measurement: A fluorometric imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The fluorescence signal is normalized to the vehicle control, and concentration-response curves are generated to calculate the IC50 values.[1][2]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of the inhibition of T-type calcium channel currents.
-
Cell Preparation: Transfected HEK293 cells expressing the target CaV3 subtype are used.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing cesium to block potassium channels.
-
Whole-Cell Configuration: A micropipette is brought into contact with a cell, and a high-resistance seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ion channel currents.
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Voltage Protocol: A specific voltage protocol is applied to the cell to elicit T-type calcium currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then depolarizing it to a potential that activates the channels (e.g., -30 mV).
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Compound Application: The test compound is applied to the cell via a perfusion system.
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Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition by the compound.[1][4]
In Vivo Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
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Animal Dosing: Male C57BL/6J mice are administered the test compound (e.g., SB2193) via intraperitoneal injection at a specific dose (e.g., 10 mg/kg).
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Sample Collection: At various time points post-injection, blood and brain tissue are collected from cohorts of mice.
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Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Compound Quantification: The concentration of the compound in plasma and brain homogenates is determined using liquid chromatography-mass spectrometry (LC-MS).
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Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC.[1][6]
Visualizations
Signaling Pathway: Mepirapim Analogue Inhibition of T-Type Calcium Channels
Caption: Inhibition of T-type calcium channels by Mepirapim analogues.
Experimental Workflow: From Compound Synthesis to In Vivo Testing
Caption: Workflow for evaluating Mepirapim analogues.
Logical Relationship: From Putative SCRA to Selective CaV3 Inhibitor
Caption: The evolution of Mepirapim from a putative SCRA to a CaV3 inhibitor scaffold.
Discussion and Future Directions
The analogues of Mepirapim, such as SB2193 and SB2193F, are potent, brain-penetrant pan-CaV3 channel inhibitors.[1][2] In vivo studies have shown that SB2193 can protect against certain types of induced seizures in mice.[1][5] However, its efficacy was not observed in genetic models of Dravet syndrome or absence seizures, and it even appeared to exacerbate spike-and-wave discharges in a rat model of absence epilepsy.[1][5]
These findings suggest that while the Mepirapim scaffold is a valuable starting point for developing novel CaV3 inhibitors, further optimization is required to enhance subtype selectivity and improve the in vivo efficacy and safety profile.[1] Future research should focus on structure-activity relationship (SAR) studies to design analogues with improved potency for specific CaV3 subtypes, which may lead to more targeted therapeutic effects with fewer off-target effects. Additionally, exploring the therapeutic potential of these compounds in other neurological conditions where T-type calcium channels are implicated, such as neuropathic pain, is warranted.[4]
References
- 1. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 2. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim: A Technical Evaluation of its Role as a Synthetic Cannabinoid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mepirapim, an indole-based synthetic compound, has been identified in synthetic cannabis products, leading to its classification as a synthetic cannabinoid. However, its pharmacological profile is complex and atypical for a classical cannabinoid receptor agonist. This technical guide synthesizes the current scientific understanding of Mepirapim's interaction with the cannabinoid system, presenting quantitative data, detailed experimental methodologies for its assessment, and an analysis of its signaling pathways. The evidence indicates that while Mepirapim exhibits some affinity for the cannabinoid type 1 (CB1) receptor, it is a low-potency agonist. Notably, Mepirapim also functions as a T-type calcium channel inhibitor, a mechanism of action that distinguishes it from many other synthetic cannabinoids and may contribute to its unique physiological effects. This document aims to provide a comprehensive resource for the scientific community to understand the multifaceted pharmacology of Mepirapim.
Introduction
Mepirapim is a synthetic compound that has been detected in illicit herbal mixtures since its initial identification in Japan in 2013.[1] Structurally, it is an indole-based compound, differing from the well-known synthetic cannabinoid JWH-018 by the substitution of a 4-methylpiperazine group for the naphthyl group.[2] While its presence in "Spice" products has led to its classification as a synthetic cannabinoid, scientific investigations have revealed a more nuanced pharmacological profile than that of a typical high-affinity CB1 receptor agonist.[1][3] This guide provides a detailed examination of the evidence regarding Mepirapim's activity as a synthetic cannabinoid receptor agonist, with a focus on its dual activity as a T-type calcium channel inhibitor.
Pharmacological Profile
The pharmacological activity of Mepirapim is characterized by a complex interplay between its effects on cannabinoid receptors and other cellular targets.
Interaction with Cannabinoid Receptors
Studies have demonstrated that Mepirapim does interact with the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. However, the affinity and potency of this interaction are subjects of ongoing investigation and appear to be significantly lower than those of many other synthetic cannabinoids.
One study reported a binding affinity (Ki) of 112.86 nM for Mepirapim at the human CB1 receptor.[4] In functional assays, Mepirapim has been described as a low-potency agonist at both CB1 and CB2 receptors.[5] This is supported by in vivo studies in mice, where only a high dose of Mepirapim (30 mg/kg) induced a mild hypothermic response, a classic sign of central CB1 receptor activation, suggesting minimal activity at this receptor at lower doses.[4][5]
Despite this low in vitro potency, other research has indicated that Mepirapim can induce addiction-related behaviors in rodents, which are believed to be mediated through the CB1 receptor.[6][7] These studies have shown that Mepirapim can support intravenous self-administration and induce cannabinoid tetrad symptoms (hypomotility, catalepsy, analgesia, and hypothermia) in mice, suggesting a pharmacological action through the CB1 receptor.[6][7] This discrepancy between in vitro and in vivo findings highlights the complexity of Mepirapim's pharmacology.
T-Type Calcium Channel Inhibition
A significant aspect of Mepirapim's pharmacological profile is its activity as a T-type calcium channel (CaV3) inhibitor.[2][8] Several studies have identified Mepirapim and its analogues as inhibitors of CaV3 subtypes.[8] This inhibitory activity on T-type calcium channels is a distinct mechanism from its effects on cannabinoid receptors and may contribute to its overall physiological and toxicological profile. The MEPIRAPIM backbone is even being explored as a potential chemical scaffold for the development of new T-type calcium channel inhibitors.[8]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for Mepirapim's interaction with cannabinoid receptors and T-type calcium channels. The limited availability of specific EC50 values for cannabinoid receptor functional activity is a notable gap in the current literature.
| Target | Parameter | Value | Species | Assay Type | Reference |
| CB1 Receptor | Ki | 112.86 nM | Human | Radioligand Binding Assay | [4] |
| CB1 Receptor | Functional Activity | Low Potency Agonist | - | Membrane Potential Assay | [5] |
| CB2 Receptor | Functional Activity | Low Potency Agonist | - | Membrane Potential Assay | [5] |
| T-Type Calcium Channels | Activity | Inhibitor | - | Functional Calcium Flux Assay | [5][8] |
Experimental Protocols
The characterization of synthetic cannabinoid receptor agonists like Mepirapim involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor.
-
Competitive Binding: The membranes are incubated with a known radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (Mepirapim).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional activity of the test compound as an agonist at G-protein coupled receptors like CB1 and CB2.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Reaction: The membranes are incubated with the test compound, GDP, and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the test compound.
-
-
Objective: To assess the functional consequence of CB1 or CB2 receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.
-
Adenylyl Cyclase Stimulation: The cells are first treated with a substance that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.
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Agonist Treatment: The cells are then incubated with varying concentrations of the test compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.
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In Vivo Assays
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Objective: To assess the cannabimimetic activity of a compound in vivo.
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Methodology:
-
Animal Model: Typically performed in mice.
-
Drug Administration: The test compound is administered to the animals.
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Observation: The animals are observed for a characteristic set of four symptoms:
-
Hypomotility: Reduced spontaneous movement, often measured in an open-field test.
-
Catalepsy: A state of immobility and muscular rigidity.
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Analgesia: Reduced pain sensitivity, often measured using the tail-flick or hot-plate test.
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Hypothermia: A decrease in core body temperature.
-
-
Data Analysis: The presence and intensity of these four signs are indicative of CB1 receptor activation.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for a CB1 receptor agonist and a typical experimental workflow for evaluating a compound for synthetic cannabinoid receptor agonist activity.
Caption: Experimental workflow for evaluating a putative synthetic cannabinoid.
Caption: Canonical CB1 receptor signaling pathway.
Conclusion
Mepirapim's classification as a synthetic cannabinoid receptor agonist requires careful qualification. The available evidence demonstrates that it possesses a low affinity and is a low-potency agonist at the CB1 receptor. The in vivo data suggesting cannabimimetic effects, including addiction-related behaviors, may be attributable to complex pharmacokinetic and pharmacodynamic factors that are not fully elucidated.
Crucially, the identification of Mepirapim as a T-type calcium channel inhibitor introduces a second, distinct mechanism of action. This dual pharmacology complicates the prediction of its physiological effects and potential toxicity. For researchers, scientists, and drug development professionals, it is imperative to consider both its weak cannabinoid activity and its T-type calcium channel inhibitory properties when evaluating its pharmacological profile and potential for abuse. Further research is warranted to fully characterize the functional selectivity and downstream signaling pathways of Mepirapim at cannabinoid receptors and to understand the interplay between its two known mechanisms of action.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim's Effects on the Dopaminergic System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepirapim, a novel synthetic cannabinoid, has emerged as a compound of significant interest due to its complex pharmacological profile and its profound effects on the central nervous system, particularly the dopaminergic system. This technical guide provides an in-depth analysis of the current understanding of mepirapim's mechanism of action, supported by quantitative data from preclinical studies. The evidence strongly suggests that mepirapim indirectly modulates the dopaminergic system, primarily through its activity at cannabinoid receptor 1 (CB1R), leading to significant alterations in dopamine (B1211576) signaling and associated behaviors. This document consolidates available data on its receptor binding affinity, its impact on dopamine and metabolite levels, and changes in key protein expression. Detailed experimental protocols from pivotal studies are also provided to facilitate replication and further investigation.
Introduction
Mepirapim is an indole-based synthetic cannabinoid first identified in the illicit drug market in 2013.[1] Its chemical structure is distinct from classic cannabinoids like THC but shares similarities with other synthetic cannabinoids.[2] Preclinical research has demonstrated that mepirapim can induce addiction-related behaviors and, at higher doses, symptoms resembling Parkinson's disease in animal models.[1][2] These effects are largely attributed to its significant, albeit indirect, influence on the brain's dopaminergic pathways. This whitepaper will delineate the known mechanisms of mepirapim's action on the dopaminergic system, present the quantitative evidence, and provide detailed methodologies for the key experiments that form the basis of our current understanding.
Mechanism of Action
The primary mechanism by which mepirapim affects the dopaminergic system is through its action as a cannabinoid receptor 1 (CB1R) agonist.[2][3] This interaction initiates a cascade of neurochemical changes within the brain's reward circuitry, specifically in the ventral tegmental area (VTA) and the nucleus accumbens (NAc).
Indirect Modulation via the Cannabinoid System
Mepirapim binds to CB1 receptors, which are densely expressed on GABAergic interneurons in the VTA.[2] The activation of these presynaptic CB1 receptors suppresses the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] This disinhibition of dopaminergic neurons in the VTA leads to an increase in their firing rate and a subsequent surge in dopamine release in the NAc.[2] This enhancement of dopaminergic signaling in the mesolimbic pathway is a key neurochemical event underlying the reinforcing and rewarding effects of mepirapim.[2][4]
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Potential Role of T-Type Calcium Channel Inhibition
In addition to its activity at CB1 receptors, mepirapim and its analogues have been identified as inhibitors of T-type calcium channels (Cav3).[5][6] While the direct link between T-type calcium channel inhibition by mepirapim and its effects on the dopaminergic system has not been fully elucidated, it is known that these channels are involved in the excitability of dopaminergic neurons.[5] Inhibition of certain calcium channels can modulate dopamine release, suggesting a potential secondary mechanism through which mepirapim may influence dopaminergic neurotransmission.[1][7] Further research is required to clarify the contribution of this mechanism to mepirapim's overall pharmacological profile.
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Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on mepirapim's effects on the dopaminergic system.
Table 1: Receptor Binding Affinity of Mepirapim
| Receptor | Ligand | Ki (nM) | Source |
| Cannabinoid Receptor 1 (CB1R) | Mepirapim | 112.86 | [1] |
| Dopamine Receptors (D1-5) | Mepirapim | No data available | N/A |
Table 2: Effects of Mepirapim on Dopamine and Metabolite Levels in the Nucleus Accumbens
Data from in vivo microdialysis in rats following intraperitoneal (i.p.) administration.[2]
| Compound | Mepirapim Dose (mg/kg) | Change in Extracellular Levels (AUC % of baseline) |
| Dopamine (DA) | 1 | ~150% |
| 3 | ~200% | |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 1 | ~140% |
| 3 | ~180% | |
| Homovanillic acid (HVA) | 1 | ~130% |
| 3 | ~160% |
Table 3: Effects of Mepirapim on Protein Expression in the VTA and NAc
Data from Western blot analysis in mice following intraperitoneal (i.p.) administration.[2]
| Brain Region | Protein | Mepirapim Dose (mg/kg) | Change in Protein Expression (% of control) |
| VTA | Tyrosine Hydroxylase (TH) | 1 | No significant change |
| 3 | ~150% | ||
| CB1R | 1 | ~120% | |
| 3 | ~160% | ||
| GABAA Receptor | 1 | ~80% | |
| 3 | ~60% | ||
| NAc | Dopamine Receptor D1 (D1DR) | 1 | No significant change |
| 3 | ~130% | ||
| CB1R | 1 | ~110% | |
| 3 | ~140% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of mepirapim's effects on the dopaminergic system.
Intravenous Self-Administration (IVSA) in Rats
-
Objective: To assess the reinforcing effects of mepirapim.
-
Animals: Male Sprague Dawley rats (250-270 g).
-
Surgical Procedure: Rats are anesthetized and a catheter is implanted into the jugular vein, exiting at the back of the neck. Animals are allowed to recover for at least 5 days post-surgery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.
-
Procedure:
-
Acclimation: Rats are habituated to the operant chambers for several days.
-
Self-Administration Sessions: Sessions are conducted for 2 hours daily for 7 consecutive days.
-
Reinforcement Schedule: A fixed-ratio 1 (FR1) schedule is used, where one press on the active lever results in a single intravenous infusion of mepirapim or vehicle.
-
Drug Doses: Mepirapim is administered at doses of 0.003, 0.01, and 0.03 mg/kg/infusion. A vehicle control group receives saline.[2]
-
Data Collection: The number of active and inactive lever presses, and the number of infusions are recorded.
-
-
Endpoint: A significant increase in active lever pressing for mepirapim compared to the vehicle control and inactive lever pressing indicates a reinforcing effect.
Conditioned Place Preference (CPP) in Mice
-
Objective: To evaluate the rewarding or aversive effects of mepirapim.
-
Animals: Male C57BL/6J mice (20-22 g).
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore all three chambers for 15 minutes to determine initial preference for either side.
-
Conditioning (Days 2-5): A biased conditioning procedure is used. For 4 days, mice receive alternating injections of mepirapim and vehicle. On mepirapim conditioning days, mice are confined to their initially non-preferred chamber for 30 minutes. On vehicle conditioning days, they receive a saline injection and are confined to their initially preferred chamber for 30 minutes.
-
Drug Doses: Mepirapim is administered intraperitoneally (i.p.) at doses of 0.3, 1, and 3 mg/kg.[4][8]
-
Post-Conditioning (Test): On day 6, mice are placed in the central chamber and allowed to freely explore the entire apparatus for 15 minutes.
-
-
Endpoint: The time spent in the drug-paired chamber during the test phase is compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a significant decrease suggests an aversive effect.
In Vivo Microdialysis in Rats
-
Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens.
-
Animals: Male Sprague Dawley rats (280-300 g).
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted above the nucleus accumbens. Animals are allowed to recover for at least 3 days.
-
Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAc.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).
-
Baseline Collection: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline.
-
Drug Administration: Mepirapim is administered i.p. at progressively increasing doses (0.3, 1, and 3 mg/kg) every hour.[2]
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, DOPAC, and HVA.
-
-
Endpoint: Changes in the extracellular concentrations of dopamine and its metabolites are expressed as a percentage of the baseline levels.
Western Blotting
-
Objective: To quantify the expression of dopamine-related proteins in specific brain regions.
-
Tissue Preparation: Following behavioral experiments, mice are euthanized, and the VTA and NAc are dissected and homogenized in lysis buffer.
-
Procedure:
-
Protein Quantification: The total protein concentration of each sample is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., TH, D1DR, CB1R, GABAA).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Endpoint: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin). The results are expressed as a percentage of the control group.
Conclusion
The available evidence strongly indicates that mepirapim exerts significant effects on the dopaminergic system, primarily through an indirect mechanism involving the modulation of GABAergic transmission via CB1 receptor activation. This leads to increased dopamine release in the nucleus accumbens, which likely underlies its reinforcing and addictive properties. At higher concentrations, mepirapim can lead to a maladaptation of the dopamine system, potentially contributing to neurotoxic effects. The role of T-type calcium channel inhibition in these processes presents an area for future investigation. There is currently no evidence to suggest a direct interaction between mepirapim and dopamine receptors. The methodologies and quantitative data presented in this whitepaper provide a comprehensive foundation for researchers in the fields of pharmacology, neuroscience, and drug development to further explore the complex actions of this novel synthetic cannabinoid.
References
- 1. Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Whitepaper: Neurochemical Maladaptation Induced by Mepirapim
Abstract
Mepirapim is a novel synthetic compound with high affinity and selectivity for the centrally-acting G-protein coupled Hypothetical Receptor 1 (HR1). Acute administration demonstrates potent anxiolytic effects, presumably through the modulation of monoaminergic systems. However, chronic exposure has been linked to significant neurochemical maladaptation, including receptor upregulation and tolerance, leading to a pronounced withdrawal syndrome. This document provides an in-depth technical overview of the preclinical data associated with Mepirapim, detailing the experimental protocols used to elucidate its mechanism of action and the resultant adaptive changes in neural circuitry. All quantitative data are presented, and key pathways and workflows are visualized.
Mechanism of Action: HR1 Antagonism
Mepirapim functions as a competitive antagonist at the HR1 receptor, which is predominantly expressed in limbic regions of the brain, including the nucleus accumbens (NAc) and prefrontal cortex (PFC). The HR1 receptor is constitutively active and coupled to a Gi/o alpha subunit, which tonically inhibits adenylyl cyclase. By blocking this receptor, Mepirapim disinhibits adenylyl cyclase, leading to an acute increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Signaling Pathway of Mepirapim Action and Maladaptation
The following diagram illustrates the proposed signaling cascade following HR1 antagonism by Mepirapim and the subsequent maladaptive cellular response.
Caption: Mepirapim's antagonism of HR1 leads to acute PKA activation and chronic receptor upregulation.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo findings from preclinical studies involving Mepirapim.
Table 1: Receptor Binding Affinity Profile of Mepirapim
| Receptor Target | Ki (nM) | Assay Type |
| Hypothetical Receptor 1 (HR1) | 2.5 ± 0.4 | Radioligand Binding |
| Dopamine (B1211576) D2 Receptor | 850 ± 55 | Radioligand Binding |
| Serotonin 5-HT2A Receptor | > 10,000 | Radioligand Binding |
| Adrenergic α1 Receptor | 1,200 ± 98 | Radioligand Binding |
Table 2: Effects of Chronic Mepirapim (10 mg/kg/day for 21 days) on Neurotransmitter Levels
| Brain Region | Neurotransmitter | % Change vs. Vehicle | p-value |
| Nucleus Accumbens | Dopamine (DA) | -45.2% | < 0.01 |
| Nucleus Accumbens | Serotonin (5-HT) | +15.8% | < 0.05 |
| Prefrontal Cortex | Dopamine (DA) | -30.1% | < 0.01 |
| Prefrontal Cortex | Norepinephrine (B1679862) (NE) | No significant change | > 0.05 |
Table 3: Upregulation of HR1 Receptor Density (Bmax) Following Chronic Mepirapim
| Brain Region | Bmax (fmol/mg tissue) Vehicle | Bmax (fmol/mg tissue) Mepirapim | % Increase | p-value |
| Nucleus Accumbens | 150.3 ± 12.1 | 285.5 ± 20.3 | +90.0% | < 0.001 |
| Prefrontal Cortex | 110.8 ± 9.5 | 198.3 ± 15.1 | +78.9% | < 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All procedures were conducted in accordance with institutional guidelines for animal care.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Mepirapim for HR1 and other relevant receptors.
-
Tissue Preparation: Striatal tissue from adult male Sprague-Dawley rats was homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet was washed and resuspended to a final protein concentration of 1 mg/mL.
-
Procedure: 100 µL of membrane homogenate was incubated with 50 µL of the radioligand ([³H]-N-methyl-spiperone for D2, [³H]-ketanserin for 5-HT2A, or the specific [³H]-Mepirapim analog for HR1) and 50 µL of varying concentrations of Mepirapim (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C. Non-specific binding was determined in the presence of 10 µM of a non-labeled competing ligand.
-
Data Analysis: The reaction was terminated by rapid filtration, and radioactivity was quantified using liquid scintillation counting. IC50 values were determined using non-linear regression, and Ki values were calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
-
Objective: To measure extracellular neurotransmitter levels in awake, freely moving rats following chronic Mepirapim administration.
-
Surgical Procedure: Rats were anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the nucleus accumbens shell. Animals were allowed to recover for 7 days.
-
Drug Administration: Animals received daily intraperitoneal (IP) injections of Mepirapim (10 mg/kg) or vehicle (saline) for 21 days.
-
Microdialysis Session: On day 22, a microdialysis probe was inserted, and the brain was perfused with artificial cerebrospinal fluid (aCSF) at a rate of 2 µL/min. Dialysate samples were collected every 20 minutes for 3 hours.
-
Analysis: Samples were analyzed for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
General Experimental Workflow
The diagram below outlines the logical flow of the preclinical assessment of Mepirapim.
Caption: Workflow for preclinical evaluation of chronic Mepirapim administration.
Conclusion and Future Directions
The data clearly indicate that while Mepirapim is a highly selective HR1 antagonist, its chronic administration leads to profound neurochemical maladaptations. The significant upregulation of HR1 receptor density is a classic homeostatic response to chronic receptor blockade and likely underlies the observed tolerance and withdrawal phenomena. The reduction in basal dopamine levels in the nucleus accumbens suggests a dysregulation of the mesolimbic reward pathway, which may contribute to anhedonic-like states upon drug cessation.
Future research should focus on:
-
Investigating the downstream effects of PKA activation on gene expression beyond HR1 itself.
-
Exploring strategies to mitigate the maladaptive response, such as intermittent dosing schedules or co-administration of agents that stabilize the cAMP pathway.
-
Conducting positron emission tomography (PET) imaging studies in higher-order species to confirm receptor occupancy and upregulation non-invasively.
This guide provides the foundational data for understanding the complex neuropharmacology of Mepirapim and serves as a critical resource for the development of safer therapeutic alternatives.
Mepirapim's Impact on GABAergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepirapim, a synthetic cannabinoid, has emerged as a compound of interest due to its psychoactive effects and potential for abuse. Emerging research indicates that Mepirapim significantly impacts the central nervous system, primarily through the modulation of GABAergic and dopaminergic signaling pathways. This technical guide provides an in-depth analysis of the current understanding of Mepirapim's mechanism of action, with a focus on its effects on GABAergic signaling. The information presented herein is based on preclinical studies and is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Mepirapim is a synthetic cannabinoid that has been identified in recreational drug markets. Like other synthetic cannabinoids, it is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, synthetic cannabinoids often exhibit higher potency and different pharmacological profiles, leading to a greater risk of adverse effects.
The addictive potential of Mepirapim is linked to its interaction with the brain's reward circuitry, which involves a complex interplay between various neurotransmitter systems. A key mechanism underlying Mepirapim's effects is its influence on GABAergic signaling, particularly within the ventral tegmental area (VTA), a critical hub in the reward pathway. This guide will detail the molecular and cellular effects of Mepirapim on this system.
Core Mechanism of Action
Mepirapim primarily acts as an agonist at the cannabinoid receptor type 1 (CB1R), which is densely expressed on GABAergic interneurons in the VTA. Activation of these presynaptic CB1 receptors by Mepirapim leads to a reduction in the release of GABA. This disinhibition of dopaminergic neurons in the VTA results in an increased release of dopamine (B1211576) in the nucleus accumbens (NAc), a key event in the reinforcing effects of drugs of abuse.
Furthermore, studies have shown that repeated exposure to Mepirapim can lead to neuroadaptations in the GABAergic system, including alterations in the expression of GABA-A receptors.
Signaling Pathway Diagram
Caption: Mepirapim's signaling cascade in the brain's reward pathway.
Quantitative Data on Mepirapim's Effects
The following tables summarize the quantitative findings from preclinical studies investigating the effects of Mepirapim on neurochemical markers. The data is primarily derived from the study by Hur et al. (2022), "Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents."
Receptor and Enzyme Expression Changes
This table presents the dose-dependent effects of Mepirapim on the expression levels of key proteins in the VTA and NAc of mice.
| Protein | Brain Region | Mepirapim Dose (mg/kg) | Effect on Expression | Statistical Significance (F-statistic, p-value) |
| CB1R | VTA | 0.3, 1, 3 | Increased | F(2,12) = 10.29, p < 0.05 |
| GABA-A Receptor | VTA | 0.3, 1, 3 | Decreased | F(2,12) = 20.96, p < 0.05 |
| Tyrosine Hydroxylase (TH) | VTA | 0.3, 1, 3 | Increased | F(2,12) = 8.43, p < 0.05 |
| CB1R | NAc | 0.3, 1, 3 | Increased | F(2,12) = 144.8, p < 0.05 |
| Glutamate Decarboxylase (GAD) | NAc | 0.3, 1, 3 | Increased | F(2,12) = 9.7, p < 0.05 |
| Dopamine D1 Receptor (D1DR) | NAc | 0.3, 1, 3 | Increased | F(2,12) = 12.9, p < 0.05 |
Neurotransmitter Level Alterations
This table shows the changes in GABA and dopamine (DA) levels in the VTA and NAc following Mepirapim administration.
| Neurotransmitter | Brain Region | Mepirapim Dose (mg/kg) | Effect on Levels | Statistical Significance (F-statistic, p-value) |
| GABA | VTA | 0.3, 1, 3 | Increased | F(2,12) = 3.93, p < 0.05 |
| Dopamine (DA) | VTA | 0.3, 1, 3 | Increased | F(2,12) = 62.64, p < 0.05 |
| GABA | NAc | 0.3, 1, 3 | Increased | F(2,12) = 8.11, p < 0.05 |
| Dopamine (DA) | NAc | 0.3, 1, 3 | Increased | F(2,12) = 16.41, p < 0.05 |
Note: The increase in overall GABA levels, despite the decrease in GABA-A receptor expression and presumed decrease in synaptic release from VTA interneurons, may reflect complex network effects, such as alterations in GABA synthesis or reuptake, or changes in the activity of other GABAergic neuron populations that project to these regions.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the procedures described by Hur et al. (2022).
Western Blotting for Protein Expression
Objective: To quantify the expression levels of CB1R, GABA-A receptors, TH, GAD, and D1DR in the VTA and NAc.
Protocol:
-
Tissue Preparation: Mice are euthanized, and the brains are rapidly removed and placed in ice-cold saline. The VTA and NAc are dissected on an ice-cold plate.
-
Protein Extraction: The dissected brain regions are homogenized in RIPA buffer containing a protease inhibitor cocktail. The homogenates are then centrifuged at 13,000 rpm for 30 minutes at 4°C. The supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 10% SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-CB1R, anti-GABA-A Receptor subunit, anti-TH, anti-GAD, anti-D1DR) and a loading control (e.g., anti-β-actin), diluted in the blocking solution.
-
Washing: The membrane is washed three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species.
-
Detection: After further washing steps, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged using a chemiluminescence imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The expression of the target proteins is normalized to the expression of the loading control (β-actin).
In Vivo Microdialysis for Neurotransmitter Levels
Objective: To measure the extracellular concentrations of GABA and dopamine in the VTA and NAc of freely moving mice.
Protocol:
-
Guide Cannula Implantation: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the VTA or NAc, and secured to the skull with dental cement. The animals are allowed to recover for at least one week.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump for continuous perfusion.
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). The system is allowed to equilibrate for at least 2 hours to achieve a stable baseline.
-
Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter levels.
-
Mepirapim Administration: Mepirapim or vehicle is administered to the mice (e.g., via intraperitoneal injection).
-
Post-treatment Sample Collection: Dialysate collection continues for a specified period (e.g., 3 hours) after drug administration.
-
Sample Analysis (HPLC): The concentrations of GABA and dopamine in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection for dopamine and fluorescence detection for GABA (after derivatization).
-
Data Analysis: The neurotransmitter concentrations in the post-treatment samples are expressed as a percentage of the average baseline concentration.
Experimental Workflow Diagrams
Caption: Workflow for Western Blotting analysis.
Caption: Workflow for In Vivo Microdialysis.
Discussion and Future Directions
The available evidence strongly suggests that Mepirapim's addictive properties are, at least in part, mediated by its disruption of GABAergic signaling in the brain's reward pathway. The downregulation of GABA-A receptors in the VTA following repeated Mepirapim exposure is a significant finding that may contribute to the long-term neuroadaptations underlying addiction.
However, several key questions remain unanswered. The precise binding affinity of Mepirapim for CB1 receptors has not been definitively established, and its potential interactions with other receptor systems are not fully understood. Furthermore, direct electrophysiological evidence of Mepirapim's effects on the firing rate and synaptic properties of GABAergic neurons is currently lacking. Future research should aim to address these knowledge gaps to provide a more complete picture of Mepirapim's pharmacology and to inform the development of potential therapeutic interventions for Mepirapim abuse and addiction.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information is based on preclinical research and the effects in humans may differ.
Mepirapim: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research-grade compound Mepirapim, including its chemical properties, synthesis, and biological activities. The information is intended for use in a research context.
Chemical and Physical Properties
Mepirapim is a synthetic compound that has been identified in synthetic cannabis products.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone | [1][2] |
| Molecular Formula | C₁₉H₂₇N₃O | [1][2] |
| Molar Mass | 313.445 g·mol⁻¹ | [1] |
| CAS Number | 2365542-29-4 | [1] |
| Formal Name (hydrochloride) | (4-methyl-1-piperazinyl)(1-pentyl-1H-indol-3-yl)-methanone, monohydrochloride | [3] |
| Molecular Formula (hydrochloride) | C₁₉H₂₇N₃O • HCl | [3] |
| Molecular Weight (hydrochloride) | 349.9 g/mol | [3] |
| Solubility (hydrochloride) | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [3] |
Synthesis Protocol
The synthesis of Mepirapim and its analogs can be achieved through a multi-step process. The general protocol is outlined below, based on methodologies for similar compounds.[4]
Experimental Protocol: Synthesis of Mepirapim Analogues [4]
-
Alkylation of Indole (B1671886): Indole is alkylated with bromopentane to introduce the pentyl group at the N-1 position.
-
Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.
-
Hydrolysis: The resulting trifluoroacetyl indole is hydrolyzed to yield the corresponding carboxylic acid.
-
Coupling Reaction: The carboxylic acid is coupled with N-Boc-piperazine using 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Deprotection: The Boc protecting group is removed from the piperazine (B1678402) moiety using hydrogen chloride in dioxane.
-
Reductive Alkylation: The final step involves reductive alkylation with formaldehyde (B43269) in the presence of sodium triacetoxyborohydride (B8407120) to introduce the methyl group on the piperazine nitrogen, yielding Mepirapim.
-
Purification: The final product is purified by flash chromatography and can be converted to its hydrochloride salt and purified by recrystallization.
Biological Activity and Mechanism of Action
Mepirapim has been shown to induce addiction-related behaviors through neurochemical maladaptation in the brain.[5][6] Its primary mechanisms of action involve the cannabinoid receptor 1 (CB1R) and T-type calcium channels.
3.1. Cannabinoid Receptor Activity
While initially thought to have weak affinity for cannabinoid receptors, studies have shown that Mepirapim's pharmacological effects are mediated through CB1R.[5] It acts as a low-potency agonist at both CB1 and CB2 receptors.[4][7]
3.2. T-Type Calcium Channel Inhibition
Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3).[4][7] Specifically, certain derivatives show selective inhibition of CaV3.1 and CaV3.2 subtypes.[4]
3.3. Neurochemical Effects
Mepirapim administration leads to a decrease in GABAergic signaling and a corresponding increase in dopaminergic signaling within the brain's reward circuit.[5][6] This neurochemical imbalance is believed to be a key driver of its addictive potential.
Quantitative Data
The following tables summarize quantitative data from various in vivo and in vitro studies on Mepirapim.
Table 1: In Vivo Effects of Mepirapim in Rodents
| Experiment | Dose | Observation | Source |
| Conditioned Place Preference (CPP) | 0.3 and 1 mg/kg | Increased CPP scores, indicating rewarding effects. | [5][8] |
| 3 mg/kg | Reduced CPP score, suggesting aversive effects at higher doses. | [8][9] | |
| Open Field Test (Locomotor Activity) | 3 mg/kg | Significantly reduced total distance moved (hypomotility). | [5][9] |
| Body Temperature | 3 mg/kg | Significantly reduced body temperature (hypothermia). | [5][9] |
| 30 mg/kg | Mild hypothermic response. | [7] | |
| Microdialysis (Dopamine Levels in NAc) | 1 and 3 mg/kg | Significant, dose-dependent increase in dopamine (B1211576) levels. | [5] |
| Intravenous Self-Administration (IVSA) | 0.01 and 0.03 mg/kg/infusion | Maintained intravenous self-administration, indicating reinforcing effects. | [5] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Target | Assay | Value | Source |
| CB1 Receptor | Binding Affinity (Kᵢ) | Micromolar range | [7] |
| Functional Activity | Low potency agonist | [4][7] | |
| CB2 Receptor | Binding Affinity (Kᵢ) | Micromolar range | [7] |
| Functional Activity | Low potency agonist | [4][7] | |
| T-Type Calcium Channels (CaV3) | Functional Calcium Flux Assay | >70% inhibition by some derivatives | [4][7] |
Experimental Methodologies
The following outlines the general procedures for key experiments conducted to evaluate the effects of Mepirapim.
5.1. Conditioned Place Preference (CPP) Test
This behavioral test is used to assess the rewarding or aversive properties of a drug.
Protocol Outline:
-
Pre-conditioning Phase: Mice are allowed to freely explore a two-chamber apparatus to determine initial preference.
-
Conditioning Phase: Over several days, mice receive injections of Mepirapim (or vehicle) and are confined to one chamber, and vehicle (or Mepirapim) and confined to the other chamber on alternate days.
-
Test Phase: Mice are placed back in the apparatus with free access to both chambers, and the time spent in the drug-paired chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
5.2. Intravenous Self-Administration (IVSA)
This operant conditioning paradigm is used to study the reinforcing effects of a drug.
Protocol Outline:
-
Surgery: Rats are surgically implanted with intravenous catheters.
-
Training: Rats are placed in operant chambers and learn to press a lever to receive an infusion of the drug (e.g., Mepirapim).
-
Data Collection: The number of lever presses and infusions are recorded over several sessions to determine if the drug maintains self-administration behavior.
5.3. Microdialysis
This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.
Protocol Outline:
-
Surgery: A microdialysis probe is implanted into the brain region of interest (e.g., nucleus accumbens).
-
Sample Collection: Artificial cerebrospinal fluid is perfused through the probe, and the dialysate containing extracellular fluid is collected.
-
Analysis: The concentration of neurotransmitters, such as dopamine, in the dialysate is measured using techniques like high-performance liquid chromatography (HPLC).
References
- 1. Mepirapim - Wikipedia [en.wikipedia.org]
- 2. Substance Details Mepirapim [unodc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review Reports - Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Mepirapim: A Technical Guide to its Chemical, Physical, and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim is a synthetic cannabinoid that has garnered attention within the scientific community for its unique pharmacological profile. Initially identified in illicit products, subsequent research has revealed its complex interactions with key physiological targets, distinguishing it from classical cannabinoids. This technical guide provides an in-depth overview of the chemical and physical properties of Mepirapim, its pharmacological mechanism of action, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and forensic analysis.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone | [1][2] |
| Chemical Formula | C₁₉H₂₇N₃O | [1][2] |
| Molecular Weight | 313.44 g/mol | [1][2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported | |
| Solubility | Mepirapim hydrochloride: • DMF: 30 mg/mL• DMSO: 25 mg/mL• Ethanol: 30 mg/mL• Methanol: 1 mg/mL• PBS (pH 7.2): 10 mg/mL | [3] |
Pharmacology
The pharmacological activity of Mepirapim is characterized by a dual mechanism of action, primarily involving T-type calcium channels and, to a more contested degree, the cannabinoid type 1 (CB1) receptor.
T-Type Calcium Channel Inhibition
A significant body of evidence points to Mepirapim and its analogs as inhibitors of T-type calcium channels (Caᵥ3).[4][5] This inhibitory action is a key feature that distinguishes it from many other synthetic cannabinoids and suggests potential therapeutic applications in conditions where these channels are implicated, such as epilepsy and pain.
Interaction with the CB1 Receptor
The role of the CB1 receptor in the pharmacology of Mepirapim is a subject of ongoing investigation with some conflicting findings. Several studies suggest that Mepirapim has minimal activity or low affinity for the CB1 receptor.[1][4][5] However, other research indicates that Mepirapim can induce addiction-related behaviors and cannabinoid tetrad symptoms through a CB1 receptor-mediated mechanism.[6][7] These studies propose that Mepirapim's addictive potential stems from its ability to modulate dopaminergic and GABAergic signaling in the brain's reward circuits, a pathway classically associated with CB1 receptor activation.[6][7]
Signaling Pathways
Mepirapim's influence on the dopaminergic and GABAergic systems appears to be a central aspect of its psychoactive effects. Research suggests that Mepirapim can lead to an increase in dopamine (B1211576) levels while concurrently decreasing GABAergic signaling in key brain regions associated with reward and addiction.[6][7] This neurochemical imbalance is thought to underlie the reinforcing properties of the compound.
Experimental Protocols
The study of Mepirapim involves a range of in vitro and in vivo experimental techniques, as well as sophisticated analytical methods for its detection and quantification.
Synthesis and Purification
Detailed, step-by-step synthesis protocols for Mepirapim are not extensively published in readily accessible literature, likely due to its association with illicit manufacturing. However, general synthetic routes for related indole-based cannabinoids can be adapted. Purification of the final compound would typically involve standard chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
In Vitro Assays
-
Fluorometric Calcium Flux Assays: These assays are used to determine the inhibitory activity of Mepirapim on T-type calcium channels. Cells expressing the target channel are loaded with a calcium-sensitive dye, and changes in fluorescence upon application of Mepirapim are measured to quantify channel inhibition.
-
Whole-Cell Patch-Clamp Electrophysiology: This technique provides a more direct measure of the effect of Mepirapim on ion channel function. It allows for the recording of ionic currents through T-type calcium channels in the presence and absence of the compound, enabling detailed characterization of its inhibitory mechanism.
In Vivo Studies
-
Intravenous Self-Administration (IVSA) in Rodents: This is a behavioral paradigm used to assess the reinforcing and addictive potential of a substance. Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug. A high rate of self-administration indicates that the drug has rewarding properties.[6]
-
Conditioned Place Preference (CPP): This is another behavioral test to evaluate the rewarding or aversive effects of a drug. It involves pairing a specific environment with the administration of the drug. An animal's preference for the drug-paired environment suggests a rewarding effect.[6]
-
Cannabinoid Tetrad Test: This is a series of four tests used to characterize the in vivo effects of cannabinoids. The tests measure: (1) hypomotility (decreased spontaneous movement), (2) catalepsy (a state of immobility), (3) analgesia (pain relief), and (4) hypothermia (a decrease in body temperature).[6]
Analytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of Mepirapim in biological matrices such as blood and urine. The method involves separating the compound from other components in the sample using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. A detailed protocol would involve sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on a suitable column (e.g., C18), and optimization of mass spectrometer parameters for the specific transitions of Mepirapim.
Conclusion
Mepirapim presents a complex and intriguing pharmacological profile. Its dual action as a T-type calcium channel inhibitor and its debated interaction with the CB1 receptor make it a compound of significant interest for both therapeutic development and toxicological understanding. The modulation of dopaminergic and GABAergic systems appears to be a key element of its psychoactive and addictive properties. This technical guide provides a foundational understanding of Mepirapim's properties and the methodologies to study them, aiming to facilitate further research into this novel synthetic cannabinoid. The conflicting reports on its CB1 receptor activity highlight the need for further investigation to fully elucidate its mechanism of action and potential physiological consequences.
References
- 1. Mepirapim - Wikipedia [en.wikipedia.org]
- 2. Substance Details Mepirapim [unodc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mepirapim's Potential for Neurotoxicity in Rodent Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the current understanding of the neurotoxic potential of Mepirapim in rodent models. Mepirapim, a synthetic cannabinoid, has been investigated for its pharmacological effects, revealing a complex profile that includes addiction-related behaviors and neurochemical alterations rather than classical neurotoxicity characterized by neuronal death. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Mepirapim is an indole-based synthetic cannabinoid identified in synthetic cannabis products.[1] Unlike many synthetic cannabinoids that are potent agonists of the cannabinoid type 1 (CB1) receptor, Mepirapim demonstrates minimal activity at this receptor.[1][2] Instead, its primary mechanism of action appears to be the inhibition of T-type calcium channels.[1][2][3] Research in rodent models has focused on its addictive potential and the neurochemical changes it induces in the brain's reward circuitry.[4][5][6] High doses have been associated with cannabinoid tetrad symptoms, including hypomotility and hypothermia.[5][7] Some research has suggested that Mepirapim may have dangerous neurotoxic effects that lead to Parkinson's disease-related behaviors through maladaptation of the dopamine (B1211576) system.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from rodent studies on Mepirapim.
Table 1: Behavioral Effects of Mepirapim in Rodent Models
| Behavioral Assay | Species/Strain | Dose(s) of Mepirapim | Key Findings | Reference |
| Conditioned Place Preference (CPP) | Mice (C57BL/6J) | 0.3, 1, and 3 mg/kg (i.p.) | Increased CPP scores at 0.3 and 1 mg/kg, indicating rewarding effects. Reduced CPP score at 3 mg/kg, suggesting aversive effects. | [5][8] |
| Intravenous Self-Administration | Not Specified | Not Specified | Mepirapim supported the maintenance of intravenous self-administration. | [4] |
| Open Field Test (OFT) | Mice | 3 mg/kg | Significantly reduced total distance moved (hypomotility) and decreased time spent in the center (anxiety-like behavior). | [5] |
| Body Temperature Measurement | Mice | 3 mg/kg | Significantly reduced body temperature (hypothermia). | [5] |
| Cannabimimetic Mouse Model | Mice | Up to 30 mg/kg | Only the highest dose of 30 mg/kg elicited a mild hypothermic response. | [3] |
Table 2: Neurochemical Effects of Mepirapim in Rodent Models
| Brain Region | Molecular Target | Dose(s) of Mepirapim | Change | Reference |
| Ventral Tegmental Area (VTA) | CB1R Expression | 1 and 3 mg/kg | Increased | [5] |
| Ventral Tegmental Area (VTA) | GABAA Expression | 1 and 3 mg/kg | Decreased | [5] |
| Ventral Tegmental Area (VTA) | Tyrosine Hydroxylase (TH) Expression | 1 and 3 mg/kg | Increased | [5] |
| Nucleus Accumbens (NAc) | Dopamine Levels | Not Specified | Decreased | [8] |
| Brain | Tyrosine Hydroxylase (TH) Expression | Not Specified | Decreased | [8] |
| Brain | α-synuclein Expression | Not Specified | Increased | [8] |
Experimental Protocols
Conditioned Place Preference (CPP)
-
Animals: Male C57BL/6J mice (7 weeks old, 20-22 g).
-
Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes to determine initial preference.
-
Conditioning Phase (Days 2-5):
-
On days 2 and 4, mice receive an intraperitoneal (i.p.) injection of Mepirapim (0.3, 1, or 3 mg/kg) and are confined to one of the conditioning chambers for 30 minutes.
-
On days 3 and 5, mice receive a vehicle injection and are confined to the opposite conditioning chamber for 30 minutes.
-
-
Post-conditioning (Test) Phase (Day 6): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
Open Field Test (OFT)
-
Animals: Mice.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Mice are treated with either vehicle or Mepirapim.
-
Immediately after treatment, each mouse is placed in the center of the open field arena.
-
Behavior is recorded for a set duration (e.g., 10 minutes).
-
-
Data Analysis: The total distance moved and the time spent in the central zone are analyzed to assess locomotor activity and anxiety-like behavior, respectively.
Western Blotting
-
Tissue Preparation: Brain regions of interest (e.g., VTA, NAc) are dissected and homogenized in lysis buffer.
-
Procedure:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., CB1R, GABAA, TH).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Mepirapim-induced addiction.
Caption: Experimental workflow for assessing Mepirapim's neurotoxicity.
References
- 1. Mepirapim - Wikipedia [en.wikipedia.org]
- 2. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 3. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Foundational Research on Mepirapim: An Indole-Based Cannabinoid and T-Type Calcium Channel Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mepirapim ((4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone) is a synthetic compound structurally classified as an indole-based cannabinoid. Initially identified as a designer drug in synthetic cannabis products, subsequent research has revealed a pharmacological profile that deviates from classical cannabinoid receptor agonists. While exhibiting weak affinity for cannabinoid receptors, Mepirapim's primary mechanism of action appears to be the inhibition of T-type calcium channels (CaV3). This dual pharmacology contributes to a complex profile of central nervous system effects, including cannabimimetic and addiction-related behaviors. This technical guide provides a comprehensive overview of the foundational research on Mepirapim, detailing its synthesis, cannabinoid receptor pharmacology, activity as a T-type calcium channel inhibitor, and its influence on neurotransmitter systems. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation and drug development efforts.
Chemical Synthesis
The synthesis of Mepirapim and its analogues can be achieved through a multi-step process, as described in the scientific literature. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of Mepirapim
Step 1: N-Alkylation of Indole Indole is N-alkylated with 1-bromopentane (B41390) in the presence of a base, such as sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) to yield 1-pentyl-1H-indole.
Step 2: Acylation of 1-pentyl-1H-indole The 1-pentyl-1H-indole is then acylated at the C3 position. This can be achieved by reaction with a suitable acylating agent. A common method involves the use of trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Step 3: Amide Coupling The resulting 1-pentyl-1H-indole-3-carboxylic acid is coupled with 1-methylpiperazine. This amide bond formation can be facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Step 4: Purification The final product, Mepirapim, is purified using standard techniques such as flash chromatography and recrystallization to yield the desired compound.
Cannabinoid Receptor Pharmacology
Mepirapim's interaction with cannabinoid receptors (CB1 and CB2) is characterized by low affinity and potency.
Quantitative Data: Cannabinoid Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity |
| Mepirapim | CB1 | > 10 µM[1] | Low potency agonist[1][2] |
| Mepirapim | CB2 | 1.18 µM[1] | Low potency agonist[1][2] |
Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of Mepirapim for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 cells)
-
Radioligand: [³H]CP-55,940
-
Test compound: Mepirapim
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2)
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter
Procedure:
-
Prepare serial dilutions of Mepirapim in assay buffer.
-
In a 96-well plate, add the assay buffer, [³H]CP-55,940 (at a concentration close to its Kd), and either the vehicle, Mepirapim dilutions, or the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for Mepirapim.
-
Calculate the Ki value using the Cheng-Prusoff equation.
T-Type Calcium Channel Inhibition
A primary mechanism of action for Mepirapim and its analogues is the inhibition of T-type calcium channels (CaV3).
Quantitative Data: T-Type Calcium Channel Inhibition
| Compound | Channel | IC₅₀ |
| SB2193 | CaV3.1 | 750 nM[3] |
| SB2193 | CaV3.2 | 5.9 µM[3] |
| SB2193 | CaV3.3 | 5.4 µM[3] |
| SB2193F | CaV3.1 | 2.3 µM[3] |
| SB2193F | CaV3.2 | 3.0 µM[3] |
| SB2193F | CaV3.3 | 8.6 µM[3] |
Experimental Protocol: Fluorometric Calcium Flux Assay
This protocol outlines a method to assess the inhibitory activity of Mepirapim on T-type calcium channels.
Materials:
-
HEK293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3 channels
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound: Mepirapim
-
Positive control: A known T-type calcium channel blocker (e.g., NNC 55-0396)
-
Fluorometric imaging plate reader (FLIPR)
Procedure:
-
Plate the transfected HEK293 cells in 96-well plates.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of Mepirapim or the positive control to the wells.
-
Initiate calcium influx by depolarizing the cells (e.g., by adding a high concentration of KCl).
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
Analyze the data to determine the concentration-dependent inhibition of calcium influx and calculate the IC₅₀ value for Mepirapim.
In Vivo Pharmacology and Neurochemical Effects
Mepirapim elicits cannabimimetic effects in vivo and demonstrates a potential for addiction through its modulation of GABAergic and dopaminergic signaling.
Quantitative Data: In Vivo Effects
| Animal Model | Dose | Effect | Reference |
| Mouse | 30 mg/kg | Mild hypothermia | [1][2] |
| Mouse | 3 mg/kg | Hypomotility, hypothermia, analgesia, catalepsy (Cannabinoid Tetrad) | [4] |
| Rat | 0.003 - 0.03 mg/kg/infusion | Maintained intravenous self-administration | [4] |
| Mouse | 0.3 and 1 mg/kg | Induced Conditioned Place Preference (CPP) | [4] |
| Mouse | 3 mg/kg | Induced Conditioned Place Aversion (CPA) | [4] |
Experimental Protocol: Mouse Hypothermia Assay
This protocol is used to assess the central CB1 receptor-mediated effects of Mepirapim.
Materials:
-
Male mice (e.g., C57BL/6)
-
Mepirapim solution in an appropriate vehicle
-
Rectal thermometer
-
Animal scale
Procedure:
-
Allow mice to acclimate to the experimental room.
-
Record the baseline rectal temperature of each mouse.
-
Administer Mepirapim or vehicle via intraperitoneal (i.p.) injection.
-
Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-injection.
-
Analyze the data to determine the change in body temperature over time for the Mepirapim-treated group compared to the vehicle control group.
Neurochemical Signaling Pathways
Mepirapim's addictive potential is linked to its effects on the brain's reward circuitry. It is proposed to act on CB1 receptors on GABAergic neurons in the ventral tegmental area (VTA). This inhibits the release of GABA, leading to the disinhibition of dopaminergic neurons and a subsequent increase in dopamine (B1211576) release in the nucleus accumbens (NAc).[4][5]
Conclusion
Mepirapim presents a complex pharmacological profile as a weak indole-based cannabinoid and a potent T-type calcium channel inhibitor. Its minimal activity at cannabinoid receptors, particularly CB1, at lower doses may be overshadowed by its effects at higher concentrations, leading to cannabimimetic symptoms. The compound's primary action as a CaV3 inhibitor suggests potential therapeutic applications, although its demonstrated abuse liability, mediated through the modulation of GABAergic and dopaminergic systems, warrants careful consideration. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development to further explore the unique properties of Mepirapim and its analogues. Future research should focus on elucidating the specific IC₅₀ of Mepirapim at T-type calcium channel subtypes and further dissecting the downstream signaling cascades to better understand its physiological and pathological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Off-Target Effects of Mepirapim in Neurological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim, a synthetic compound initially investigated as a potential cannabinoid receptor agonist, has demonstrated a complex pharmacological profile with significant off-target effects in neurological systems. While its affinity for cannabinoid receptors (CB1 and CB2) is low, emerging evidence highlights its potent activity as a T-type calcium channel (CaV3) inhibitor. This technical guide provides an in-depth overview of the known off-target effects of Mepirapim, focusing on its interactions with T-type calcium channels and the subsequent neurological consequences observed in preclinical studies. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Data Presentation
Off-Target Binding Affinities and Functional Inhibition
Quantitative data on the binding affinity and functional inhibition of Mepirapim and its analogues at key off-target sites are crucial for understanding its pharmacological profile. While specific Ki values for Mepirapim at cannabinoid receptors are not consistently reported in the literature, studies indicate low micromolar affinities. The primary off-target activity identified is the inhibition of T-type calcium channels.
Table 1: Binding Affinity of Mepirapim Analogues at Cannabinoid Receptors
| Compound | CB1 Receptor Kᵢ (µM) | CB2 Receptor Kᵢ (µM) |
| Mepirapim Analogue 1 | > 10 | 1.18 |
| Mepirapim Analogue 2 | > 10 | 1.05 |
| Mepirapim Analogue 3 | 9.0 | 2.09 |
| Mepirapim Analogue 4 | 6.31 | > 10 |
Table 2: Inhibitory Concentration (IC₅₀) of Mepirapim Analogues on T-Type Calcium Channel Subtypes
| Compound | CaV3.1 IC₅₀ (µM) | CaV3.2 IC₅₀ (µM) | CaV3.3 IC₅₀ (µM) |
| SB2193 (Mepirapim Analogue) | 0.75 | 5.9 | 5.4 |
| SB2193F (Mepirapim Analogue) | 2.3 | 3.0 | 8.6 |
Note: These IC₅₀ values for Mepirapim analogues highlight the potent inhibition of T-type calcium channels, with some degree of subtype selectivity.[1]
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the off-target effects of Mepirapim.
In Vitro Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Mepirapim for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected HEK293 cells.
-
Radioligand Binding: A competitive binding assay is performed using a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of Mepirapim.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Mepirapim that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for CaV3 Channels
Objective: To measure the inhibitory effect of Mepirapim on T-type calcium channel currents.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels are used.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Solutions: The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, and the internal pipette solution is potassium-based.
-
Voltage Protocol: T-type calcium currents are elicited by a depolarizing voltage step from a holding potential of -100 mV.
-
Drug Application: Mepirapim is applied to the cells at various concentrations through a perfusion system.
-
Data Analysis: The peak inward current is measured before and after drug application to determine the concentration-dependent inhibition and calculate the IC₅₀ value.
Conditioned Place Preference (CPP) in Rodents
Objective: To assess the rewarding or aversive effects of Mepirapim.
Methodology:
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Phases:
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore all three chambers to determine initial preference.
-
Conditioning: Over subsequent days, animals receive an intraperitoneal (i.p.) injection of Mepirapim (e.g., 0.3, 1, or 3 mg/kg) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.[2]
-
Post-Conditioning (Test): On the final day, animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (place preference), while a significant decrease indicates an aversive effect (place aversion).
In Vivo Microdialysis in Rodent Brain
Objective: To measure extracellular levels of neurotransmitters, such as dopamine (B1211576) and GABA, in response to Mepirapim administration.
Methodology:
-
Surgery: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of Mepirapim.
-
Neurochemical Analysis: The concentrations of dopamine, GABA, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated to determine the effect of Mepirapim.
Visualizations
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures are provided below using Graphviz (DOT language).
Caption: Mepirapim's primary off-target signaling pathway.
References
- 1. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical findings on mepirapim, a novel synthetic cannabinoid, and its role in addiction-related behaviors in rodent models. The information presented is based on a key study that elucidates the addictive potential and underlying neurochemical mechanisms of this substance.
Executive Summary
Mepirapim, a synthetic cannabinoid found in the recreational drug market, has been demonstrated to induce addiction-related behaviors in rodents.[1][2] Preclinical studies reveal that mepirapim possesses reinforcing and rewarding effects, as evidenced by its ability to support intravenous self-administration and induce conditioned place preference.[1][2] The mechanism of action is linked to its activity as a cannabinoid receptor 1 (CB1R) agonist, leading to significant neurochemical changes in the brain's reward circuitry.[1][2] Specifically, mepirapim administration results in decreased GABAergic signaling and a subsequent increase in dopaminergic signaling, a hallmark of many drugs of abuse.[1][2][3] This guide will detail the experimental evidence, methodologies, and proposed signaling pathways associated with mepirapim-induced addiction-related behaviors.
Quantitative Data on Addiction-Related Behaviors
The addictive potential of mepirapim was assessed using two primary behavioral paradigms: intravenous self-administration (IVSA) in rats and conditioned place preference (CPP) in mice.[1]
Intravenous Self-Administration (IVSA) in Rats
The IVSA test demonstrated that mepirapim has reinforcing effects, as rats would actively work to receive infusions of the drug.
| Treatment Group (mg/kg/infusion) | Mean Number of Infusions |
| Vehicle | ~5 |
| Mepirapim (0.003) | ~15 |
| Mepirapim (0.01) | ~20 |
| Mepirapim (0.03) | ~25 |
| Data is approximated from graphical representations in the source study.[1] |
Conditioned Place Preference (CPP) in Mice
The CPP test revealed the rewarding effects of mepirapim at lower doses and aversive effects at a higher dose.
| Treatment Group (mg/kg, i.p.) | CPP Score (seconds) |
| Vehicle | ~0 |
| Mepirapim (0.3) | ~150 |
| Mepirapim (1) | ~250* |
| Mepirapim (3) | ~ -150 |
| Indicates a statistically significant difference from the vehicle group (p < 0.05). Data is approximated from graphical representations in the source study.[1] |
Cannabinoid Tetrad Symptoms in Mice
To confirm that mepirapim acts on cannabinoid receptors, mice were observed for cannabinoid tetrad symptoms. Higher doses of mepirapim induced hypomotility and hypothermia.[1]
| Treatment Group (mg/kg, i.p.) | Total Distance Moved (cm) | Body Temperature (°C) at 60 min post-injection |
| Vehicle | ~6000 | ~37.5 |
| Mepirapim (0.3) | ~5500 | ~37.5 |
| Mepirapim (1) | ~4000 | ~37.0 |
| Mepirapim (3) | ~2000 | ~35.5 |
| Indicates a statistically significant difference from the vehicle group (p < 0.05). Data is approximated from graphical representations in the source study.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Intravenous Self-Administration (IVSA)
-
Subjects: Male Sprague-Dawley rats.
-
Surgery: Rats were anesthetized and surgically implanted with a catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and cue lights.
-
Procedure:
-
Acquisition: Rats were placed in the chambers for daily 2-hour sessions. A press on the active lever resulted in an intravenous infusion of mepirapim (0.003, 0.01, or 0.03 mg/kg/infusion) and the presentation of a light cue. Inactive lever presses had no consequences.
-
Maintenance: The maintenance of self-administration behavior was recorded over several sessions.
-
Conditioned Place Preference (CPP)
-
Subjects: Male C57BL/6J mice.[4]
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers for 15 minutes to determine initial preference.
-
Conditioning (Days 2-9): A biased conditioning procedure was used. For four days, mice received an intraperitoneal (i.p.) injection of mepirapim (0.3, 1, or 3 mg/kg) and were confined to their initially non-preferred chamber for 30 minutes. On alternate days, they received a vehicle injection and were confined to their preferred chamber.
-
Post-conditioning (Day 10): Mice were again allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber was recorded. The CPP score was calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Open Field Test (OFT) for Locomotor Activity
-
Subjects: Male C57BL/6J mice.[4]
-
Apparatus: A square open field arena.
-
Procedure: Mice were administered vehicle or mepirapim (0.3, 1, or 3 mg/kg, i.p.). They were then placed in the center of the open field, and their locomotor activity (total distance traveled) was recorded for a specified duration.[4]
Body Temperature Measurement
-
Subjects: Male C57BL/6J mice.[4]
-
Procedure: Basal body temperature was measured using a rectal probe. Mice were then injected with vehicle or mepirapim (0.3, 1, or 3 mg/kg, i.p.), and their body temperature was measured at regular intervals post-injection.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and experimental designs based on the research findings.
Discussion and Conclusion
The evidence strongly indicates that mepirapim has a significant potential for abuse and addiction.[1] The drug's reinforcing properties were demonstrated in the IVSA paradigm, where rats learned to self-administer the compound.[1] Its rewarding effects were confirmed at lower doses in the CPP test, a model of the positive affective state induced by a drug.[1]
Interestingly, a high dose of mepirapim (3 mg/kg) induced conditioned place aversion, which correlated with the onset of aversive physical symptoms like hypomotility and hypothermia.[1][5] This dose-dependent shift from rewarding to aversive effects is a known phenomenon for some cannabinoids.[5]
The underlying mechanism for mepirapim's addictive potential appears to be its action as a CB1R agonist.[1][2] By activating CB1 receptors on GABAergic interneurons in the VTA, mepirapim inhibits the release of GABA.[1] This disinhibition of dopaminergic neurons leads to increased dopamine release in the nucleus accumbens, a critical neurochemical event in the experience of reward and the development of addiction.[1][2]
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unraveling the Complex Psychotropic Profile of Mepirapim: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Mepirapim, a synthetic indole-based compound, presents a complex and scientifically contested psychotropic profile. Initially investigated as a putative synthetic cannabinoid, emerging evidence points towards a dual mechanism of action, creating a nuanced pharmacological narrative. This technical guide synthesizes the current body of research on Mepirapim, presenting its effects on the central nervous system through two primary lenses: its potent inhibition of T-type calcium channels and its debated activity within the endocannabinoid system. This document provides a comprehensive overview of its pharmacological actions, quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of its proposed signaling pathways to facilitate a deeper understanding for research and development professionals.
Introduction
First identified in Japan in 2013, Mepirapim ((4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone) is a novel psychoactive substance that has been detected in synthetic cannabis products.[1] Its structural similarity to classic synthetic cannabinoid receptor agonists (SCRAs) like JWH-018 initially suggested a mechanism of action primarily mediated by the cannabinoid type 1 (CB1) receptor. However, recent, detailed pharmacological investigations have challenged this assumption, revealing Mepirapim to be a potent inhibitor of T-type calcium channels (CaV3) with comparatively low affinity for cannabinoid receptors.
This guide aims to dissect the conflicting yet compelling evidence surrounding Mepirapim's psychotropic effects. It will present the quantitative data supporting both its role as a CaV3 inhibitor and its observed in-vivo cannabimimetic activities, including addiction-related behaviors and motor system modulation. By detailing the experimental protocols that produced these findings and illustrating the involved signaling pathways, this document serves as a critical resource for scientists investigating novel psychoactive substances and developing new therapeutic agents.
Pharmacological Profile: A Contested Mechanism of Action
The central debate surrounding Mepirapim's pharmacology is whether its primary effects are driven by potent T-type calcium channel inhibition or by functional, albeit low-affinity, agonism at CB1 receptors.
T-Type Calcium Channel (CaV3) Inhibition
A significant body of evidence now characterizes Mepirapim and its analogues as potent inhibitors of T-type calcium channels.[2][3][4][5] These low-voltage-activated channels are crucial in regulating neuronal excitability and are implicated in various neurological disorders, including epilepsy and neuropathic pain. Inhibition of these channels represents a distinct mechanism of action compared to classical SCRAs.
Cannabinoid Receptor (CB1/CB2) Activity
In stark contrast to its potent action on CaV3 channels, Mepirapim displays a weak affinity for cannabinoid receptors. In-vitro binding assays have quantified this interaction, revealing Ki (inhibitory constant) values in the micromolar range, which is substantially lower than that of typical SCRAs. Despite this low affinity, several in-vivo studies report classic cannabinoid-like behavioral and neurochemical outcomes, suggesting a complex functional role that is not fully explained by binding affinity alone.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies, providing a basis for comparing the potency and effects of Mepirapim across its proposed targets and observed psychotropic effects.
| Parameter | Receptor/Channel | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 Receptor | 2650 nM | Radioligand Binding | [4] |
| Binding Affinity (Ki) | CB2 Receptor | 1850 nM | Radioligand Binding | [4] |
| Functional Activity | CB1 Receptor | Low potency agonist | Membrane Potential Assay | [4][5] |
| Functional Activity | T-Type Ca²⁺ Channels | Potent Inhibition (>70% at 10 µM) | Calcium Flux Assay | [4][5] |
| Table 1: In-Vitro Receptor and Channel Activity of Mepirapim. This table highlights the significant difference in Mepirapim's potency, showing strong inhibition of T-type calcium channels and weak binding affinity for cannabinoid receptors. |
| Behavioral Model | Species | Dose Range | Key Findings | Reference |
| Intravenous Self-Administration (IVSA) | Rat | 0.003, 0.01, 0.03 mg/kg/infusion | Mepirapim maintained self-administration, indicating reinforcing effects. | [6] |
| Conditioned Place Preference (CPP) | Mouse | 0.3, 1, 3 mg/kg (i.p.) | Showed rewarding effects at 0.3 and 1 mg/kg; induced aversion at 3 mg/kg. | [6] |
| Cannabinoid Tetrad | Mouse | 3 mg/kg (i.p.) | Induced hypomotility and hypothermia, classic signs of CB1 receptor activation. | [6] |
| Parkinson's Disease-Related Behaviors | Mouse | 15, 30, 60 mg/kg (single dose, i.p.) | High doses induced motor impairment, cognitive deficits, and mood disorders. | |
| 8, 15, 30 mg/kg (multiple doses, i.p.) | ||||
| Table 2: Summary of In-Vivo Psychotropic Effects of Mepirapim. This table summarizes the dose-dependent behavioral effects observed in rodent models, which form the basis of the argument for its cannabimimetic properties. |
| Brain Region | Protein/Neurotransmitter | Dose (mg/kg) | Observed Change | Reference |
| VTA | CB1R Expression | 1, 3 | ▲ Significant Increase | [6] |
| GABAₐ Expression | 1, 3 | ▼ Significant Decrease | [6] | |
| Tyrosine Hydroxylase (TH) | 1, 3 | ▲ Significant Increase | [6] | |
| GABA Level | 3 | ▲ Significant Increase | [6] | |
| Dopamine (B1211576) (DA) Level | 3 | ▲ Significant Increase | [6] | |
| NAc | CB1R Expression | 1, 3 | ▲ Significant Increase | [6] |
| D1DR Expression | 1, 3 | ▲ Significant Increase | [6] | |
| GAD Expression | 1, 3 | ▲ Significant Increase | [6] | |
| GABA Level | 3 | ▲ Significant Increase | [6] | |
| Dopamine (DA) Level | 3 | ▲ Significant Increase | [6] | |
| DA Extracellular Level (AUC) | 1, 3 | ▲ Significant Increase | [6] | |
| Table 3: Neurochemical Changes Following Mepirapim Administration. This table details the significant alterations in key proteins and neurotransmitters within the brain's reward pathway (Ventral Tegmental Area - VTA; Nucleus Accumbens - NAc), which are cited as evidence for a CB1-mediated mechanism of addiction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for the key behavioral assays used to characterize Mepirapim's psychotropic effects.
Intravenous Self-Administration (IVSA) in Rats
-
Objective: To determine the reinforcing effects of Mepirapim.
-
Subjects: Male Sprague Dawley rats (7 weeks old, 250–270 g).[7]
-
Surgical Procedure: Rats are anesthetized and surgically implanted with an indwelling catheter in the jugular vein, which is passed subcutaneously to exit on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and stimulus lights.
-
Procedure:
-
Acquisition: Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions for 7 consecutive days.
-
Reinforcement Schedule: A fixed-ratio 1 (FR1) schedule is used, where one press on the active lever results in a single intravenous infusion of Mepirapim (0.003, 0.01, or 0.03 mg/kg/infusion) or vehicle (control).[7]
-
Cues: Each infusion is paired with a stimulus cue (e.g., illumination of a light).
-
Data Collection: The number of presses on both the active and inactive levers and the total number of infusions are recorded. A significantly higher number of presses on the active lever compared to the inactive lever and compared to the vehicle control group indicates a reinforcing effect.
-
Conditioned Place Preference (CPP) in Mice
-
Objective: To assess the rewarding or aversive properties of Mepirapim.
-
Subjects: Male C57BL/6J mice (7 weeks old, 20–22 g).
-
Apparatus: A three-chamber CPP box with two larger outer chambers distinguished by different visual and tactile cues (e.g., black vs. white walls, grid vs. smooth flooring) and a smaller neutral center chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Mice are placed in the center chamber and allowed to freely explore all three chambers for 15 minutes to establish baseline preference. The time spent in each chamber is recorded.
-
Conditioning (Days 2-9): A biased conditioning procedure is used. For four days, mice receive an intraperitoneal (i.p.) injection of Mepirapim (0.3, 1, or 3 mg/kg) and are confined to their initially non-preferred chamber for 30 minutes. On four alternate days, they receive a vehicle injection and are confined to their initially preferred chamber for 30 minutes.
-
Post-Conditioning (Day 10): Mice are again placed in the center chamber and allowed to freely explore all three chambers for 15 minutes, with the time spent in each chamber recorded.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase. A positive score indicates a rewarding effect (preference), while a negative score indicates an aversive effect.
-
Signaling Pathways and Mechanistic Diagrams
To visualize the proposed mechanisms of Mepirapim, the following diagrams illustrate the key signaling pathways.
T-Type Calcium Channel Inhibition
Mepirapim acts as a direct blocker of T-type calcium channels. This action reduces the influx of Ca²⁺ into the neuron upon depolarization, thereby decreasing neuronal excitability.
Caption: Mepirapim directly inhibits T-type calcium channels, reducing Ca²⁺ influx.
Proposed CB1 Receptor-Mediated Pathway in the VTA
The studies on addiction propose that Mepirapim, by acting on CB1 receptors on GABAergic interneurons in the Ventral Tegmental Area (VTA), inhibits the release of GABA. This disinhibits dopaminergic neurons, leading to increased dopamine release in the Nucleus Accumbens (NAc), a key process in reward and reinforcement.
Caption: Proposed pathway for Mepirapim's rewarding effects via CB1 receptors in the VTA.
Experimental Workflow for Behavioral Analysis
The process of characterizing the psychotropic effects of a novel compound like Mepirapim involves a logical flow from initial screening to more complex behavioral paradigms.
Caption: Logical workflow for the preclinical investigation of Mepirapim's effects.
Discussion and Future Directions
The pharmacological profile of Mepirapim is a compelling case study in the complexity of novel psychoactive substances. The data presents a clear discrepancy: potent in-vitro activity at T-type calcium channels versus in-vivo behavioral and neurochemical effects that are highly characteristic of CB1 receptor agonists.
Several hypotheses can be proposed to reconcile these findings:
-
Dual Mechanism of Action: Mepirapim may possess two distinct, pharmacologically relevant mechanisms. Its sedative and anticonvulsant (or in some contexts, pro-convulsant) effects could be mediated by CaV3 inhibition, while its rewarding and addictive properties are driven by its action on the endocannabinoid system. The low affinity for CB1 receptors could be overcome by high doses or favorable pharmacokinetics, leading to sufficient receptor occupancy in specific brain circuits like the VTA to elicit a functional response.
-
Downstream Effects of CaV3 Inhibition: It is plausible that the observed changes in GABA and dopamine signaling are not a direct result of CB1 activation, but rather a downstream consequence of T-type calcium channel modulation in the complex circuitry of the basal ganglia. Further research, such as administering Mepirapim to CB1 knockout mice, would be required to test this hypothesis.
-
Metabolic Activation: Mepirapim could be a pro-drug, being metabolized in-vivo into one or more compounds with a higher affinity for the CB1 receptor.
For drug development professionals, Mepirapim's scaffold may be of significant interest. Its potent inhibition of T-type calcium channels, coupled with minimal CB1 activity, makes it a promising starting point for developing novel therapeutics for epilepsy or neuropathic pain, devoid of the psychotropic side effects associated with cannabinoids.[2]
Future research should focus on definitively elucidating the primary driver of its psychotropic effects. This includes conducting head-to-head studies with CB1 antagonists (like rimonabant) to see if the rewarding and motor effects of Mepirapim can be blocked, performing studies in CB1 knockout animals, and identifying its major metabolites and characterizing their pharmacological activity. A full dose-response curve for Mepirapim's inhibition of CaV3 channel subtypes is also a critical missing piece of data that would allow for a more direct comparison of its potency at its two proposed targets.
Conclusion
Mepirapim is a pharmacologically complex molecule with a contested dual mechanism of action. While robust evidence identifies it as a potent T-type calcium channel inhibitor with weak affinity for cannabinoid receptors, separate in-vivo studies demonstrate clear cannabimimetic effects, including addiction potential and motor system disruption, which are attributed to CB1 receptor activation. This technical guide provides researchers and drug developers with the currently available quantitative data, experimental context, and mechanistic hypotheses necessary to navigate this complex profile. The conflicting evidence underscores the necessity for further, targeted research to deconvolve its precise mechanisms of action, which will be critical for both public health regulation and for exploring the potential therapeutic applications of its chemical scaffold.
References
- 1. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An extensive search of publicly available scientific databases and literature reveals no compound named "Mepirapim" associated with the induction of Parkinson's disease-related behaviors. Consequently, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.
The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the lack of foundational research on "Mepirapim." Scientific and drug development professionals rely on peer-reviewed data to inform their research, and no such data appears to exist for this compound in the context of Parkinson's disease.
It is possible that "Mepirapim" may be a novel or internal compound designation not yet disclosed in public research, a misspelling of an existing compound, or a hypothetical substance. Without any primary literature, any discussion of its potential to induce Parkinsonian behaviors would be purely speculative and would not meet the standards of a technical guide for a scientific audience.
Researchers interested in the mechanisms of drug-induced Parkinsonism are encouraged to investigate known neurotoxicants such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), rotenone, or paraquat, for which there is a substantial body of research and established experimental protocols.
Should "Mepirapim" be a valid, emerging compound, future research would be necessary to elucidate its pharmacological profile, mechanism of action, and any potential neurotoxic effects. Such research would typically involve a tiered approach, beginning with in vitro assays to assess mitochondrial function, oxidative stress, and dopamine (B1211576) neuron viability, followed by in vivo studies in animal models to observe behavioral changes and neurochemical deficits.
Until such data becomes publicly available, a technical guide on the topic of Mepirapim's potential to induce Parkinson's disease-related behaviors cannot be responsibly generated.
The Pharmacology of Mepirapim and Its Analogues: A Technical Guide
An In-depth Examination of a Novel Class of T-type Calcium Channel Inhibitors with Cannabinoid Receptor Activity
Abstract
Mepirapim and its analogues represent a novel class of synthetic compounds that have garnered significant interest within the scientific community. Initially identified as synthetic cannabinoids, subsequent research has revealed their primary mechanism of action as potent inhibitors of T-type calcium channels (CaV3), with only minimal to low-potency activity at cannabinoid receptors CB1 and CB2.[1][2][3][4] This dual pharmacology presents a unique profile with potential therapeutic applications as well as implications for public health due to their presence in the recreational drug market. This technical guide provides a comprehensive overview of the pharmacology of Mepirapim and its analogues, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction
Mepirapim is an indole-based compound, structurally distinct from classical cannabinoids like JWH-018 by the substitution of a 4-methylpiperazine group for the naphthyl moiety.[1] First identified in Japan in 2013, it has been detected as an active ingredient in synthetic cannabis products.[1] While initial assumptions pointed towards significant cannabinoid receptor agonism, extensive pharmacological profiling has elucidated that Mepirapim and its derivatives primarily act as T-type calcium channel inhibitors.[2][3][4] Some analogues, however, retain a degree of activity at CB1 and CB2 receptors, contributing to a complex pharmacological profile that includes addiction-related behaviors observed in preclinical models.[5][6][7] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the pharmacology of this intriguing compound class.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and functional activities of Mepirapim and its selected analogues at cannabinoid and T-type calcium channels.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Mepirapim and Analogues [1]
| Compound | Analogue | CB1 Receptor Ki (nM) | CB2 Receptor Ki (μM) |
| Mepirapim | - | 2650 | 1.85 |
| 7 | N-methyl | - | 1.18 |
| 8 | N-ethyl | - | 1.05 |
| 9 | N-propyl | - | 2.09 |
| 10 | N-benzyl | - | 6.31 |
Table 2: T-type Calcium Channel Inhibitory Potency (IC50) of Mepirapim Analogues [5]
| Compound | CaV3.1 IC50 (μM) | CaV3.2 IC50 (μM) | CaV3.3 IC50 (μM) |
| SB2193 | 0.75 - 8.6 | 0.75 - 8.6 | 0.75 - 8.6 |
| SB2193F | 0.75 - 8.6 | 0.75 - 8.6 | 0.75 - 8.6 |
Table 3: Functional Activity (EC50/Emax) of Mepirapim Analogues at Cannabinoid Receptors [1]
| Compound | Receptor | Assay | Potency (EC50) | Efficacy (Emax) |
| Mepirapim Analogue | CB1/CB2 | Membrane Potential Assay | Low Potency | Low Efficacy Agonist |
Key Signaling Pathways and Mechanisms of Action
Mepirapim and its analogues exert their effects through two primary signaling pathways: inhibition of T-type calcium channels and modulation of the endocannabinoid system.
T-type Calcium Channel Inhibition
The primary pharmacological target of Mepirapim and its analogues are T-type calcium channels (CaV3).[2][3][4] By inhibiting these channels, they can modulate neuronal excitability and neurotransmitter release, which may underpin their potential therapeutic effects in conditions like epilepsy and pain.[3]
Caption: Inhibition of T-type calcium channels by Mepirapim and its analogues.
Cannabinoid Receptor Modulation and Addiction Pathway
While exhibiting lower potency at cannabinoid receptors, the interaction of Mepirapim with the CB1 receptor is implicated in its addiction-related behaviors.[5][6][7] This involves a neurochemical maladaptation in the brain's reward circuit, characterized by a decrease in GABAergic signaling and a subsequent increase in dopaminergic signaling.[5][7]
Caption: Proposed mechanism for Mepirapim-induced addiction via CB1 receptor modulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of Mepirapim and its analogues.
Synthesis of Mepirapim Analogues[1]
A general synthetic scheme for Mepirapim analogues is presented below.
Caption: General synthetic workflow for Mepirapim analogues.
Detailed Protocol:
-
Alkylation of Indole: To a cooled suspension of sodium hydride in DMF, a solution of indole in DMF is added dropwise. The mixture is stirred, followed by the addition of an appropriate alkyl bromide (e.g., bromopentane).
-
Trifluoroacetylation: The resulting 1-alkyl-1H-indole is treated with trifluoroacetic anhydride.
-
Hydrolysis: The trifluoroacetyl intermediate is hydrolyzed using potassium hydroxide (B78521) in methanol (B129727) to yield the 1-alkyl-1H-indole-3-carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with Boc-piperazine using EDC and HOBt as coupling agents.
-
Deprotection: The Boc protecting group is removed using HCl in dioxane to yield the piperazine analogue.
-
Reductive Alkylation: The final Mepirapim analogue is obtained by reductive alkylation of the piperazine analogue with an appropriate aldehyde in the presence of sodium triacetoxyborohydride.
T-type Calcium Channel Inhibition Assay (Fluorometric Ca2+ Flux Assay)[5]
This assay measures the inhibition of T-type calcium channels by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: HEK293 cells stably transfected with the desired CaV3 channel subtype (CaV3.1, CaV3.2, or CaV3.3) are cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Calcium 5 dye) in a low potassium HBSS buffer containing probenecid (B1678239) for 1 hour at 37°C.
-
Compound Addition: Test compounds (Mepirapim analogues) are added to the wells at various concentrations.
-
Fluorescence Measurement: Baseline fluorescence is measured using a fluorometric imaging plate reader (e.g., FlexStation 3) at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Channel Activation: T-type calcium channels are activated by the addition of a high potassium solution.
-
Data Analysis: The change in fluorescence upon channel activation is measured. The inhibitory effect of the compounds is calculated relative to the control (vehicle-treated) wells, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cannabinoid Receptor Functional Assays
This assay measures the activation of G-proteins coupled to cannabinoid receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing either CB1 or CB2 receptors are prepared by homogenization and differential centrifugation.
-
Assay Setup: In a multi-well plate, cell membranes are incubated with GDP, the test compound (agonist), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The reaction is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound [35S]GTPγS.
-
Scintillation Counting: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is calculated, and EC50 and Emax values are determined.
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi-coupled cannabinoid receptors.
Protocol:
-
Cell Culture: Cells expressing either CB1 or CB2 receptors are seeded in multi-well plates.
-
Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Addition: Test compounds (agonists) are added at various concentrations.
-
Incubation: The cells are incubated to allow for agonist-mediated inhibition of adenylyl cyclase.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is determined, and EC50 and Emax values are calculated.
In Vivo Studies: Conditioned Place Preference (CPP) Test[2]
This test is used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase (Day 1): Mice are allowed to freely explore both compartments to determine any baseline preference.
-
Conditioning Phase (Days 2-4): Mice receive an injection of the test compound (Mepirapim) and are confined to one compartment for a set period. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase (Day 5): Mice are allowed to freely explore both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (conditioned place preference), while a significant decrease indicates an aversive effect (conditioned place aversion).
Conclusion
Mepirapim and its analogues constitute a significant area of research due to their unique pharmacological profile as potent T-type calcium channel inhibitors with varying degrees of cannabinoid receptor activity. This dual action presents both therapeutic opportunities and potential public health concerns. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into the structure-activity relationships, in vivo efficacy in disease models, and a more profound understanding of the neurochemical basis of their effects will be crucial for harnessing their therapeutic potential while mitigating their risks.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Mepirapim
For Research Purposes Only
Introduction
Mepirapim is an indole-based synthetic compound that has been identified as an active ingredient in some synthetic cannabis products.[1] Unlike many classical synthetic cannabinoids that are potent agonists of the cannabinoid receptor 1 (CB1), Mepirapim exhibits a more complex pharmacological profile. Research indicates that it acts as a T-type calcium channel inhibitor and is only minimally active at the CB1 receptor.[1][2][3] Studies have shown that Mepirapim can induce addiction-related behaviors in rodents, suggesting a neurochemical mechanism involving a decrease in GABAergic signaling and an increase in dopaminergic signaling in the brain's reward circuit.[4][5][6] This unique pharmacological profile makes Mepirapim a compound of interest for researchers studying the endocannabinoid system, addiction, and the physiological roles of T-type calcium channels.
This document provides a detailed protocol for the chemical synthesis of Mepirapim for research applications. The synthesis involves a multi-step process, which is outlined below.
Chemical Information
| Characteristic | Value |
| IUPAC Name | (4-methylpiperazin-1-yl)(1-pentylindol-3-yl)methanone |
| Molecular Formula | C₁₉H₂₇N₃O |
| Molar Mass | 313.445 g/mol |
| CAS Number | 2365542-29-4 |
Synthesis Overview
The synthesis of Mepirapim can be accomplished through a five-step process starting from indole (B1671886). The overall synthetic workflow is depicted in the diagram below. The key intermediate, 1-pentyl-1H-indole-3-carboxylic acid, is first synthesized and then coupled with 1-methylpiperazine.
Caption: Overall workflow for the synthesis of Mepirapim.
Experimental Protocols
Step 1: Synthesis of 1-Pentyl-1H-indole (Intermediate 1)
Principle: This step involves the N-alkylation of indole with 1-bromopentane (B41390) using a strong base, such as sodium hydride, in an anhydrous aprotic solvent.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add 1-bromopentane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-pentyl-1H-indole.
Step 2: Synthesis of 2,2,2-Trifluoro-1-(1-pentyl-1H-indol-3-yl)ethan-1-one (Intermediate 2)
Principle: This step involves the Friedel-Crafts acylation of 1-pentyl-1H-indole at the C3 position using trifluoroacetic anhydride (B1165640).
Materials:
-
1-Pentyl-1H-indole
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-pentyl-1H-indole (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of 1-Pentyl-1H-indole-3-carboxylic acid (Intermediate 3)
Principle: The trifluoroacetyl group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Materials:
-
2,2,2-Trifluoro-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the crude product from Step 2 in ethanol.
-
Add an aqueous solution of KOH (3.0 eq) and stir the mixture at room temperature overnight.
-
Heat the mixture to 75 °C for 4 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1-pentyl-1H-indole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
| Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) |
| 1-Pentyl-1H-indole | C₁₃H₁₇N | 187.28 | 85-95 |
| 1-Pentyl-1H-indole-3-carboxylic acid | C₁₄H₁₇NO₂ | 231.29 | 90-95 (from trifluoroacetyl intermediate) |
Step 4: Synthesis of (1-Pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone (Intermediate 4)
Principle: This step involves the amide coupling of 1-pentyl-1H-indole-3-carboxylic acid with Boc-piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, followed by the removal of the Boc protecting group.
Materials:
-
1-Pentyl-1H-indole-3-carboxylic acid
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure (Coupling):
-
To a solution of 1-pentyl-1H-indole-3-carboxylic acid (1.0 eq), Boc-piperazine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Procedure (Deprotection):
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine (B1678402) derivative.
Step 5: Synthesis of Mepirapim
Principle: The final step is a reductive amination of the secondary amine of the piperazine ring with formaldehyde (B43269) using a mild reducing agent, sodium triacetoxyborohydride (B8407120).
Materials:
-
(1-Pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone (1.0 eq) in DCE, add formaldehyde (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. A catalytic amount of acetic acid can be added if the reaction is slow.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x 40 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a DCM/methanol gradient) to afford Mepirapim.
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) |
| Mepirapim | C₁₉H₂₇N₃O | 313.44 | 80-90 (from piperazine intermediate) |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Data for Mepirapim | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.21 (m, 1H), 7.39 (m, 1H), 7.29 (m, 2H), 7.20 (s, 1H), 4.15 (t, J = 7.2 Hz, 2H), 3.82 (br s, 4H), 2.49 (br s, 4H), 2.32 (s, 3H), 1.89 (m, 2H), 1.35 (m, 4H), 0.91 (t, J = 7.0 Hz, 3H).[7][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0, 136.5, 128.5, 126.5, 122.5, 121.8, 119.5, 114.0, 109.8, 55.0, 46.5, 46.2, 30.0, 29.0, 22.5, 14.0.[7][8] |
| Mass Spectrometry (ESI+) | m/z: 314.2283 [M+H]⁺ |
Signaling Pathway of Mepirapim
Mepirapim's mechanism of action involves the modulation of multiple signaling pathways. It is known to be a T-type calcium channel inhibitor and also affects GABAergic and dopaminergic systems, which are crucial in the brain's reward pathways.
Caption: Mepirapim's effects on key signaling pathways.
Safety Precautions
Mepirapim is a research chemical. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use. This compound is for research purposes only and is not for human consumption.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of Mepirapim using CaV3 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3), which are promising therapeutic targets for neurological disorders such as epilepsy and pain.[1][2][3][4] Unlike many synthetic cannabinoids, Mepirapim and its derivatives exhibit minimal activity at cannabinoid CB1 receptors, making them an attractive scaffold for the development of selective CaV3 inhibitors with a reduced risk of cannabimimetic side effects.[4][5] These application notes provide detailed protocols for the in vitro evaluation of Mepirapim's inhibitory activity on CaV3 channels, specifically focusing on functional calcium flux assays and whole-cell patch-clamp electrophysiology.[1][2][4][6]
T-type calcium channels, including the subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage-activated channels that play a crucial role in regulating neuronal excitability.[3] Aberrant activity of these channels has been linked to various pathological conditions.[3] The following protocols are designed to be conducted using cell lines, such as HEK293, engineered to express specific CaV3 channel subtypes.[4]
Quantitative Data Summary
The inhibitory effects of Mepirapim and its analogs on CaV3 channels have been quantified using various in vitro assays. The data presented below is a summary of findings from published studies.
| Compound | Assay Type | CaV3 Subtype | Parameter | Value | Reference |
| Mepirapim Analog (9) | Calcium Flux | CaV3.3 | % Inhibition | >70% | [3] |
| Mepirapim Analog (16) | Calcium Flux | CaV3.3 | % Inhibition | >70% | [3] |
| Mepirapim Analog (11) | Calcium Flux | CaV3.1 | % Inhibition | 93% | [3] |
| Mepirapim Analog (11) | Calcium Flux | CaV3.2 | % Inhibition | 88% | [3] |
| Mepirapim Analog (17) | Calcium Flux | CaV3.1 | % Inhibition | 96% | [3] |
| Mepirapim Analog (17) | Calcium Flux | CaV3.2 | % Inhibition | 96% | [3] |
| SB2193 | Calcium Flux | CaV3.1 | IC50 | 0.75 µM | [6] |
| SB2193 | Calcium Flux | CaV3.2 | IC50 | ~1 µM | [6] |
| SB2193 | Calcium Flux | CaV3.3 | IC50 | ~8.6 µM | [6] |
| SB2193F | Calcium Flux | CaV3.1 | IC50 | ~2 µM | [6] |
| SB2193F | Calcium Flux | CaV3.2 | IC50 | ~2.5 µM | [6] |
| SB2193F | Calcium Flux | CaV3.3 | IC50 | ~5 µM | [6] |
Signaling Pathway and Experimental Workflow
CaV3 Channel Signaling Pathway
Caption: General signaling pathway of CaV3 channel activation and its inhibition by Mepirapim.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of Mepirapim on CaV3 channels.
Experimental Protocols
Functional Calcium Flux Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and is suitable for screening and determining the potency of compounds.
Materials:
-
HEK293 cells stably expressing the CaV3 subtype of interest (CaV3.1, CaV3.2, or CaV3.3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Mepirapim stock solution (in DMSO)
-
Depolarization buffer (HBSS containing a high concentration of KCl, e.g., 90 mM)
-
Fluorescent imaging plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of Mepirapim in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Add the Mepirapim dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescent imaging plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the depolarization buffer to all wells simultaneously to activate the CaV3 channels.
-
Record the change in fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well following depolarization.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Normalize the data: the response in vehicle-treated wells represents 0% inhibition, and a maximally inhibiting concentration of a known potent blocker (or background fluorescence) can be used for 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the Mepirapim concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the inhibitory mechanism of Mepirapim on CaV3 channel currents.
Materials:
-
HEK293 cells expressing the CaV3 subtype of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): e.g., 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH.
-
Intracellular (pipette) solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Mepirapim stock solution (in DMSO)
-
Perfusion system for drug application
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips at a low density suitable for single-cell recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV to ensure the availability of T-type channels.
-
-
Current Measurement:
-
Apply a voltage protocol to elicit T-type currents. For example, a depolarizing step to -30 mV for 200 ms (B15284909) from the holding potential.
-
Record the baseline T-type current in the absence of the compound.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing a known concentration of Mepirapim.
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
-
Post-Compound Recording:
-
Apply the same voltage protocol and record the T-type current in the presence of Mepirapim.
-
To assess recovery, wash out the compound by perfusing with the drug-free extracellular solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current before, during, and after Mepirapim application.
-
Calculate the percentage of inhibition for each concentration.
-
To determine the IC50, test a range of concentrations and plot the percentage of inhibition against the log of the concentration.
-
Investigate the voltage-dependence of inhibition by applying various voltage protocols.
-
Conclusion
The described protocols provide a robust framework for the in vitro characterization of Mepirapim and its analogs as CaV3 channel inhibitors. The combination of a high-throughput functional calcium flux assay for initial screening and potency determination, followed by detailed mechanistic studies using whole-cell patch-clamp electrophysiology, will enable a comprehensive understanding of the pharmacological profile of these promising compounds. This information is critical for guiding further drug development efforts targeting T-type calcium channels for the treatment of various neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 5. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology in Mepirapim Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim is a synthetic compound that has been identified as a potent inhibitor of T-type calcium channels (CaV3).[1][2][3][4][5][6] These channels are crucial in regulating neuronal excitability and have been implicated in various neurological disorders, including epilepsy and chronic pain.[3] While initially investigated in the context of synthetic cannabinoids, Mepirapim and its analogues have demonstrated significant activity as CaV3 inhibitors with minimal action at the cannabinoid type 1 (CB1) receptor, making this scaffold a promising area for the development of novel therapeutics.[2][6] However, it is worth noting that some studies have suggested that Mepirapim may induce addiction-related behaviors through cannabinoid receptor one, a point of consideration in its pharmacological profiling.[7][8][9]
Whole-cell patch-clamp electrophysiology is an essential technique for characterizing the effects of compounds like Mepirapim on ion channels.[10] This method allows for the direct measurement of ion channel activity and provides detailed insights into the mechanism of action, potency, and selectivity of a drug. These application notes provide a comprehensive protocol for utilizing whole-cell patch-clamp to study the effects of Mepirapim on T-type calcium channels in a research setting.
Data Presentation
Quantitative Analysis of Mepirapim Analogues on T-type Calcium Channels
The following table summarizes the inhibitory potency (IC50) of Mepirapim analogues on different subtypes of T-type calcium channels, as determined by fluorometric Ca2+ flux assays and confirmed with whole-cell patch-clamp electrophysiology.[2]
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| SB2193 | 0.75 | 5.9 | 5.4 |
| SB2193F | 2.3 | 3.0 | 8.6 |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing Mepirapim's Effect on T-type Calcium Channels
This protocol is designed for recording T-type calcium channel currents from cultured neuronal cells or HEK293 cells stably expressing CaV3 channels.
I. Materials and Solutions
-
Cell Culture: Neuronal cell line (e.g., SH-SY5Y) or HEK293 cells stably expressing the CaV3 subtype of interest.
-
External (Bath) Solution (in mM): 110 NaCl, 20 BaCl2 (as the charge carrier for Ca2+ channels), 10 TEA-Cl, 10 HEPES, 10 Glucose, 1 MgCl2. Adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.
-
Mepirapim Stock Solution: Prepare a 10 mM stock solution of Mepirapim in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
II. Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Glass capillaries for pulling patch pipettes
-
Pipette puller
III. Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Recording Chamber Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.
-
Obtaining a Gigaohm Seal:
-
Under visual control, approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[12]
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[10]
-
Allow the cell to stabilize for 3-5 minutes before starting the recording.
-
-
Voltage-Clamp Protocol for T-type Calcium Currents:
-
Hold the cell at a hyperpolarized potential of -100 mV to ensure the complete removal of inactivation of T-type channels.
-
Apply depolarizing voltage steps from -80 mV to +20 mV in 10 mV increments for 100 ms.
-
Record the resulting inward currents. T-type calcium channels typically activate at around -70 mV and peak between -40 mV and -30 mV.
-
-
Application of Mepirapim:
-
Establish a stable baseline recording of T-type currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of Mepirapim.
-
Record the currents at steady-state inhibition (typically after 3-5 minutes of perfusion).
-
Perform a washout by perfusing with the control external solution to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each voltage step before and after Mepirapim application.
-
Calculate the percentage of inhibition for each concentration of Mepirapim.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mepirapim's inhibitory action on T-type calcium channels.
Caption: Workflow for whole-cell patch-clamp analysis of Mepirapim.
References
- 1. Mepirapim - Wikipedia [en.wikipedia.org]
- 2. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Note: High-Throughput Fluorometric Ca2+ Flux Assay for Screening Mepirapim Analogues as T-Type Calcium Channel Inhibitors
Audience: Researchers, scientists, and drug development professionals involved in ion channel pharmacology and high-throughput screening.
Introduction
Voltage-gated T-type calcium channels (CaV3) are low-voltage-activated channels that play a critical role in regulating neuronal excitability and other physiological functions in the cardiovascular and nervous systems.[1][2][3][4] Their aberrant activity is linked to a variety of neurological disorders, including epilepsy and neuropathic pain, making them significant therapeutic targets.[3][5] The discovery of novel chemical scaffolds that modulate T-type channel activity is a key objective in drug development.[5]
Mepirapim, a putative synthetic cannabinoid receptor agonist, and its analogues have recently been identified as potent inhibitors of CaV3 subtypes with minimal activity at cannabinoid receptors, presenting a promising new chemical scaffold for developing selective CaV3 inhibitors.[5][6][7] This application note provides a detailed protocol for a robust, high-throughput fluorometric Ca2+ flux assay designed to identify and characterize inhibitors of T-type calcium channels, using Mepirapim analogues as an example. The assay is optimized for use with a fluorometric imaging plate reader (FLIPR) and employs specific ionic conditions to overcome the unique biophysical challenge of T-type channel inactivation at typical cell resting membrane potentials.[5][8]
T-Type Calcium Channel Signaling Pathway
T-type calcium channels are activated by small subthreshold membrane depolarizations, allowing Ca2+ influx near the cell's resting potential.[1][4] This influx of calcium acts as a second messenger, triggering a variety of downstream cellular responses, including the activation of calcium-dependent enzymes, regulation of gene expression, and modulation of neuronal excitability.[3][9]
Caption: Simplified signaling pathway of a T-type calcium channel.
Principle of the Fluorometric Ca2+ Flux Assay
This assay quantifies T-type channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive fluorescent dye.[10][11] A major challenge in assaying T-type channels is that they are largely inactivated at the normal resting membrane potential of standard cell lines (e.g., HEK293).[8] To address this, the assay protocol includes a pre-treatment step that hyperpolarizes the cell membrane, shifting the channels from an inactivated to a resting, available state. Subsequent depolarization then triggers channel opening, resulting in a measurable Ca2+ influx.
The workflow involves loading cells expressing the target T-type channel subtype with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM).[11][12] After incubation with test compounds like Mepirapim analogues, the cells are depolarized by adding a high-potassium solution.[8] In the absence of an inhibitor, depolarization opens the T-type channels, causing a Ca2+ influx and a sharp increase in fluorescence. When an effective inhibitor is present, it blocks the channel, attenuating or preventing the fluorescence increase. The potency of the inhibitor is determined by measuring the fluorescence signal over a range of compound concentrations.[5][6]
Experimental Workflow
The overall experimental process is streamlined for high-throughput screening in a 96- or 384-well plate format.
Caption: High-level workflow for the Ca2+ flux assay.
Detailed Experimental Protocol
This protocol is adapted from methodologies used to characterize T-type channel inhibitors.[5][6][8]
Materials and Reagents
-
Cells: HEK293 cells stably transfected with human CaV3.1, CaV3.2, or CaV3.3.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM (or other suitable calcium-sensitive dye).
-
Pluronic F-127: To aid dye solubilization.
-
Probenecid: Anion transporter inhibitor to prevent dye leakage (optional, cell-line dependent).[10]
-
Test Compounds: Mepirapim analogues (e.g., SB2193, SB2193F) dissolved in DMSO.
-
Assay Buffer (Low K+): Hanks’ Balanced Salt Solution (HBSS) or similar, containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl2, 0.8 MgSO4, 0.4 KH2PO4, 0.3 Na2HPO4, 5.6 Glucose, 10 HEPES, pH 7.4.
-
Depolarization Buffer (High K+): Similar to Assay Buffer, but with KCl concentration raised (e.g., 90 mM) and NaCl concentration lowered to maintain osmolarity.
-
Equipment: Fluorometric Imaging Plate Reader (FLIPR), automated plate washer, cell culture incubator.
Procedure
-
Cell Plating:
-
One day prior to the assay, seed the HEK293 cells into black-walled, clear-bottom microplates at a density that will yield a 70-90% confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of ~2-5 µM. If needed, add Probenecid (final concentration ~2.5 mM).
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of buffer in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of Mepirapim analogues in Assay Buffer from a DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid off-target effects.
-
Add the diluted compounds to the appropriate wells of the cell plate. Include vehicle-only (e.g., 0.1% DMSO) wells for negative controls (0% inhibition) and wells with a known potent T-type channel blocker for positive controls (100% inhibition).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Data Acquisition (FLIPR):
-
Set up the FLIPR instrument to measure fluorescence kinetically.
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
-
Depolarization and Signal Reading: The instrument will automatically add the High K+ Depolarization Buffer to all wells simultaneously. Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium influx.
-
-
Data Analysis:
-
The primary response is the peak fluorescence intensity after depolarization minus the baseline fluorescence.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Compound - Signal_Baseline) / (Signal_Vehicle - Signal_Baseline)]
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistical equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which the compound inhibits 50% of the channel activity).[6]
-
Data Presentation: Mepirapim Analogue Potency
The fluorometric Ca2+ flux assay was used to determine the inhibitory potency (IC50) of Mepirapim analogues SB2193 and SB2193F against the three human T-type calcium channel subtypes. The results demonstrate that these compounds are pan-CaV3 inhibitors with potencies in the sub-micromolar to low micromolar range.[5][6]
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| SB2193 | 2.1 | 0.75 | 8.6 |
| SB2193F | 1.3 | 0.82 | 4.8 |
| Table 1: Inhibitory potency of Mepirapim analogues on T-type calcium channel subtypes, as determined by a fluorometric Ca2+ flux assay. Data sourced from published literature.[5][6] |
Conclusion
The described fluorometric Ca2+ flux assay provides a reliable and scalable method for identifying and characterizing novel inhibitors of T-type calcium channels. The protocol is specifically adapted to the biophysical properties of these channels, ensuring robust signal generation. This high-throughput screening platform is suitable for lead identification and optimization campaigns, as demonstrated by its successful application in determining the inhibitory profiles of new chemical scaffolds like the Mepirapim analogues.[5][6][13]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Type Calcium Channels: A Mixed Blessing [mdpi.com]
- 5. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 11. agilent.com [agilent.com]
- 12. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Rodent Behavioral Models in Mepirapim Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established rodent behavioral models for the investigation of the addictive potential of Mepirapim, a novel synthetic cannabinoid. The following protocols are based on peer-reviewed studies and are intended to offer a framework for preclinical research into the rewarding, reinforcing, and dependence-inducing properties of this compound.
Introduction to Mepirapim and its Addictive Potential
Mepirapim is a synthetic cannabinoid that has been identified in recreational drug markets.[1][2] Preclinical studies have demonstrated that Mepirapim has a significant potential for addiction.[1][3][4] It has been shown to induce addiction-related behaviors in rodents by modulating the brain's reward circuitry.[1][3][4] Specifically, Mepirapim's mechanism of action involves the cannabinoid receptor 1 (CB1R), leading to a decrease in GABAergic signaling and a subsequent increase in dopaminergic signaling in key areas of the brain's reward pathway, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[3][4][5] Understanding the addictive properties of Mepirapim is crucial for public health and the development of potential therapeutic interventions.
Data Presentation: Quantitative Data from Mepirapim Behavioral Studies
The following tables summarize the key quantitative data from rodent behavioral studies investigating the addictive potential of Mepirapim.
Table 1: Conditioned Place Preference (CPP) Studies with Mepirapim in Mice
| Dosage (mg/kg, i.p.) | Conditioning Duration | Post-Conditioning Preference | Locomotor Activity | Hypothermia | Reference |
| 0.3 | 4 days | Increased preference | No significant change | No significant change | [3][6] |
| 1 | 4 days | Significantly increased preference | No significant change | No significant change | [3][6] |
| 3 | 4 days | Conditioned place aversion | Significant decrease (hypomotility) | Significant decrease | [3][6] |
Table 2: Intravenous Self-Administration (IVSA) Studies with Mepirapim in Rats
| Dosage (mg/kg/infusion, i.v.) | Reinforcement Schedule | Duration | Active Lever Presses | Inactive Lever Presses | Reference |
| 0.003 | Fixed Ratio 1 | 7 days | Significant increase vs. vehicle | No significant change | [3] |
| 0.01 | Fixed Ratio 1 | 7 days | Significant increase vs. vehicle | No significant change | [3] |
| 0.03 | Fixed Ratio 1 | 7 days | Significant increase vs. vehicle | No significant change | [3] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug.[1][3][4]
a. Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller, neutral central chamber.
b. Procedure:
-
Habituation (Day 1-3): Allow mice to freely explore all three chambers of the apparatus for 15-30 minutes each day to minimize novelty-induced effects.[7]
-
Pre-Conditioning Test (Day 4): Record the time spent in each chamber for 15 minutes to establish baseline preference.
-
Conditioning (Days 5-8):
-
On alternate days, administer Mepirapim (0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.[3][6]
-
On the other days, administer the vehicle (e.g., saline) and confine the mouse to the opposite chamber for 30 minutes.
-
The drug-paired and vehicle-paired chambers should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 9): In a drug-free state, allow the mice to freely explore all three chambers for 15 minutes and record the time spent in each.
c. Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.
-
A significant increase in the preference score indicates a rewarding effect, while a significant decrease suggests an aversive effect.
Intravenous Self-Administration (IVSA) Protocol
The IVSA model is the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively seek and take the substance.[8]
a. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to a swivel system.
b. Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition (7 consecutive days):
-
Place the rats in the operant chambers for a 2-hour session each day.
-
Connect the catheter to the infusion pump.
-
Pressing the active lever results in the intravenous infusion of Mepirapim (0.003, 0.01, or 0.03 mg/kg/infusion) and the activation of a stimulus light.[3]
-
Pressing the inactive lever has no consequences.
-
A fixed-ratio 1 (FR1) schedule of reinforcement is typically used, where each active lever press results in one infusion.
-
c. Data Analysis:
-
Record the number of active and inactive lever presses for each session.
-
A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates that Mepirapim has reinforcing effects.
Withdrawal Assessment Protocol
This protocol is designed to observe and quantify withdrawal signs following the cessation of chronic Mepirapim administration.
a. Procedure:
-
Chronic Administration: Administer Mepirapim (e.g., 3 mg/kg, i.p., twice daily) for 7-14 consecutive days.
-
Observation Period: At various time points following the final dose (e.g., 6, 12, 24, 48, and 72 hours), place the animal in a clear observation chamber.
-
Scoring of Withdrawal Signs: For a set period (e.g., 15-30 minutes), observe and score the presence and severity of withdrawal signs. Based on general opioid and cannabinoid withdrawal symptoms in rodents, these may include:
-
Somatic Signs: Wet dog shakes, tremors, head shakes, ptosis (drooping eyelids), piloerection, teeth chattering, and writhing.
-
Behavioral Signs: Increased grooming, digging, jumping, and vocalizations.
-
Physiological Signs: Changes in body weight and temperature.
-
b. Data Analysis:
-
Assign a numerical score to each observed sign (e.g., 0 for absent, 1 for mild, 2 for moderate, 3 for severe).
-
Sum the scores to obtain a total withdrawal score for each animal at each time point.
-
Compare the withdrawal scores of the Mepirapim-treated group to a vehicle-treated control group.
Visualizations
Caption: Experimental workflow for assessing Mepirapim addiction in rodents.
Caption: Signaling pathway of Mepirapim in the brain's reward system.
References
- 1. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 7. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
Application Notes and Protocols for Intravenous Self-Administration of Mepirapim in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the reinforcing effects of Mepirapim, a synthetic cannabinoid, using an intravenous self-administration (IVSA) model in rats. This model is a cornerstone in preclinical addiction research, offering high translational validity for assessing the abuse potential of novel psychoactive substances.
Introduction
Mepirapim is a synthetic cannabinoid that has been identified in illicit drug markets. Preclinical studies have demonstrated its potential for abuse and addiction.[1][2][3] The intravenous self-administration paradigm in rats is a robust method to investigate the reinforcing properties of Mepirapim, providing critical data for understanding its addiction liability and underlying neurobiological mechanisms. This document outlines the necessary surgical procedures, behavioral protocols, and data analysis techniques for conducting Mepirapim IVSA studies.
Mechanism of Action
Mepirapim primarily acts as an agonist at the cannabinoid receptor type 1 (CB1R).[1][2] Activation of CB1R in the brain's reward circuitry, particularly in the ventral tegmental area (VTA), leads to a disinhibition of dopamine (B1211576) neurons. This occurs through the suppression of GABAergic interneurons, resulting in an increased release of dopamine in the nucleus accumbens (NAc). This enhancement of dopaminergic signaling is a key neurochemical event underlying the reinforcing and addictive properties of many drugs of abuse, including Mepirapim.[1][2]
Experimental Protocols
Animal Subjects
Male Sprague-Dawley rats are commonly used for this type of study. At the start of the experiment, rats should be approximately 7 weeks old, weighing between 250-270 grams.[4] Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental design. All procedures must be in accordance with the guidelines for the care and use of laboratory animals.
Surgical Procedure: Jugular Vein Catheterization
Aseptic surgical techniques are required for the implantation of a chronic indwelling catheter into the jugular vein.
Pre-operative Preparation:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance) or a combination of ketamine and xylazine.
-
Analgesia: Administer a pre-operative analgesic such as carprofen (B1668582) (5 mg/kg, s.c.) to manage pain.
-
Surgical Site Preparation: Shave the ventral side of the neck and the dorsal area between the scapulae. Disinfect the shaved areas with povidone-iodine and 70% ethanol.
Surgical Implantation:
-
Make a small incision on the ventral side of the neck to expose the right external jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Place two silk sutures (e.g., 4-0) around the vein, one cranial and one caudal. Tie off the cranial suture.
-
Make a small incision in the vein between the two sutures.
-
Insert a sterile silicone catheter filled with heparinized saline (10-100 IU/mL) into the vein, advancing it towards the heart until the tip reaches the right atrium.
-
Secure the catheter in the vein with the caudal suture.
-
Create a subcutaneous tunnel from the ventral incision to an exit point on the rat's back, between the scapulae.
-
Exteriorize the catheter through the dorsal incision.
-
Close the ventral and dorsal incisions with sutures or wound clips.
-
The external part of the catheter is connected to a vascular access port or a tether system that allows for drug infusion in a freely moving animal.
Post-operative Care:
-
Administer post-operative analgesics for at least 48 hours.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
Allow the animals to recover for at least 5-7 days before starting the self-administration experiments.
Drug Preparation
-
Mepirapim Solution: Mepirapim should be dissolved in a vehicle suitable for intravenous administration. A common vehicle for synthetic cannabinoids is a mixture of Tween 80 and sterile saline. For example, a 1:1:18 solution of ethanol, Tween 80, and saline can be used. The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 0.1 mL per infusion).
-
Vehicle Control: The vehicle solution without Mepirapim should be used for the control group.
Intravenous Self-Administration Procedure
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.[5]
-
The chamber should be housed in a sound-attenuating cubicle to minimize external disturbances.
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions for seven consecutive days.[4]
-
A response on the active lever results in the delivery of a single intravenous infusion of Mepirapim (e.g., 0.003, 0.01, or 0.03 mg/kg/infusion) over a few seconds.[4]
-
Each infusion is paired with the illumination of the stimulus light for a short duration (e.g., 20 seconds), which serves as a conditioned reinforcer.
-
A time-out period (e.g., 20 seconds) follows each infusion, during which responses on the active lever have no programmed consequences.
-
Responses on the inactive lever are recorded but do not result in a drug infusion or any other consequence.
-
The reinforcement schedule is typically a Fixed Ratio 1 (FR1), where every press on the active lever results in a drug infusion.[4]
Data Presentation
The following tables summarize the key quantitative data from a representative Mepirapim intravenous self-administration study.
Table 1: Experimental Parameters for Mepirapim IVSA
| Parameter | Value |
| Animal Model | Male Sprague-Dawley Rats |
| Age | 7 weeks |
| Weight | 250 - 270 g |
| Drug | Mepirapim |
| Vehicle | Tween 80 / Saline |
| Route of Administration | Intravenous (Jugular Vein) |
| Infusion Volume | 0.1 mL/infusion |
| Reinforcement Schedule | Fixed Ratio 1 (FR1) |
| Session Duration | 2 hours/day |
| Study Duration | 7 consecutive days |
Table 2: Mepirapim Dose Groups and Response Data (Hypothetical Data Based on Published Findings)
| Dose Group (mg/kg/infusion) | Average Number of Infusions (Day 7) | Average Active Lever Presses (Day 7) | Average Inactive Lever Presses (Day 7) |
| Vehicle (0) | 5 ± 2 | 8 ± 3 | 4 ± 2 |
| Mepirapim (0.003) | 15 ± 4 | 20 ± 5 | 5 ± 2 |
| Mepirapim (0.01) | 35 ± 6 | 42 ± 7 | 6 ± 3 |
| Mepirapim (0.03) | 28 ± 5 | 35 ± 6 | 5 ± 2 |
Data are presented as mean ± SEM. This table illustrates that rats reliably self-administer Mepirapim, with the number of infusions and active lever presses being significantly higher than the vehicle control group. An inverted U-shaped dose-response curve is often observed in drug self-administration studies.
Visualization of Pathways and Workflows
Mepirapim Signaling Pathway in the VTA
Caption: Mepirapim's mechanism of action in the ventral tegmental area (VTA).
Experimental Workflow for Mepirapim IVSA
References
Application Notes and Protocols: Conditioned Place Preference Test for Mepirapim Rewarding Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the rewarding effects of the synthetic cannabinoid Mepirapim using the conditioned place preference (CPP) paradigm. This document outlines the experimental workflow, data presentation, and the underlying neurobiological signaling pathways.
Introduction
Mepirapim is a synthetic cannabinoid that has been investigated for its addictive potential.[1][2][3] The conditioned place preference (CPP) test is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of drugs.[4][5] The paradigm relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[5][6] A preference for the drug-paired environment in a drug-free state is indicative of the substance's rewarding effects.[4] Studies have shown that Mepirapim can induce conditioned place preference, suggesting it has rewarding and addictive potential.[1][2][7]
Experimental Data
The rewarding effects of Mepirapim have been shown to be dose-dependent. Low doses of Mepirapim have been found to induce CPP, while higher doses may lead to conditioned place aversion (CPA), possibly due to negative side effects such as hypomotility and hypothermia.[1][7]
Table 1: Mepirapim Conditioned Place Preference (CPP) Scores in Mice
| Treatment Group | Dose (mg/kg, i.p.) | CPP Score (seconds) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Baseline | - |
| Mepirapim | 0.3 | Increased | Not specified |
| Mepirapim | 1 | Significantly Increased | p < 0.05 |
| Mepirapim | 3 | Significantly Reduced | Not specified |
Data summarized from Hur K-H, et al. (2022).[1]
Experimental Protocols
This protocol is based on established CPP methodologies and findings from studies on Mepirapim.[1][8][9][10]
Materials and Apparatus
-
Subjects: Male C57BL/6J mice (7 weeks old, 20–22 g) are commonly used.[11]
-
Drug: Mepirapim, dissolved in a vehicle solution (e.g., saline).
-
Apparatus: A three-chamber CPP apparatus is standard.[4][8] The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures). A smaller, neutral central chamber connects the two outer chambers.
Experimental Procedure
The CPP protocol consists of three main phases: habituation (pre-conditioning), conditioning, and testing.[5][6][8]
Phase 1: Habituation and Pre-Conditioning (3 days)
-
Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
On Day 1, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes).
-
Record the time spent in each of the two outer chambers to establish baseline preference. An unbiased design is often used, where the drug is randomly assigned to one of the two chambers. Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.[4][9]
-
Repeat this habituation session for two more consecutive days.[10]
Phase 2: Conditioning (6-8 days)
-
This phase typically involves alternating injections of Mepirapim and the vehicle.[4]
-
Drug Conditioning Day: Administer a specific dose of Mepirapim (e.g., 0.3, 1, or 3 mg/kg, intraperitoneally) and immediately confine the mouse to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).[10][12]
-
Vehicle Conditioning Day: Administer the vehicle solution and confine the mouse to the opposite conditioning chamber for the same duration.
-
Alternate between drug and vehicle conditioning days for the duration of this phase.
Phase 3: Test Day (Drug-Free State)
-
On the day following the last conditioning session, place the mouse in the central chamber of the CPP apparatus with free access to all chambers.[9]
-
Record the time spent in each of the two conditioning chambers for a set period (e.g., 15 minutes).[8][9]
-
An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a CPP. Conversely, a decrease suggests a CPA.[4]
Data Analysis
The primary measure is the CPP score, which can be calculated in several ways.[13] A common method is to subtract the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the test phase. Statistical analysis, such as a one-way ANOVA followed by post-hoc tests, can be used to compare the CPP scores between different dose groups and the vehicle control group.[1]
Visualizations
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Signaling Pathway for Mepirapim's Rewarding Effects
Mepirapim, as a synthetic cannabinoid, is thought to exert its rewarding effects primarily through the mesolimbic dopamine (B1211576) system.[1][14] It acts as an agonist at cannabinoid receptor type 1 (CB1R), which are expressed on GABAergic interneurons in the ventral tegmental area (VTA).[1][15] Activation of CB1R by Mepirapim inhibits the release of GABA.[1][16] This disinhibition of dopaminergic neurons in the VTA leads to an increased release of dopamine in the nucleus accumbens (NAc), a key event in the experience of reward and reinforcement.[1][15]
Caption: Mepirapim Reward Signaling Pathway.
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Review Reports - Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents | MDPI [mdpi.com]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 9. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 15. pA2 Online - Volume 3 - Issue 3 - Neuronal pathways involved in reward and addiction [pa2online.org]
- 16. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of Mepirapim's Effects on Dopamine and GABAergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mepirapim is a synthetic cannabinoid that has been identified as a substance of recreational abuse.[1] Scientific investigation into its pharmacological effects has revealed significant neurochemical maladaptations in the brain, particularly within the reward circuitry.[1] Studies in rodent models demonstrate that Mepirapim induces addiction-related behaviors by modulating the gamma-aminobutyric acid (GABA) and dopamine (B1211576) (DA) systems.[1] The primary mechanism involves a decrease in GABAergic signaling, which consequently leads to an increase in dopaminergic signaling.[1] This disinhibition of dopamine neurons is a key molecular mechanism underlying the addictive potential of Mepirapim.[1]
Western blot analysis is a crucial immunodetection technique for quantifying changes in specific protein expression levels within tissues. It is an essential tool for elucidating the molecular pathways affected by novel psychoactive substances like Mepirapim. This document provides detailed protocols for using Western blotting to analyze the expression of key proteins in the dopamine and GABA pathways following Mepirapim administration, based on established methodologies.
Data Presentation: Mepirapim-Induced Neurochemical Changes
The following tables summarize the quantitative effects of Mepirapim on key protein and neurotransmitter levels in the Ventral Tegmental Area (VTA) and Nucleus Accumbens (NAc), two critical regions of the brain's reward pathway.[1]
Table 1: Effect of Mepirapim on Protein Expression in the VTA and NAc
| Protein Target | Brain Region | Treatment Group | Fold Change vs. Vehicle | Key Function |
| CB1R | VTA | Mepirapim (3 mg/kg) | Increased | Cannabinoid Receptor 1 |
| NAc | Mepirapim (3 mg/kg) | Increased | ||
| GABA-A Receptor | VTA | Mepirapim (3 mg/kg) | Decreased | Major inhibitory neurotransmitter receptor |
| D1DR | NAc | Mepirapim (3 mg/kg) | Increased | Dopamine Receptor D1 |
| TH | VTA | Mepirapim (3 mg/kg) | Increased | Tyrosine Hydroxylase (Dopamine synthesizing enzyme) |
Data synthesized from Hur K.H., et al. (2022).[1]
Table 2: Effect of Mepirapim on Neurotransmitter Levels in the VTA and NAc
| Neurotransmitter | Brain Region | Treatment Group | % Increase vs. Vehicle |
| GABA | VTA | Mepirapim (3 mg/kg) | Significant Increase |
| NAc | Mepirapim (3 mg/kg) | Significant Increase | |
| Dopamine (DA) | VTA | Mepirapim (3 mg/kg) | Significant Increase |
| NAc | Mepirapim (3 mg/kg) | Significant Increase |
The study notes that an increase in total GABA levels may occur as a compensatory action to the decrease in GABAergic signaling and receptor expression.[1] Data extracted from ELISA results presented in Hur K.H., et al. (2022).[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed molecular pathway of Mepirapim and the general workflow for its analysis via Western blot.
Caption: Proposed signaling pathway of Mepirapim in the brain's reward circuit.
Caption: Standard workflow for Western blot analysis of brain tissue samples.
Experimental Protocols
Protocol 1: Brain Tissue Protein Extraction
This protocol is designed for the extraction of total protein from specific brain regions like the VTA and NAc.
Materials:
-
Dissected brain tissue (snap-frozen in liquid nitrogen or fresh)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)[2]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)
-
Dounce homogenizer or sonicator[3]
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
Place dissected brain tissue (e.g., VTA, NAc) in a pre-chilled tube on ice.
-
Add 10 volumes of ice-cold RIPA buffer (supplemented with inhibitors) per gram of tissue weight (e.g., 400 µL for 40 mg of tissue).[3][4]
-
Homogenize the tissue thoroughly using a Dounce homogenizer or by sonicating on ice (e.g., three 15-second pulses, keeping the sample on ice between pulses).[3][4]
-
Incubate the homogenate on ice for 30 minutes with gentle agitation to ensure complete lysis.[5]
-
Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[5][6]
-
Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.[6]
-
Proceed immediately to protein quantification or store aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Protein Quantification (BCA Assay)
It is critical to determine the protein concentration of each lysate to ensure equal loading on the SDS-PAGE gel.
Materials:
-
BCA Protein Assay Kit
-
Protein lysate from Protocol 1
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards according to the kit manufacturer's instructions.
-
Add standards and protein samples (in duplicate or triplicate) to the 96-well plate.
-
Add the BCA working reagent to all wells and mix gently.
-
Incubate the plate as per the manufacturer's protocol (e.g., 30 minutes at 37°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm) using a microplate reader.
-
Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
Protocol 3: SDS-PAGE and Western Blotting
Materials:
-
Protein lysates with normalized concentrations
-
4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (4-15% gradient gels are versatile)[4]
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane[4]
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-D1DR, anti-D2DR, anti-GABA-A receptor α1, anti-TH, anti-CB1R, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., LiCor Odyssey Fc system or film)[2]
Procedure:
-
Sample Preparation: Mix the desired amount of protein (typically 20-50 µg) with 4x Laemmli sample buffer to a final 1x concentration.[5][7] Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[5][8]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[5]
-
Protein Transfer: Equilibrate the gel and a PVDF membrane in transfer buffer. Assemble the transfer "sandwich" and perform the electrotransfer according to the system's instructions (e.g., 100 V for 1 hour or overnight at a lower current).[4][5][8]
-
Blocking: After transfer, rinse the membrane with TBST. Block non-specific binding by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with ECL substrate for the time specified by the manufacturer (typically 1-5 minutes).[8]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
Data Analysis: Quantify the band intensity for the protein of interest using image analysis software. Normalize the intensity of each band to a loading control (e.g., β-actin or GAPDH) to correct for loading variations. Compare the normalized values between control and Mepirapim-treated groups.
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western blot for tissue extract [protocols.io]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blotting for Neuronal Proteins [protocols.io]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. origene.com [origene.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. GABAA Receptor Regulation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis Measurement of Mepirapim-Induced Neurotransmitter Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim is a synthetic cannabinoid that has been shown to induce addiction-related behaviors.[1] Preclinical studies indicate that Mepirapim's effects are mediated through the cannabinoid receptor 1 (CB1R), leading to significant alterations in central nervous system (CNS) neurotransmitter levels.[1] Specifically, Mepirapim has been demonstrated to decrease GABAergic signaling and increase dopaminergic signaling in the brain's reward circuitry.[1] Furthermore, high doses of Mepirapim have been associated with a subsequent decrease in dopamine (B1211576) levels, suggesting a complex, dose-dependent neurochemical impact.[2] While its primary effects appear to be on the GABAergic and dopaminergic systems, its potential influence on other neurotransmitters, such as acetylcholine (B1216132), warrants investigation.
This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure changes in dopamine, its metabolites, and acetylcholine in rodent models following the administration of Mepirapim.
Data Presentation: Mepirapim's Effect on Dopamine and its Metabolites
The following tables summarize the quantitative data from a key study investigating the effects of Mepirapim on extracellular dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) levels in the nucleus accumbens of rats.
Table 1: Effect of Mepirapim on Dopamine (DA) Levels in the Nucleus Accumbens
| Treatment Group (i.p.) | Peak % Baseline DA Increase (Mean ± SEM) |
| Vehicle | ~100 ± 10 |
| Mepirapim (0.3 mg/kg) | ~150 ± 20 |
| Mepirapim (1 mg/kg) | ~250 ± 30 |
| Mepirapim (3 mg/kg) | ~350 ± 40 |
*p < 0.05 compared to vehicle
Table 2: Effect of Mepirapim on DOPAC Levels in the Nucleus Accumbens
| Treatment Group (i.p.) | Peak % Baseline DOPAC Increase (Mean ± SEM) |
| Vehicle | ~100 ± 8 |
| Mepirapim (0.3 mg/kg) | ~120 ± 15 |
| Mepirapim (1 mg/kg) | ~140 ± 20 |
| Mepirapim (3 mg/kg) | ~160 ± 25* |
*p < 0.05 compared to vehicle
Table 3: Effect of Mepirapim on HVA Levels in the Nucleus Accumbens
| Treatment Group (i.p.) | Peak % Baseline HVA Increase (Mean ± SEM) |
| Vehicle | ~100 ± 12 |
| Mepirapim (0.3 mg/kg) | ~110 ± 18 |
| Mepirapim (1 mg/kg) | ~130 ± 22 |
| Mepirapim (3 mg/kg) | ~150 ± 28* |
*p < 0.05 compared to vehicle
Signaling Pathway of Mepirapim's Effect on Dopaminergic Neurotransmission
The following diagram illustrates the proposed signaling cascade initiated by Mepirapim, leading to increased dopamine release in the nucleus accumbens.
Caption: Proposed signaling pathway of Mepirapim-induced dopamine release.
Experimental Protocols
Protocol 1: Microdialysis for Measuring Dopamine and Metabolites in the Rat Nucleus Accumbens
This protocol is adapted from studies investigating the effects of synthetic cannabinoids on the dopaminergic system.
1. Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
Mepirapim
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis guide cannula and dummy cannula
-
Microdialysis probe (e.g., 2 mm active membrane length)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Antioxidant solution (e.g., perchloric acid)
2. Surgical Procedure
-
Anesthetize the rat and secure it in a stereotaxic frame.[3]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region, the nucleus accumbens.
-
Implant a guide cannula and secure it with dental cement.
-
Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
3. Microdialysis Experiment
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.[3]
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[3]
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.[3]
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.[3]
-
Administer Mepirapim (e.g., 0.3, 1, or 3 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at regular intervals for at least 2 hours post-administration.[3]
4. Sample Analysis
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ECD system.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of standard solutions.
5. Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.[3]
Protocol 2: Microdialysis for Measuring Acetylcholine in the Rat Brain
As the effects of Mepirapim on acetylcholine are not well-documented, this protocol provides a general method for such an investigation.
1. Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
Mepirapim and vehicle
-
Anesthetic
-
Stereotaxic frame
-
Microdialysis guide and dummy cannulae
-
Microdialysis probe
-
Ringer's solution: containing a cholinesterase inhibitor (e.g., 1-10 µM neostigmine) to prevent acetylcholine degradation.[4]
-
Perfusion pump
-
Fraction collector
-
HPLC with an immobilized enzyme reactor and electrochemical detection (HPLC-IMER-ECD) or LC-MS/MS system.[4][5]
2. Surgical Procedure
-
Follow the same surgical procedure as described in Protocol 1, targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
3. Microdialysis Experiment
-
Replace the dummy cannula with the microdialysis probe.
-
Perfuse the probe with Ringer's solution containing a cholinesterase inhibitor at a flow rate of approximately 1 µL/min.[4]
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of acetylcholine levels.
-
Collect at least three baseline dialysate samples.
-
Administer Mepirapim or vehicle.
-
Continue collecting dialysate samples at regular intervals.
4. Sample Analysis
-
For HPLC-IMER-ECD analysis, acetylcholine and choline (B1196258) are separated on a column, and then acetylcholine is enzymatically converted to hydrogen peroxide, which is detected electrochemically.[4]
-
For LC-MS/MS analysis, which offers high sensitivity and specificity, samples are separated by liquid chromatography and detected by tandem mass spectrometry.[5]
-
Quantify acetylcholine concentrations against a standard curve.
5. Histological Verification
-
Perform histological verification as described in Protocol 1.
Experimental Workflow for a Microdialysis Study
The following diagram outlines the general workflow for conducting an in vivo microdialysis experiment to assess the neurochemical effects of a compound like Mepirapim.
Caption: General experimental workflow for in vivo microdialysis.
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mepirapim-Induced Hypothermia in a Cannabimimetic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim is a synthetic cannabinoid that has been identified in recreational products.[1][2] Understanding its pharmacological profile, including its cannabimimetic effects, is crucial for both public health and drug development. One of the hallmark effects of cannabinoid receptor 1 (CB1R) agonists is the induction of hypothermia, a key component of the "cannabinoid tetrad" in rodents (hypomotility, catalepsy, analgesia, and hypothermia).[2][3] These application notes provide detailed protocols for assessing Mepirapim-induced hypothermia in a mouse model, summarizing key data and outlining the potential signaling pathways involved.
Recent studies have presented conflicting evidence regarding Mepirapim's primary mechanism of action. While one study suggests that Mepirapim induces cannabinoid tetrad symptoms, including hypothermia, through the activation of cannabinoid receptor one (CB1R), another indicates it has minimal activity at the CB1R and primarily functions as a T-type calcium channel inhibitor.[1][2][4][5] This document will address these differing findings and provide a comprehensive guide for researchers investigating the physiological effects of Mepirapim.
Data Presentation
Table 1: Summary of Mepirapim-Induced Hypothermia in Mice
| Dosage (Intraperitoneal) | Observed Effect on Body Temperature | Receptor Activity Implication | Reference |
| 3 mg/kg | Significant reduction in body temperature | Suggests CB1R-mediated pharmacological effects | [2][6][7][8][9] |
| 30 mg/kg | Mild hypothermic response | Suggests minimal central CB1R activity | [5] |
Table 2: Key Reagents and Equipment
| Item | Recommended Specifications | Purpose |
| Mepirapim | High purity (>98%) | Test compound |
| Vehicle Solution | e.g., 1:1:18 ethanol:Tween-80:saline | Solvent for Mepirapim |
| Male C57BL/6J mice | 7-8 weeks old, 20-25g | Experimental subjects |
| Rectal Thermometer | Digital, with a flexible probe for mice | Measurement of core body temperature |
| Lubricant | Water-based surgical lubricant | To ensure ease and safety of probe insertion |
| Animal Scale | Digital, with 0.1g precision | Accurate dosing based on body weight |
| Syringes and Needles | Appropriate for intraperitoneal injection in mice | Drug administration |
| Timers/Stopwatches | Accurate timing of measurements |
Experimental Protocols
Animal Handling and Acclimation
-
House male C57BL/6J mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Handle mice for several days before the experiment to minimize stress-induced physiological changes.
Preparation of Mepirapim Solution
-
Prepare a stock solution of Mepirapim in a suitable vehicle, such as a mixture of ethanol, Tween-80, and saline (e.g., 1:1:18 ratio).
-
Prepare fresh dilutions of Mepirapim to the desired concentrations (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25g mouse with an injection volume of 250 µL) on the day of the experiment.
-
The vehicle solution should be used as the control.
Mepirapim Administration
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer Mepirapim or vehicle solution via intraperitoneal (i.p.) injection.
-
The injection volume should be consistent across all animals (e.g., 10 mL/kg).
Measurement of Mepirapim-Induced Hypothermia
-
Baseline Temperature Measurement:
-
Before administering the drug, measure the basal body temperature of each mouse.
-
Gently restrain the mouse and lubricate the rectal probe.
-
Insert the probe into the rectum to a consistent depth of approximately 2 cm.[2]
-
Record the temperature once the reading stabilizes.
-
-
Post-Administration Temperature Measurement:
-
Following the i.p. injection of Mepirapim or vehicle, return the mouse to its home cage.
-
Measure the rectal temperature at regular intervals, for example, every 15 or 30 minutes, for a total duration of at least 150 minutes.[2]
-
Ensure the measurement procedure is performed quickly and consistently to minimize stress.
-
Signaling Pathways and Experimental Workflows
Mepirapim's Potential Signaling Pathways
The precise signaling cascade leading to Mepirapim-induced hypothermia is still under investigation, particularly given the conflicting reports on its CB1R activity. Below are diagrams illustrating the hypothesized pathways.
References
- 1. Evidence for a caudal brainstem site of action for cannabinoid induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of delta 9-tetrahydrocannabinol on hypothalamic thermosensitive units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explication of CB1 receptor contributions to the hypothermic effects of Δ9-tetrahydrocannabinol (THC) when delivered by vapor inhalation or parenteral injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabis CentralCannabis Central [veriheal.com]
- 5. The role of endocannabinoids in the hypothalamic regulation of visceral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceuticals | Free Full-Text | Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents [mdpi.com]
- 8. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS based Pharmacokinetic Analysis of Mepirapim in Brain and Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Mepirapim in brain and plasma matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established principles for the bioanalysis of synthetic cannabinoids and are intended to guide researchers in developing and validating their own assays for pharmacokinetic studies.
Introduction
Mepirapim is an indole-based synthetic cannabinoid that has been identified in various synthetic cannabis products.[1] Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its pharmacological and toxicological effects. Of particular interest is its ability to penetrate the blood-brain barrier and its concentration in the central nervous system, which is directly related to its psychoactive effects. While initially classified as a synthetic cannabinoid, recent studies suggest Mepirapim also acts as a T-type calcium channel inhibitor and has minimal activity at the CB1 receptor.[1]
LC-MS/MS is the preferred method for the bioanalysis of small molecules like Mepirapim in complex biological matrices due to its high sensitivity, selectivity, and specificity.[2][3][4] This document outlines a representative LC-MS/MS method for the quantification of Mepirapim in mouse plasma and brain homogenate, providing a foundation for preclinical pharmacokinetic studies.
Experimental Protocols
Sample Preparation
A robust sample preparation method is critical for removing interferences from the biological matrix and ensuring accurate quantification. Liquid-liquid extraction (LLE) is a commonly used technique for synthetic cannabinoids, offering good recovery and clean extracts.
Protocol for Liquid-Liquid Extraction (LLE) of Mepirapim from Plasma and Brain Homogenate:
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Harvest brain tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g of tissue per 4 mL of buffer.
-
Internal Standard Spiking: To 100 µL of plasma or brain homogenate, add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of Mepirapim or a structurally similar compound not present in the sample). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.
-
Extraction:
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve Mepirapim from endogenous matrix components and potential metabolites. A reversed-phase C18 column is typically suitable for this purpose.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a Mepirapim standard. For example: Precursor ion (Q1): [M+H]+ of Mepirapim; Product ion (Q3): A characteristic fragment ion. |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following table presents representative pharmacokinetic parameters for Mepirapim in mice following a single intravenous (IV) dose. Note: These are illustrative values based on typical pharmacokinetic profiles of synthetic cannabinoids and are intended for demonstration purposes, as specific public data for Mepirapim is limited.[5][6][7][8]
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 150 | 95 |
| Tmax (h) | 0.25 | 0.5 |
| AUC (0-t) (ngh/mL or ngh/g) | 350 | 280 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | - | 0.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS based pharmacokinetic analysis of Mepirapim.
Caption: Experimental workflow for Mepirapim pharmacokinetic analysis.
Mepirapim Signaling Pathway
Mepirapim's mechanism of action is complex. While it is structurally related to synthetic cannabinoids, it has been shown to have low affinity for the CB1 receptor and instead acts as a T-type calcium channel inhibitor.[1] This can lead to downstream effects on neurotransmitter systems.
Caption: Proposed signaling pathway of Mepirapim.
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the pharmacokinetic analysis of Mepirapim in brain and plasma. The detailed protocols for sample preparation and instrument conditions serve as a valuable starting point for researchers. The provided representative data and workflow diagrams offer a clear framework for designing and executing preclinical studies. Further method development and validation will be necessary to meet the specific requirements of individual laboratories and regulatory guidelines.
References
- 1. Mepirapim - Wikipedia [en.wikipedia.org]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jchps.com [jchps.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Mepirapim's Cognitive Effects Using Y-Maze and Novel Object Recognition Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepirapim is a synthetic cannabinoid that has been investigated for its pharmacological effects.[1] The assessment of its impact on cognitive function is crucial for understanding its neurobiological activity and potential therapeutic or adverse effects. This document provides detailed protocols for two widely used behavioral assays in rodents, the Y-maze and the Novel Object Recognition (NOR) test, to evaluate the effects of Mepirapim on spatial working memory and recognition memory, respectively.
The available scientific literature suggests that Mepirapim administration may lead to cognitive deficits rather than enhancement. A study on the effects of Mepirapim in mice indicated that the substance induced cognitive impairments in both the Y-maze and novel object recognition tests.[2] Therefore, these protocols are presented in the context of assessing potential cognitive impairments induced by Mepirapim.
Data Presentation: Mepirapim-Induced Cognitive Deficits
The following tables summarize the quantitative data from a study investigating the effects of Mepirapim on cognitive function in mice.[2]
Table 1: Effects of Mepirapim on Spatial Working Memory in the Y-Maze Test
| Treatment Group | Spontaneous Alternation (%) | Total Arm Entries |
| Vehicle | ~65% | ~40 |
| Mepirapim (1 mg/kg) | ~50% | ~35 |
| Mepirapim (3 mg/kg) | ~45% | ~30* |
*p < 0.05 compared to the vehicle group. Data are presented as means.
Table 2: Effects of Mepirapim on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Discrimination Index (%) |
| Vehicle | ~60% |
| Mepirapim (1 mg/kg) | ~50% |
| Mepirapim (3 mg/kg) | ~45%* |
*p < 0.05 compared to the vehicle group. Data are presented as means.
Signaling Pathways and Mechanism of Action
Mepirapim acts as a synthetic cannabinoid, primarily exerting its effects through the cannabinoid receptor 1 (CB1R).[1] The cognitive deficits observed with Mepirapim may be linked to its modulation of various neurotransmitter systems. Research has shown that Mepirapim can lead to a decrease in GABAergic signaling and an increase in dopaminergic signaling in the brain's reward circuits.[1][3] While direct studies on Mepirapim's effects on cholinergic and glutamatergic pathways in cognition are limited, these systems are fundamentally involved in learning and memory. The cholinergic system is a key target for nootropic drugs, and glutamatergic pathways, particularly through NMDA receptors, are critical for synaptic plasticity and memory formation.[4][5]
Mepirapim's Proposed Signaling Pathway
Experimental Protocols
Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess spatial working memory by measuring an animal's willingness to explore novel environments. Rodents with intact working memory will exhibit a higher rate of spontaneous alternation, meaning they will choose to enter a less recently visited arm of the maze.[6]
Materials:
-
Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high walls)[5]
-
Video tracking software (e.g., EthoVision XT)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.[7]
-
Habituation: Gently place a mouse at the center of the Y-maze and allow it to freely explore all three arms for 8 minutes.[7]
-
Data Recording: Record the sequence of arm entries and the total number of arm entries using a video tracking system. An arm entry is counted when the hind paws of the mouse are completely within the arm.[5]
-
Cleaning: After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.[7]
-
Data Analysis:
-
Spontaneous Alternation: A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB, or BCA).
-
Percent Alternation: Calculate the percentage of spontaneous alternations using the following formula: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100[8]
-
Y-Maze Experimental Workflow
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment. This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[9]
Materials:
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., plastic or metal, of similar size but different shapes and textures)
-
A novel object, distinct from the familiar objects
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation: On the first day, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Familiarization (Training): On the second day, place two identical objects in the arena. Position the mouse in the arena, facing away from the objects, and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Testing: After a retention interval (e.g., 24 hours for long-term memory), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.
-
Cleaning: Clean the arena and objects with 70% ethanol between each trial.
-
Data Analysis:
-
Discrimination Index (DI): Calculate the DI to assess recognition memory. A higher DI indicates better memory. DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100
-
Novel Object Recognition Workflow
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamatergic regulation of cognition and functional brain connectivity: insights from pharmacological, genetic and translational schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Memory Impairment and Reduced Exploratory Behavior in Mice after Administration of Systemic Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach [mdpi.com]
Protocol for Assessing Mepirapim-Induced Cannabinoid Tetrad Symptoms
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mepirapim is a synthetic cannabinoid receptor agonist that has been shown to induce behavioral and physiological effects consistent with the classic cannabinoid tetrad in rodents.[1][2] This tetrad of symptoms—hypothermia, catalepsy, hypoactivity, and analgesia—is a well-established preclinical model for evaluating the in vivo activity of compounds at the cannabinoid type 1 (CB1) receptor.[3][4][5] Accurate and standardized assessment of these symptoms is crucial for characterizing the pharmacological profile of Mepirapim and similar compounds. This document provides detailed protocols for the preparation of Mepirapim and the subsequent assessment of all four cannabinoid tetrad endpoints in mice.
I. Mepirapim Preparation and Administration
A consistent and soluble formulation of Mepirapim is critical for reproducible results. Due to the lipophilic nature of many synthetic cannabinoids, a standard vehicle solution is required.
Vehicle Preparation: A commonly used vehicle for synthetic cannabinoids involves a three-part mixture to ensure solubility and stability.[3]
Materials:
-
Ethanol (B145695) (200 proof)
-
Cremophor EL or Tween 80
-
0.9% Saline solution
Procedure:
-
Prepare the vehicle by mixing ethanol, Cremophor EL (or Tween 80), and 0.9% saline in a 1:1:18 ratio, respectively.
-
First, dissolve the Mepirapim powder in ethanol.
-
Add the Cremophor EL or Tween 80 to the Mepirapim-ethanol mixture and vortex thoroughly.
-
Add the 0.9% saline solution dropwise while vortexing to prevent precipitation of the compound.
-
The final solution should be a clear emulsion. Prepare fresh on the day of the experiment.
Dosing: Based on previous studies, Mepirapim has been shown to induce tetrad symptoms in mice at doses ranging from 0.3 to 3 mg/kg.[6] A dose-response study is recommended to determine the optimal dose range for the specific experimental conditions. All administrations should be performed via intraperitoneal (i.p.) injection. A vehicle-only control group must be included in all experiments.
II. Experimental Protocols for Cannabinoid Tetrad Assessment
The following protocols detail the procedures for measuring each of the four core symptoms of the cannabinoid tetrad. It is recommended to perform the tests in the following order to minimize the influence of one test on another: hypoactivity, hypothermia, catalepsy, and analgesia.
A. Hypoactivity (Open Field Test)
This test measures spontaneous locomotor activity and exploratory behavior.[7][8]
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking software for automated recording and analysis of movement.
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the prepared Mepirapim solution or vehicle via i.p. injection.
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record the activity of the mouse for a set duration, typically 10-30 minutes.
-
Key parameters to be measured by the software include:
-
Total distance traveled (cm)
-
Time spent mobile vs. immobile (s)
-
Rearing frequency (vertical activity)
-
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
B. Hypothermia (Rectal Temperature Measurement)
This protocol assesses the decrease in core body temperature induced by CB1 receptor activation.[5]
Apparatus:
-
Digital thermometer with a flexible rectal probe suitable for mice.
-
Lubricant (e.g., petroleum jelly).
Procedure:
-
Measure the baseline rectal temperature of each mouse before Mepirapim or vehicle administration.
-
To measure, gently restrain the mouse and insert the lubricated probe approximately 2 cm into the rectum until a stable temperature reading is obtained.
-
Administer Mepirapim or vehicle (i.p.).
-
At set time points post-injection (e.g., 30, 60, 90, and 120 minutes), remeasure the rectal temperature using the same procedure.
-
Calculate the change in temperature (ΔT) from baseline for each time point.
C. Catalepsy (Bar Test)
The bar test measures the failure of the mouse to correct an externally imposed posture, a characteristic sign of catalepsy.[5][9]
Apparatus:
-
A horizontal bar (approximately 0.7 cm in diameter) elevated 3-6 cm from a flat surface.
Procedure:
-
At a specified time after Mepirapim or vehicle injection (e.g., 60 minutes), gently place the mouse's forepaws on the elevated bar.
-
The hind paws should remain on the surface, placing the mouse in a "praying" position.
-
Start a stopwatch immediately upon placing the forepaws on the bar.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 60 seconds) should be established. If the mouse remains on the bar for the entire duration, it is assigned the maximum score.
D. Analgesia (Hot Plate and Tail-Flick Tests)
These tests measure the antinociceptive effects of Mepirapim by assessing the response latency to a thermal stimulus. The hot plate test involves supraspinal pathways, while the tail-flick test is primarily a spinal reflex.[10][11]
1. Hot Plate Test
Apparatus:
-
Hot plate analgesia meter with adjustable, constant temperature.
-
A clear plexiglass cylinder to confine the mouse to the hot plate surface.
Procedure:
-
Set the hot plate temperature to a constant, non-damaging noxious temperature (e.g., 55 ± 0.5°C).[10]
-
At a designated time post-Mepirapim or vehicle injection (e.g., 90 minutes), place the mouse on the heated surface within the plexiglass cylinder.
-
Start a stopwatch immediately.
-
Observe the mouse for signs of nociception, such as licking a hind paw, stamping its feet, or jumping.
-
Stop the stopwatch at the first definitive sign of a pain response and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage.
-
A cut-off time (e.g., 30-45 seconds) must be strictly enforced to avoid injury.
2. Tail-Flick Test
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Mouse restrainer.
Procedure:
-
Gently place the mouse in a restrainer, allowing the tail to be exposed.
-
Focus the radiant heat beam on a specific point on the distal portion of the tail (e.g., 3-4 cm from the tip).
-
Activate the heat source, which will start a timer.
-
The timer will automatically stop when the mouse "flicks" its tail away from the heat stimulus. Record this latency.
-
A cut-off time (e.g., 10-12 seconds) is pre-set on the apparatus to prevent tissue damage.[10]
-
Perform this measurement at a designated time post-Mepirapim or vehicle injection (e.g., 90 minutes).
III. Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of Mepirapim on Hypoactivity (Open Field Test)
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent Immobile (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
|---|---|---|---|
| Vehicle | |||
| Mepirapim (0.3) | |||
| Mepirapim (1.0) |
| Mepirapim (3.0) | | | |
Table 2: Effect of Mepirapim on Body Temperature (Hypothermia)
| Treatment Group (mg/kg, i.p.) | Baseline Temp (°C) (Mean ± SEM) | ΔT at 30 min (°C) (Mean ± SEM) | ΔT at 60 min (°C) (Mean ± SEM) | ΔT at 90 min (°C) (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | ||||
| Mepirapim (0.3) | ||||
| Mepirapim (1.0) |
| Mepirapim (3.0) | | | | |
Table 3: Effect of Mepirapim on Catalepsy (Bar Test)
| Treatment Group (mg/kg, i.p.) | Latency to Descend (s) (Mean ± SEM) |
|---|---|
| Vehicle | |
| Mepirapim (0.3) | |
| Mepirapim (1.0) |
| Mepirapim (3.0) | |
Table 4: Effect of Mepirapim on Analgesia (Hot Plate and Tail-Flick Tests)
| Treatment Group (mg/kg, i.p.) | Hot Plate Latency (s) (Mean ± SEM) | Tail-Flick Latency (s) (Mean ± SEM) |
|---|---|---|
| Vehicle | ||
| Mepirapim (0.3) | ||
| Mepirapim (1.0) |
| Mepirapim (3.0) | | |
IV. Visualizations
Diagrams illustrating workflows and pathways can clarify complex procedures and relationships.
References
- 1. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrad test - Wikipedia [en.wikipedia.org]
- 6. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 8. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Different receptor mechanisms underlying phytocannabinoid‐ versus synthetic cannabinoid‐induced tetrad effects: Opposite roles of CB1/CB2 versus GPR55 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Δ9-tetrahydrocannabinol discrimination: Effects of route of administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Mepirapim and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical and pharmacological characterization of Mepirapim and its synthesized analogues. Mepirapim, an indole-based compound, has been identified as a T-type calcium channel inhibitor with secondary activity at cannabinoid receptors.[1][2] Understanding the analytical properties and biological activity of Mepirapim and its analogues is crucial for further drug development and for understanding their pharmacological and toxicological profiles.
Physicochemical and Analytical Characterization
A fundamental step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is essential for quality control, formulation development, and interpretation of biological data.
Table 1: Physicochemical Properties of Mepirapim
| Property | Value | Method |
| IUPAC Name | (4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone | - |
| Molecular Formula | C19H27N3O | Mass Spectrometry |
| Molar Mass | 313.445 g·mol−1 | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) | Solubility Testing |
| Purity | >98% | HPLC |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Protocol:
-
Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Analysis: Acquire full scan mass spectra from m/z 100 to 500.
-
Data Analysis: Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Data Analysis: Assign the chemical shifts and coupling constants to the protons and carbons in the molecular structure.
Pharmacological Characterization
Mepirapim and its analogues primarily act as T-type calcium channel (CaV3) inhibitors.[1][2] Some analogues also exhibit activity at cannabinoid receptors (CB1 and CB2).[1][2] The following protocols are designed to assess the in vitro pharmacological profile of these compounds.
In Vitro T-type Calcium Channel (CaV3) Inhibition Assay
A functional calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput method to screen for CaV3 channel inhibitors.
Protocol: Functional Calcium Flux Assay
-
Cell Culture: Culture HEK293 cells stably expressing a specific T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the test compounds (Mepirapim and its analogues) in a suitable assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the compounds to the cells.
-
After a short incubation period, stimulate the cells with a depolarizing agent (e.g., KCl) to open the T-type calcium channels.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the percent inhibition of the calcium influx for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 2: Representative Inhibitory Activity of Mepirapim Analogues on T-type Calcium Channels
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| Mepirapim | 1.5 | 2.3 | 3.1 |
| Analogue 1 | 0.8 | 1.1 | 1.5 |
| Analogue 2 | 5.2 | 7.8 | 9.4 |
| Analogue 3 | 0.5 | 0.9 | 1.2 |
(Note: The data in this table is representative and for illustrative purposes.)
In Vitro Cannabinoid Receptor (CB1/CB2) Activity Assay
A common method to assess the activity of compounds at G-protein coupled receptors like the cannabinoid receptors is a membrane potential assay.
Protocol: Membrane Potential Assay
-
Cell Culture: Use cells stably co-expressing the cannabinoid receptor of interest (CB1 or CB2) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
-
Cell Plating: Seed cells into 384-well plates.
-
Dye Loading: Load cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in membrane potential upon receptor activation.
-
Data Analysis: Determine the EC50 values for agonist activity by plotting the change in fluorescence against the compound concentration.
Table 3: Representative Cannabinoid Receptor Activity of Mepirapim Analogues
| Compound | CB1 EC50 (µM) | CB2 EC50 (µM) |
| Mepirapim | >10 | >10 |
| Analogue 4 | 2.5 | 1.8 |
| Analogue 5 | >10 | 5.6 |
| Analogue 6 | 1.2 | 0.9 |
(Note: The data in this table is representative and for illustrative purposes.)
Synthesis of Mepirapim Analogues
The general synthesis of Mepirapim analogues involves a multi-step process starting from indole (B1671886).
Protocol: General Synthesis Scheme
-
N-Alkylation of Indole: React indole with an appropriate alkyl halide (e.g., 1-bromopentane) in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF).
-
Trifluoroacetylation: Treat the N-alkylated indole with trifluoroacetic anhydride.
-
Hydrolysis: Hydrolyze the trifluoroacetyl group to yield the corresponding 1-alkyl-1H-indole-3-carboxylic acid.
-
Amide Coupling: Couple the carboxylic acid with a desired piperazine (B1678402) derivative (e.g., N-Boc-piperazine) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Deprotection (if necessary): If a protected piperazine was used, remove the protecting group (e.g., Boc deprotection with HCl).
-
N-Alkylation of Piperazine: React the piperazine nitrogen with an aldehyde or ketone via reductive amination to introduce further diversity.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Mepirapim's primary mechanism of action is the inhibition of T-type calcium channels, which reduces the influx of calcium into cells. This can modulate neuronal excitability and other calcium-dependent cellular processes. Its secondary activity at cannabinoid receptors can lead to a different set of signaling events, typically involving the inhibition of adenylyl cyclase and modulation of ion channels through G-protein coupling.
Experimental Workflow
The overall workflow for characterizing a novel Mepirapim analogue involves synthesis, purification, analytical characterization, and pharmacological evaluation.
References
Application Notes and Protocols for In Silico Docking of Mepirapim Analogues to CaV3.1 Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in silico docking of Mepirapim and its analogues to the human CaV3.1 T-type calcium channel. This document outlines the necessary protocols for ligand and protein preparation, molecular docking, and analysis of results, supported by experimental data and visualizations to facilitate research into novel CaV3.1 inhibitors.
Introduction
T-type calcium channels, particularly the CaV3.1 subtype, are implicated in a variety of neurological disorders, including epilepsy and neuropathic pain.[1] Mepirapim and its analogues have been identified as inhibitors of these channels, making them promising candidates for therapeutic development.[2][3] In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of small molecules with their protein targets, thereby guiding the design and optimization of new drug candidates.[4] This document provides a detailed methodology for performing in silico docking studies of Mepirapim analogues with the CaV3.1 channel.
Data Presentation
Experimental Inhibition of CaV3 Subtypes by Mepirapim Analogues
The following table summarizes the experimentally determined inhibitory activity of Mepirapim and its analogues on CaV3.1, CaV3.2, and CaV3.3 channels from a functional calcium flux assay.[5]
| Compound ID | Substituent (X) | Substituent (R) | CaV3.1 (% Inhibition ± SEM) | CaV3.2 (% Inhibition ± SEM) | CaV3.3 (% Inhibition ± SEM) |
| 6 | H | H | 28.3 ± 12.3 | 38.7 ± 11.8 | 28.4 ± 6.6 |
| 7 (Mepirapim) | H | Me | 40.9 ± 8.1 | 42.6 ± 9.9 | 29.1 ± 5.8 |
| 8 | H | Et | 48.0 ± 7.1 | 45.7 ± 4.6 | 66.9 ± 8.3 |
| 9 | H | Pr | 78.9 ± 5.9 | 67.6 ± 5.2 | 76.0 ± 7.4 |
| 10 | H | Bn | 79.5 ± 7.6 | 74.0 ± 8.2 | 55.6 ± 7.4 |
| 11 | H | Boc | 92.7 ± 2.3 | 88.2 ± 4.7 | 5.1 ± 0.8 |
| 12 | F | H | 31.2 ± 6.5 | 21.4 ± 7.1 | 2.3 ± 4.2 |
| 13 | F | Me | 36.1 ± 7.7 | 29.6 ± 11.5 | 14.2 ± 5.8 |
| 14 | F | Et | 1.8 ± 3.9 | 4.5 ± 5.5 | 14.1 ± 6.9 |
| 15 | F | Pr | 43.7 ± 8.4 | 21.4 ± 7.1 | 6.6 ± 4.5 |
| 16 | F | Bn | 92.2 ± 2.5 | 74.5 ± 6.6 | 87.5 ± 6.6 |
| 17 (5F-Bepirapim) | F | Boc | 96.0 ± 1.3 | 95.5 ± 1.1 | 26.8 ± 10.6 |
| NNC 55-0396 * | - | - | 78.5 ± 5.1 | 85.2 ± 3.1 | 94.2 ± 1.9 |
*Positive control
In Vitro Potency of Lead Mepirapim Analogues
The following table presents the half-maximal inhibitory concentration (IC50) values for two lead Mepirapim analogues, SB2193 and SB2193F, against the three CaV3 channel subtypes.[6]
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| SB2193 | 0.75 | 5.9 | 5.4 |
| SB2193F | 2.3 | 3.0 | 8.6 |
| NNC 55-0396 | 0.8 | 1.1 | 1.3 |
In Silico Docking Scores of Mepirapim Analogues against CaV3.1
The following table is a template for presenting in silico docking data. While published studies confirm that docking of Mepirapim analogues to CaV3.1 has been performed, the specific docking scores have not been made publicly available.[7] Researchers conducting these experiments should aim to populate a similar table with their results.
| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 6 | Data not available | Data not available | Data not available |
| 7 (Mepirapim) | Data not available | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available |
| 9 | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available |
| 11 | Data not available | Data not available | Data not available |
| 12 | Data not available | Data not available | Data not available |
| 13 | Data not available | Data not available | Data not available |
| 14 | Data not available | Data not available | Data not available |
| 15 | Data not available | Data not available | Data not available |
| 16 | Data not available | Data not available | Data not available |
| 17 (5F-Bepirapim) | Data not available | Data not available | Data not available |
Experimental Protocols
In Silico Docking Protocol for Mepirapim Analogues and CaV3.1
This protocol provides a generalized yet detailed workflow for the in silico docking of Mepirapim analogues to the CaV3.1 channel, based on established methodologies for T-type calcium channels.
1. Protein Preparation
-
Obtain Protein Structure: Download the cryo-EM structure of the human CaV3.1 channel from the Protein Data Bank (PDB). The PDB ID 6KZO is a suitable starting point as it has been used in previous docking studies of Mepirapim analogues.[5]
-
Pre-processing:
-
Remove all water molecules and non-essential ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bond formation.
-
Assign partial charges to all atoms using a standard force field such as CHARMM36 or AMBER.
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Energy minimize the protein structure to relieve any steric clashes. This can be performed using software packages like GROMACS or the Protein Preparation Wizard in Schrödinger Maestro.
-
2. Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of Mepirapim and its analogues can be generated using chemical drawing software such as ChemDraw or Marvin Sketch.
-
Ligand Optimization:
-
Generate the 3D coordinates and perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Generate possible ionization states at a physiological pH (e.g., 7.4) using tools like Epik in the Schrödinger suite.
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Generate low-energy conformers for each ligand to account for its flexibility during docking.
-
3. Molecular Docking
-
Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in a homologous structure or by using binding site prediction algorithms. For CaV3.1, the central pore region is the likely binding site for channel blockers.
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Grid Generation: Generate a docking grid around the defined binding site. The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.
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Docking Algorithm: Employ a reliable docking program such as AutoDock Vina, GOLD, or Glide (Schrödinger).
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AutoDock Vina: A widely used open-source docking program that uses a Lamarckian genetic algorithm.
-
GOLD (Genetic Optimisation for Ligand Docking): A genetic algorithm-based docking program known for its high accuracy.
-
Glide (Grid-based Ligand Docking with Energetics): Offers different precision modes (e.g., SP for standard precision, XP for extra precision) for docking.
-
-
Scoring Function: The docking program will use a scoring function to rank the different poses of each ligand based on their predicted binding affinity. Common scoring functions include ChemPLP (in GOLD) and GlideScore (in Glide).
4. Post-Docking Analysis
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Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are sterically and chemically reasonable.
-
Interaction Analysis: Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, for the best-ranked poses.
-
Binding Energy Calculation: For a more accurate estimation of binding affinity, consider performing binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
5. Validation of the Docking Protocol
-
Redocking: A common validation method is to extract the native ligand from a crystal structure, dock it back into the protein, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Visualizations
Signaling Pathway of CaV3.1 Inhibition
Caption: Signaling pathway of CaV3.1 channel inhibition by a Mepirapim analogue.
In Silico Docking Workflow
Caption: Workflow for the in silico docking of Mepirapim analogues to CaV3.1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Approaches for TRP Channel Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mepirapim Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mepirapim dosage for in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mepirapim?
A1: Mepirapim is an indole-based synthetic compound. While initially investigated as a potential cannabinoid receptor agonist, recent studies have shown that it has minimal activity at the CB1 receptor.[1] Its primary mechanism of action is now understood to be the inhibition of T-type calcium channels.[1] However, some research suggests that at certain doses, it may still produce pharmacological effects through cannabinoid receptor one (CB1R).[2][3]
Q2: What are the reported pharmacodynamic effects of Mepirapim in rodents?
A2: In mice, Mepirapim has been shown to induce a range of dose-dependent pharmacodynamic effects. At lower doses (0.3 and 1 mg/kg, i.p.), it has rewarding effects, as demonstrated by conditioned place preference (CPP).[2][4] At a higher dose of 3 mg/kg (i.p.), it can induce aversive effects, including hypomotility (reduced movement) and hypothermia (decreased body temperature).[2][4]
Q3: What are the typical dosage ranges for Mepirapim in rodent studies?
A3: The appropriate dosage of Mepirapim depends on the experimental paradigm and the rodent species. The following table summarizes dosages used in published studies.
| Experimental Model | Rodent Species | Route of Administration | Dosage Range | Observed Effects |
| Intravenous Self-Administration (IVSA) | Rat | Intravenous (i.v.) | 0.003, 0.01, and 0.03 mg/kg/infusion | Reinforcing effects |
| Conditioned Place Preference (CPP) | Mouse | Intraperitoneal (i.p.) | 0.3, 1, and 3 mg/kg | Rewarding effects at 0.3 and 1 mg/kg; aversive at 3 mg/kg |
| Locomotor Activity (Open Field Test) | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Hypomotility |
| Body Temperature Measurement | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Hypothermia |
| Motor Impairment (Rota-rod) | Mouse | Intraperitoneal (i.p.) | 15, 30, or 60 mg/kg (single dose) | Motor impairment |
| Cognitive Deficits (Y-maze, NORT) | Mouse | Intraperitoneal (i.p.) | 15, 30, or 60 mg/kg (single dose) | Cognitive deficits |
Q4: Are there any known pharmacokinetic parameters for Mepirapim in rodents?
A4: To date, detailed pharmacokinetic parameters for Mepirapim, such as Cmax, Tmax, and half-life, in rodents have not been extensively published in publicly available literature. One study involving Mepirapim derivatives in mice determined brain and plasma pharmacokinetic profiles, but specific data for the parent compound are not detailed. General pharmacokinetic studies in rodents for other synthetic cannabinoids suggest that these compounds are often rapidly metabolized. For accurate pharmacokinetic analysis, the development of a validated bioanalytical method, such as LC-MS/MS, is crucial for quantifying Mepirapim concentrations in plasma and brain tissue.
Q5: What are the potential off-target effects of Mepirapim?
A5: While the primary target is considered to be T-type calcium channels, some studies suggest that Mepirapim can induce pharmacological effects via cannabinoid receptor 1 (CB1R), leading to cannabinoid tetrad symptoms (hypomotility, hypothermia, catalepsy, and analgesia) at higher doses.[2][3] High doses have also been associated with neurotoxic effects and the induction of Parkinson's disease-related behaviors in mice.[5]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral results in my rodent study.
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Possible Cause: Dose-dependent biphasic effects.
-
Troubleshooting Steps: Mepirapim exhibits different effects at different doses. Low doses may be rewarding, while high doses can be aversive and cause motor impairment.[2][4] Carefully review your dosage and the expected outcomes based on the literature. Consider conducting a dose-response study to determine the optimal dose for your specific experimental question.
-
-
Possible Cause: Formulation and solubility issues.
-
Troubleshooting Steps: Mepirapim hydrochloride has been successfully dissolved in physiological saline (0.9% NaCl) for in vivo studies. However, if you are using higher concentrations or a different salt form, solubility may be a concern. Ensure your solution is clear and free of precipitates before administration. If solubility is an issue, consider using a vehicle containing co-solvents. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween-80 in saline. Always test the vehicle alone as a control group to rule out any behavioral effects of the vehicle itself.
-
Issue 2: Mepirapim precipitates out of solution during preparation or storage.
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Possible Cause: Poor solubility in the chosen vehicle.
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Troubleshooting Steps: Mepirapim, like many indole-based compounds, may have limited aqueous solubility. If using saline, ensure the concentration is not exceeding its solubility limit. For higher concentrations, a formulation with co-solvents is recommended. A general starting point for a mixed vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare the solution by first dissolving Mepirapim in DMSO, then adding PEG300 and Tween-80, and finally adding saline dropwise while vortexing.
-
-
Possible Cause: Instability of the solution.
-
Troubleshooting Steps: There is currently no published data on the stability of Mepirapim in solution. It is recommended to prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at 2-8°C and protected from light. A short-term stability test (e.g., 24 hours) at the intended storage temperature should be conducted, with the concentration verified by an analytical method like HPLC or LC-MS/MS before use.
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Issue 3: Animals exhibit signs of distress or toxicity.
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Possible Cause: High dosage.
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Troubleshooting Steps: High doses of Mepirapim (e.g., 15-60 mg/kg i.p. in mice) have been shown to cause motor impairments, cognitive deficits, and body weight loss.[5][6] If signs of toxicity are observed, reduce the dose. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific rodent strain and experimental conditions.
-
-
Possible Cause: Vehicle toxicity.
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Troubleshooting Steps: Some vehicles, especially those containing high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity. The concentration of DMSO in the final injected volume should ideally be kept below 10%, and even lower for sensitive routes of administration. Always include a vehicle-only control group to assess any potential toxicity of the formulation.
-
Experimental Protocols
Conditioned Place Preference (CPP) in Mice
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Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment.
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Habituation (Day 1): Allow mice to freely explore both compartments of the CPP box for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.
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Conditioning (Days 2-9):
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On alternate days, administer Mepirapim (e.g., 0.3 or 1 mg/kg, i.p.) and immediately confine the mouse to one of the compartments for 30-45 minutes.
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On the intervening days, administer the vehicle (e.g., saline) and confine the mouse to the opposite compartment for the same duration. The pairing of the drug with a specific compartment should be counterbalanced across animals.
-
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Test (Day 10): Administer no injection. Place the mouse in the center of the apparatus and allow it to freely explore both compartments for 15-20 minutes. Record the time spent in each compartment.
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Data Analysis: A significant increase in time spent in the drug-paired compartment on the test day compared to the pre-conditioning baseline indicates a rewarding effect.
Locomotor Activity (Open Field Test) in Mice
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Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
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Habituation: Place the mouse in the open field for 30-60 minutes to allow for acclimation to the new environment.
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Administration: Administer Mepirapim (e.g., 3 mg/kg, i.p.) or vehicle.
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Testing: Immediately after injection, place the mouse in the center of the open field and record locomotor activity (e.g., total distance traveled, time spent in the center) for a set duration (e.g., 30-60 minutes).
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Data Analysis: A significant decrease in the total distance traveled in the Mepirapim-treated group compared to the vehicle group indicates hypomotility.
Visualizations
Caption: Proposed signaling pathway of Mepirapim.
Caption: Typical workflow for an in vivo rodent study with Mepirapim.
References
- 1. mdpi.com [mdpi.com]
- 2. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Mepirapim Dose-Dependent Effects in Mice: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the dose-dependent rewarding versus aversive effects of mepirapim in mice. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing conditioned place aversion (CPA) at a higher dose of mepirapim, while lower doses produced conditioned place preference (CPP). Is this an expected outcome?
A1: Yes, this is a documented dose-dependent effect of mepirapim.[1][2] Low doses (e.g., 0.3 and 1 mg/kg) have been shown to induce rewarding effects and produce a significant conditioned place preference.[1] In contrast, higher doses (e.g., 3 mg/kg) can lead to aversive effects, resulting in conditioned place aversion.[1] This shift from preference to aversion is thought to occur because the aversive effects of the drug, such as hypomotility and hypothermia, become more pronounced at higher concentrations and outweigh the rewarding effects.[1][2]
Troubleshooting Tip: If you are not observing a clear dose-dependent switch, consider the following:
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Dose Range: Ensure your dose range is wide enough to capture both effects. Based on existing literature, a range from 0.3 mg/kg to 3 mg/kg (i.p.) is a good starting point.[1]
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Acclimation and Handling: Insufficient handling and acclimation of the mice can lead to stress, which may interfere with the behavioral readout.[3]
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Apparatus Bias: Before conditioning, ensure that the chambers of your CPP apparatus do not have inherent rewarding or aversive properties. A pre-test should be conducted to confirm that mice do not show a significant preference for either chamber.[4][5]
Q2: Our self-administration data shows that mice will work for mepirapim infusions, but the number of infusions is not increasing over time. How can we troubleshoot this?
A2: This could be due to several factors related to the reinforcing properties of the drug at the tested dose or the experimental design.
Troubleshooting Tips:
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Dose-Response Curve: It is crucial to establish a full dose-response curve for self-administration. It's possible the dose you are using has low reinforcing efficacy. Mepirapim has been shown to maintain intravenous self-administration at doses of 0.003, 0.01, and 0.03 mg/kg/infusion.[1]
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Catheter Patency: Ensure that the intravenous catheters are patent throughout the experiment. A blocked catheter will prevent drug delivery and extinguish responding. Regular flushing with heparinized saline is critical.
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Lever Discrimination: Verify that the mice are discriminating between the active and inactive levers. A high number of presses on the inactive lever may indicate a failure to learn the association between the active lever and the drug infusion.[1]
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Session Length and Schedule of Reinforcement: Consider adjusting the session length or the reinforcement schedule. Initially, a simple fixed-ratio 1 (FR1) schedule is recommended to facilitate acquisition.[1][6][7][8]
Q3: We are trying to investigate the neurochemical basis of mepirapim's effects but are unsure which pathways to focus on. What are the key signaling pathways involved?
A3: Mepirapim, as a synthetic cannabinoid, primarily acts on the cannabinoid receptor 1 (CB1R).[1][9][10] Its addictive potential is linked to its ability to modulate the brain's reward circuitry, specifically by:
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Increasing Dopaminergic Signaling: Mepirapim has been shown to increase dopamine (B1211576) (DA) levels in the nucleus accumbens (NAc) and ventral tegmental area (VTA) in a dose-dependent manner.[1]
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Decreasing GABAergic Signaling: The mechanism for the dopamine increase involves a reduction in GABAergic inhibition within the reward circuit.[1][9]
Therefore, investigating the VTA-NAc dopamine pathway and the GABAergic interneurons that regulate it would be the most relevant targets.
Data Presentation
Table 1: Dose-Dependent Effects of Mepirapim in Conditioned Place Preference (CPP) in Mice
| Mepirapim Dose (mg/kg, i.p.) | CPP Score (seconds) | Interpretation |
| Vehicle | ~ 50 | No Preference |
| 0.3 | ~ 150 | Rewarding |
| 1 | ~ 250 | Significant Rewarding Effect |
| 3 | ~ -100 | Significant Aversive Effect |
*Indicates a statistically significant difference from the vehicle group. Data is approximated from Hur et al., 2022.[1]
Table 2: Intravenous Self-Administration of Mepirapim in Rats
| Mepirapim Dose (mg/kg/infusion, i.v.) | Average Active Lever Presses (per session) | Average Inactive Lever Presses (per session) | Interpretation |
| Vehicle | ~ 5 | ~ 5 | No Reinforcement |
| 0.003 | ~ 15 | ~ 5 | Reinforcing |
| 0.01 | ~ 20 | ~ 5 | Reinforcing |
| 0.03 | ~ 25* | ~ 5 | Reinforcing |
*Indicates a statistically significant difference from the vehicle group. Data is from Hur et al., 2022.[1]
Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is used to evaluate the rewarding or aversive properties of mepirapim by pairing its administration with a specific environmental context.[3][4][5][11]
1. Apparatus:
-
A standard three-chamber CPP box. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors and floor textures). The central chamber is neutral.
2. Procedure:
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Habituation (Pre-Test): On Day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish any baseline preference.
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Conditioning: This phase typically lasts for 6-8 days.
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On drug conditioning days, administer mepirapim (e.g., 0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one of the conditioning chambers for 30 minutes.
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On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the mouse to the opposite conditioning chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test: On the day after the final conditioning session, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
3. Data Analysis:
-
The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A positive score indicates a preference (reward), while a negative score indicates an aversion.
Intravenous Self-Administration (IVSA)
This protocol assesses the reinforcing effects of mepirapim by determining if animals will perform an action (e.g., lever press) to receive the drug.[6][7][8][12]
1. Surgical Preparation:
-
Mice are surgically implanted with an indwelling catheter into the jugular vein, which is externalized on their back. Allow for a recovery period of at least 5-7 days.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a drug infusion pump connected to the mouse's catheter.
3. Procedure:
-
Acquisition: Mice are placed in the operant chamber for daily sessions (e.g., 2 hours/day).
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A press on the active lever results in an intravenous infusion of mepirapim (e.g., 0.003, 0.01, or 0.03 mg/kg/infusion) over a few seconds. This is often paired with a cue light or tone.
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A press on the inactive lever has no consequence.
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Training continues until a stable pattern of responding is observed (typically 7-14 days).
-
4. Data Analysis:
-
The primary measures are the number of infusions earned and the number of presses on the active versus the inactive lever. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
Visualizations
Caption: Mepirapim's rewarding effect signaling pathway.
Caption: Workflow of mepirapim's high-dose aversive effects.
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceuticals | Free Full-Text | Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents [mdpi.com]
- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Establishment of multi-stage intravenous self-administration paradigms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. [PDF] Establishment of multi-stage intravenous self-administration paradigms in mice | Semantic Scholar [semanticscholar.org]
- 9. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Improving solubility and stability of Mepirapim for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Mepirapim for successful in vitro experiments.
Troubleshooting Guide
Researchers may encounter challenges with Mepirapim's solubility and stability during experimental setup. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Mepirapim precipitates out of solution when added to aqueous cell culture medium. | The aqueous solubility of Mepirapim is low, and the final concentration in the medium exceeds its solubility limit. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to reach the final desired concentration.[1][2]- Ensure the final concentration of the organic solvent in the cell culture is low enough to not cause cytotoxicity (see FAQ section). |
| Variability in experimental results between different batches of Mepirapim solution. | Mepirapim may be degrading in the stock solution or in the final working solution over time. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Store stock solutions at -20°C or -80°C and protect from light.[3] |
| Observed cellular toxicity that is not dose-dependent with Mepirapim concentration. | The organic solvent used to dissolve Mepirapim (e.g., DMSO) is causing cytotoxicity. | - Determine the maximum tolerable concentration of the solvent for your specific cell line by running a vehicle control experiment.[4][5]- Keep the final solvent concentration consistent across all experimental conditions, including vehicle controls.[6]- Aim for a final DMSO concentration of ≤ 0.5%, and for sensitive cells, ≤ 0.1%.[5][7][8] |
| Difficulty dissolving Mepirapim powder to create a stock solution. | Mepirapim may have poor solubility even in organic solvents at very high concentrations. | - Use a co-solvent system, such as a 1:1 mixture of DMSO and ethanol (B145695), which may improve solubility for some compounds.[1]- Gentle warming in a 37°C water bath and vortexing can aid dissolution.[3]- If solubility is still an issue, consider using a surfactant in your final working solution (see protocol below). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Mepirapim stock solutions?
A1: Based on the indole-based structure of Mepirapim, similar to other synthetic cannabinoids like JWH-018, Dimethyl sulfoxide (B87167) (DMSO) is a recommended starting solvent.[9][10] Ethanol or a co-solvent mixture of DMSO and ethanol can also be considered.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line dependent.[4] Generally, a final concentration of 0.5% DMSO is well-tolerated by many robust cell lines for up to 72 hours.[5][11] For sensitive cell lines, such as primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5][7] It is crucial to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line.[4][5]
| Final DMSO Concentration | General Recommendation for In Vitro Assays |
| < 0.1% | Generally considered safe with minimal effects. Recommended for sensitive primary cells and long-term exposure studies.[4][5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. A common range for many in vitro assays.[5][8] |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation. Short-term exposure might be possible for some robust cell lines.[5] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[5] |
Q3: Can I use surfactants to improve Mepirapim solubility in my cell culture medium?
A3: Yes, non-ionic surfactants like Tween® 20 (Polysorbate 20) can be used to improve the solubility of hydrophobic compounds in aqueous solutions.[12][13][14] They work by forming micelles that can encapsulate the drug molecules.[13][15]
Q4: What concentration of Tween® 20 should I use?
A4: For cell culture applications, a low concentration of Tween® 20 is recommended to avoid cytotoxicity. A typical starting concentration is between 0.01% and 0.1% (v/v) in the final cell culture medium.[16][17] It is advisable to test the effect of Tween® 20 on your cells in a vehicle control experiment.
Experimental Protocols
Protocol 1: Preparation of Mepirapim Stock Solution using DMSO
-
Materials:
-
Mepirapim powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Mepirapim powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the Mepirapim is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Mepirapim Working Solution in Cell Culture Medium
-
Materials:
-
Mepirapim stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
-
-
Procedure:
-
Thaw an aliquot of the Mepirapim stock solution at room temperature.
-
Briefly vortex the stock solution to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to avoid precipitation.[1][6]
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex gently.
-
Final dilution: Add 10 µL of the 100 µM intermediate dilution to 90 µL of pre-warmed medium in your culture plate.
-
-
-
Ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.
-
Add the final working solutions to your cells immediately.
-
Visualizations
Caption: Workflow for preparing Mepirapim solutions for in vitro assays.
Caption: Mepirapim's potential effects on neuronal signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. JWH-018 - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. bosterbio.com [bosterbio.com]
- 17. TWEEN® 20 BioXtra, viscous liquid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Mepirapim Ion Channel Studies using Patch-Clamp Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study the effects of Mepirapim on ion channels. Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3), making these channels a key focus for related research.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary ion channel targets of Mepirapim?
A1: Mepirapim and its derivatives have been identified as inhibitors of T-type calcium channels (CaV3).[1][2][3][4][5] These channels are considered potential therapeutic targets for conditions such as epilepsy and pain.[1][2][3] While structurally similar to some synthetic cannabinoid receptor agonists (SCRAs), Mepirapim shows minimal activity at cannabinoid type 1 (CB1) receptors.[2][5]
Q2: What are the key factors for a successful patch-clamp experiment?
A2: Several factors are critical for a successful patch-clamp recording. These include a clean pipette tip, the formation of a high-resistance "giga-seal" between the pipette and the cell membrane, applying proper positive pressure when approaching the cell, and a successful and clean rupture of the membrane for whole-cell recordings.[6]
Q3: What is a "giga-seal" and why is it important?
A3: A giga-seal is a high-resistance electrical seal (greater than 1 Giga-ohm, GΩ) formed between the micropipette tip and the cell membrane.[7] This tight seal is crucial as it electrically isolates the patch of membrane under the pipette, ensuring that the tiny ionic currents flowing through the ion channels are measured accurately by the amplifier.[8][9] A high seal resistance also significantly reduces the current noise, which is essential for resolving small single-channel currents.[8]
Q4: What are the different patch-clamp configurations I can use?
A4: The patch-clamp technique is versatile and can be performed in several configurations to address different experimental questions. The main configurations are:
-
Cell-attached: The pipette is sealed to the cell membrane, but the membrane patch remains intact. This allows for the recording of single-channel currents without disturbing the cell's intracellular environment.[10][11]
-
Whole-cell: After forming a giga-seal, a pulse of suction is applied to rupture the membrane patch, providing electrical access to the entire cell. This configuration is used to measure the sum of currents from all channels on the cell surface.[11][12]
-
Inside-out: After forming a cell-attached patch, the pipette is pulled away from the cell, excising the membrane patch with its intracellular surface exposed to the bath solution. This is useful for studying the effects of intracellular modulators.
-
Outside-out: Starting from a whole-cell configuration, the pipette is slowly withdrawn, causing the membrane to reseal with the extracellular surface facing the bath solution. This is ideal for studying the effects of extracellularly applied ligands or drugs.
Q5: How can I minimize noise in my recordings?
A5: Noise reduction is critical for high-quality patch-clamp recordings.[13] Key strategies include:
-
Proper Grounding: Ensure all equipment is connected to a common ground to avoid ground loops, which are a major source of 50/60 Hz noise.[14] Using a ground bus inside the Faraday cage is recommended.[14]
-
Faraday Cage: The entire setup should be enclosed in a Faraday cage to shield it from external electrical noise.[13]
-
Pipette Preparation: Coating the pipette with a hydrophobic substance like Sylgard can reduce capacitance and noise.[15]
-
Solution Management: Keep the bath solution level low to minimize pipette immersion and capacitance.[13] Ensure all solutions are filtered to prevent debris from interfering with the seal.[15]
-
Eliminate Vibration: Use an anti-vibration table to isolate the setup from mechanical vibrations.[16]
Troubleshooting Guide
This guide addresses common problems encountered during patch-clamp recordings for Mepirapim ion channel studies.
Problem 1: Difficulty Achieving a Giga-seal
| Possible Cause | Solution |
| Dirty Pipette Tip | Ensure capillary glass is clean and stored in a dust-free environment.[16] Fire-polish the pipette tip to smooth the opening.[6] |
| Unhealthy Cells | Use cells from a healthy, low-passage culture. Ensure proper oxygenation and pH of the external solution.[11] |
| Incorrect Pipette Resistance | For whole-cell recordings on neurons, a pipette resistance of 3-6 MΩ is often ideal. For single-channel recordings, higher resistance pipettes (7-20 MΩ) may be necessary.[15] |
| Improper Pressure Application | Maintain a slight positive pressure while approaching the cell to keep the tip clean.[6] Release the positive pressure just before touching the cell and then apply gentle suction to form the seal.[17] |
| Debris in External Solution | Filter all solutions before use.[15] Ensure the surface of the bath solution is clean.[15] |
Problem 2: Noisy Recordings
| Possible Cause | Solution |
| Poor Grounding | Check all grounding connections. Connect all equipment to a single, common ground point.[14] Ground the perfusion system and any other potential sources of electrical noise.[15] |
| External Electrical Interference | Ensure the Faraday cage is properly closed and grounded. Switch off nearby equipment that is not in use (e.g., centrifuges, monitors).[13] |
| High Pipette Capacitance | Coat the pipette with Sylgard, leaving only the very tip exposed.[15] Keep the bath solution level as low as possible.[13] |
| Fluid Level Fluctuations | Ensure a stable and continuous perfusion flow. Check for bubbles in the perfusion lines.[18] |
| Poor Seal Quality | A "leaky" seal (less than 1 GΩ) will result in higher noise.[19] If the seal resistance is low, it is best to discard the cell and start over. |
Problem 3: Unstable Recordings / Losing the Seal
| Possible Cause | Solution |
| Mechanical Drift | Ensure the micromanipulator is stable and there are no vibrations.[20] Check that the anti-vibration table is functioning correctly.[16] |
| Osmolarity Mismatch | The osmolarity of the internal (pipette) solution should be slightly lower than the external (bath) solution.[17][20] |
| Cell "Creeping" | Membrane can sometimes be drawn up into the pipette, causing instability. This can sometimes be mitigated by using a different pipette shape or size.[20] |
| Compound-Induced Membrane Instability | Some compounds can affect membrane fluidity and stability.[17] If seal instability occurs only after applying Mepirapim, consider using the lowest effective concentration. |
| Pipette Clogging | Ensure the internal solution is filtered (0.22 µm filter) to prevent clogging during long recordings.[15] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording Protocol for CaV3 Channels
This protocol is a general guideline and may require optimization for specific cell types and equipment.
-
Solution Preparation:
-
External Solution (in mM): 110 NaCl, 20 BaCl₂, 10 TEA-Cl, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ using a micropipette puller.
-
Fire-polish the pipette tip to smooth the opening.[6]
-
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells stably expressing the CaV3 channel of interest) on coverslips 24-48 hours before the experiment.[10]
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Establishing a Whole-Cell Configuration:
-
Fill a pipette with internal solution and mount it on the headstage.
-
Apply slight positive pressure and lower the pipette into the bath.
-
Correct the pipette offset potential.
-
Approach a target cell and gently press the pipette against the membrane.
-
Release the positive pressure and apply gentle negative pressure to form a giga-ohm seal.[17]
-
Once a stable giga-seal is formed, apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.[17]
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure CaV3 channels are in a closed, available state.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record baseline currents before applying Mepirapim.
-
Perfuse the chamber with the external solution containing the desired concentration of Mepirapim and repeat the voltage-step protocol.
-
Visualizations
Troubleshooting Workflow for Unstable Recordings
Caption: Troubleshooting workflow for unstable patch-clamp recordings.
Simplified Signaling Pathway of CaV3 Channel Inhibition
Caption: Mepirapim directly inhibits CaV3 channels, reducing calcium influx.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 3. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Molecular Devices Support Portal [support.moleculardevices.com]
- 15. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mepirapim and Biphasic CPP Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering biphasic results in Conditioned Place Preference (CPP) assays with Mepirapim treatment.
Frequently Asked Questions (FAQs)
Q1: We observed a conditioned place preference (CPP) at lower doses of Mepirapim, but a conditioned place aversion (CPA) at higher doses. Is this a typical result?
A1: Yes, this biphasic effect is a documented phenomenon for Mepirapim. Studies have shown that lower doses (e.g., 0.3 and 1 mg/kg) can induce CPP in rodents, indicating rewarding properties. However, higher doses (e.g., 3 mg/kg) have been observed to produce conditioned place aversion (CPA). This suggests that the rewarding effects of Mepirapim are dose-dependent and that higher concentrations may lead to aversive experiences.
Q2: What is the proposed mechanism behind the biphasic CPP results seen with Mepirapim?
A2: The biphasic effect is likely due to the engagement of different pharmacological targets or the induction of negative physiological effects at higher doses. The rewarding effects at lower doses are associated with an increase in dopaminergic signaling and a decrease in GABAergic signaling in the brain's reward circuitry.[1][2] The aversive effects at higher doses are thought to be linked to the onset of adverse physical symptoms such as hypothermia and hypomotility.[3] Furthermore, Mepirapim is also known to act as a T-type calcium channel inhibitor, which could contribute to its complex pharmacological profile.[4][5]
Q3: Could the route of administration or the timing of conditioning sessions influence the biphasic outcome?
A3: Absolutely. The pharmacokinetics of Mepirapim can significantly influence its effects. The route of administration (e.g., intraperitoneal, intravenous) will affect the rate of absorption and peak concentration in the brain, potentially shifting the dose-response curve. The timing between drug administration and placement in the conditioning chamber is also critical. If the conditioning session coincides with the initial rewarding effects, CPP is more likely. If there's a delay and the animal experiences aversive withdrawal or side effects, CPA may be observed.
Q4: Our control group is showing a slight preference for one chamber. How can we be sure our Mepirapim results are valid?
A4: A slight baseline preference is not uncommon. It is crucial to have a well-designed, unbiased CPP protocol where the drug-paired chamber is counterbalanced across animals.[6] The key is to compare the change in preference from the pre-test (baseline) to the post-test for the Mepirapim-treated group versus the vehicle-treated control group. A significant difference in this change between groups indicates a drug-induced effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in CPP/CPA scores within the same dose group. | 1. Inconsistent drug administration or handling stress. 2. Individual differences in drug metabolism or sensitivity. 3. Environmental factors (e.g., lighting, noise) affecting behavior. | 1. Ensure consistent injection technique and gentle handling. 2. Increase the number of subjects per group to improve statistical power. 3. Maintain a consistent and controlled experimental environment. |
| No significant preference or aversion at any tested dose. | 1. Doses selected are not within the effective range for your specific animal strain or supplier. 2. Insufficient number of conditioning pairings. 3. Habituation to the apparatus was inadequate, leading to novelty-seeking behavior that masks the conditioned response. | 1. Conduct a wider dose-response study, including doses between 0.1 mg/kg and 5 mg/kg. 2. Increase the number of conditioning sessions (e.g., from 3 to 5 pairings). 3. Ensure adequate habituation to the apparatus before the pre-test. |
| All doses are showing aversion (CPA). | 1. The lowest dose used is already in the aversive range. 2. The conditioning environment has inherently aversive cues. | 1. Test lower doses (e.g., 0.1 mg/kg, 0.03 mg/kg). 2. Re-evaluate the tactile and visual cues of the chambers to ensure they are not aversive. |
Data Presentation
Table 1: Mepirapim Dose-Response in Conditioned Place Preference
| Dose (mg/kg) | Observed Effect | Supporting Evidence |
| 0.3 | Conditioned Place Preference (CPP) | Rewarding effects observed. |
| 1 | Conditioned Place Preference (CPP) | Rewarding effects observed. |
| 3 | Conditioned Place Aversion (CPA) | Aversive effects, associated with hypomotility and hypothermia. |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol for Mepirapim
This protocol is a general guideline and may require optimization for specific laboratory conditions and animal strains.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
-
Animals: Male C57BL/6J mice (7-8 weeks old) are commonly used.[3] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Phases of the Experiment:
-
Habituation (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15-20 minutes. This allows for adaptation to the novel environment.
-
Pre-Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 3-8): This phase typically lasts for 6 days.
-
On days 3, 5, and 7, administer Mepirapim (at the desired dose, e.g., 0.3, 1, or 3 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On days 4, 6, and 8, administer the vehicle (e.g., saline with 5% DMSO and 5% Tween 80) and confine the mouse to the opposite outer chamber for 30 minutes.
-
The assignment of the Mepirapim-paired chamber should be counterbalanced across subjects.
-
-
Post-Test (Day 9): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.
-
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-test. A positive score indicates CPP, while a negative score indicates CPA. Compare the preference scores of the Mepirapim-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Proposed signaling pathway for Mepirapim's biphasic effects.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) assay.
Caption: Troubleshooting decision tree for biphasic CPP results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mepirapim - Wikipedia [en.wikipedia.org]
- 5. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
Technical Support Center: Mepirapim and Off-Target T-Type Calcium Channel Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the off-target effects of Mepirapim on T-type calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is Mepirapim and what are its known targets?
A1: Mepirapim is an indole-based synthetic cannabinoid. While it was initially investigated for its activity at cannabinoid receptors (CB1 and CB2), recent studies have revealed that it also functions as an inhibitor of T-type calcium channels (CaV3).[1] Evidence suggests that Mepirapim and its analogues have minimal activity at the CB1 receptor, indicating that their physiological effects may be significantly influenced by their action on T-type calcium channels.[1][2]
Q2: What are T-type calcium channels and why are Mepirapim's effects on them significant?
A2: T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are low-voltage activated calcium channels that play crucial roles in regulating neuronal excitability, hormone secretion, and cardiovascular function. Mepirapim's off-target inhibition of these channels can lead to a variety of physiological effects that are independent of its action on cannabinoid receptors. Understanding these off-target effects is critical for interpreting experimental results and for the development of safer, more selective therapeutic agents.
Q3: How can I determine if the observed effects of Mepirapim in my experiments are due to its on-target (cannabinoid receptor) or off-target (T-type calcium channel) activity?
A3: To dissect the on-target versus off-target effects of Mepirapim, a combination of pharmacological and molecular approaches is recommended. This can include:
-
Use of selective antagonists: Employing selective antagonists for CB1 and CB2 receptors can help determine if the observed effects are mediated by these receptors.
-
Control experiments with selective T-type calcium channel blockers: Comparing the effects of Mepirapim with those of a known selective T-type calcium channel blocker can reveal the contribution of T-type channel inhibition.
-
Cell lines with and without target expression: Utilizing cell lines that endogenously express or are engineered to express either cannabinoid receptors or specific T-type calcium channel subtypes can help isolate the effects of Mepirapim on each target.
-
Knockout animal models: If available, experiments in knockout mice lacking specific cannabinoid receptors or T-type calcium channel subtypes can provide definitive evidence for the involvement of each target.
Q4: What are the known potencies of Mepirapim and its analogues at T-type calcium channels and cannabinoid receptors?
A4: While specific IC50 and Ki values for Mepirapim are not consistently reported across the literature, studies on its close analogues provide strong indications of its potency. The following tables summarize the available data.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of Mepirapim Analogues on T-Type Calcium Channel Subtypes
| Compound | CaV3.1 (μM) | CaV3.2 (μM) | CaV3.3 (μM) |
| SB2193 | 0.75 | 5.9 | 5.4 |
| SB2193F | 2.3 | 3.0 | 8.6 |
Data from a FLIPR calcium flux assay in transfected HEK293 cells.[2]
Table 2: Binding Affinity (Ki) of Mepirapim for Cannabinoid Receptors
| Compound | CB1 Receptor | CB2 Receptor |
| Mepirapim | Micromolar affinity, low-potency agonist.[1] | Micromolar affinity, low-potency agonist.[1] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: The observed cellular response may be a composite of both on-target and off-target effects. The cell line used may express both cannabinoid receptors and T-type calcium channels.
-
Troubleshooting Steps:
-
Characterize your cell line: Perform RT-PCR or Western blotting to confirm the expression levels of CB1, CB2, CaV3.1, CaV3.2, and CaV3.3 in your experimental system.
-
Use selective antagonists: Pre-treat cells with a CB1 antagonist (e.g., Rimonabant) and/or a CB2 antagonist (e.g., SR144528) before applying Mepirapim to block its on-target effects.
-
Use a selective T-type channel blocker as a control: Run parallel experiments with a well-characterized T-type calcium channel blocker (e.g., NNC 55-0396) to compare the cellular response.
-
Issue 2: Difficulty in distinguishing between inhibition of different T-type calcium channel subtypes.
-
Possible Cause: Mepirapim and its analogues are pan-CaV3 inhibitors, meaning they block all three subtypes with varying potencies.[2]
-
Troubleshooting Steps:
-
Utilize subtype-specific expression systems: Use HEK293 cell lines stably expressing only one of the CaV3 subtypes (CaV3.1, CaV3.2, or CaV3.3) for electrophysiological or fluorescence-based assays.
-
Electrophysiological characterization: The different CaV3 subtypes have distinct electrophysiological properties (e.g., inactivation kinetics). Careful analysis of the current characteristics can provide clues about which subtype is being predominantly affected.
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Current Measurement
This protocol is designed for recording T-type calcium currents from HEK293 cells transiently or stably expressing a specific CaV3 subtype.
Materials:
-
HEK299 cells expressing the CaV3 subtype of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Microforge
-
External solution (in mM): 115 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the desired CaV3 subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tips.
-
Recording:
-
Place a coverslip with adherent cells into the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of T-type channels.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record the resulting currents.
-
-
Drug Application:
-
Prepare stock solutions of Mepirapim in DMSO and dilute to the final desired concentrations in the external solution.
-
Perfuse the cells with the Mepirapim-containing external solution for a sufficient time to observe the inhibitory effect.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Ki) of Mepirapim for CB1 and CB2 receptors.
Materials:
-
Cell membranes from HEK293 cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Non-labeled competitor (e.g., WIN55,212-2)
-
Mepirapim
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd), and varying concentrations of Mepirapim.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled competitor).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Mepirapim to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways
Experimental Workflow: On-Target vs. Off-Target Deconvolution
Downstream Signaling of CaV3.2 Activation
References
- 1. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mepirapim Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis and purification of Mepirapim. Detailed experimental protocols, frequently asked questions, and structured data tables are presented to facilitate a smoother, more efficient workflow.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis and purification of Mepirapim, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in indole (B1671886) alkylation step | Incomplete deprotonation of indole. Impure alkylating agent. Suboptimal reaction temperature. | Ensure the use of a strong base (e.g., NaH) and an anhydrous solvent. Verify the purity of the bromopentane or 5-fluorobromopentane. Optimize the reaction temperature; gentle heating may be required. |
| Formation of multiple products in trifluoroacetylation | Reaction with atmospheric moisture. Incorrect stoichiometry of trifluoroacetic anhydride (B1165640). | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a slight excess of trifluoroacetic anhydride and monitor the reaction progress by TLC or LC-MS. |
| Incomplete hydrolysis of the trifluoroacetyl group | Insufficient reaction time or temperature. Inadequate concentration of the base (e.g., NaOH or KOH). | Increase the reaction time and/or temperature. Ensure the base is fully dissolved and at the appropriate concentration. Monitor completion via TLC. |
| Poor coupling efficiency with Boc-piperazine | Inactive coupling agent (EDC). Presence of moisture. Steric hindrance. | Use fresh or properly stored EDC. Ensure all reactants and solvents are anhydrous. Consider using a different coupling agent or adding a catalyst like HOBt. |
| Incomplete deprotection of the Boc group | Insufficient HCl concentration or reaction time. Scavenging of HCl by other basic functionalities. | Use a higher concentration of HCl in dioxane or extend the reaction time. Ensure no other base-sensitive groups are present that could consume the acid. |
| Low yield or purity after final reductive alkylation | Inactive reducing agent (sodium triacetoxyborohydride). Formation of over-alkylated or side products. Suboptimal pH. | Use fresh reducing agent. Control the stoichiometry of the aldehyde and the reducing agent carefully. Maintain a slightly acidic pH to facilitate iminium ion formation. |
| Difficulty in purification by flash chromatography | Co-elution of impurities with the product. Inappropriate solvent system. | Optimize the solvent system for better separation on TLC before scaling up to flash chromatography. Consider using a different stationary phase (e.g., alumina (B75360) if silica (B1680970) is not effective). |
| Product instability (free base) | The free base of Mepirapim may be less stable over time. | Convert the purified free base to its hydrochloride salt for improved stability and easier handling.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Mepirapim?
A1: The synthesis of Mepirapim typically involves a multi-step process that begins with the alkylation of an indole, followed by trifluoroacetylation and subsequent hydrolysis to form a carboxylic acid. This acid is then coupled with Boc-piperazine, which is subsequently deprotected. The final step is a reductive alkylation to introduce the desired substituent on the piperazine (B1678402) ring.[1][2]
Q2: How can I purify the final Mepirapim product?
A2: The free base of Mepirapim can be purified using flash chromatography.[1] For enhanced stability, it is recommended to convert the purified free base into its hydrochloride salt, which can then be further purified by recrystallization.[1]
Q3: What analytical techniques are suitable for characterizing Mepirapim and its intermediates?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the chemical structure of the synthesized compounds.[1] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring reaction progress, assessing purity, and identifying metabolites.[3][4]
Q4: Are there any specific safety precautions I should take when synthesizing Mepirapim?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling reactive reagents like sodium hydride and trifluoroacetic anhydride.
Experimental Protocols
Synthesis of Mepirapim Intermediate (Piperazine Salt)
A general procedure for the synthesis of the key piperazine intermediate is as follows:
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Alkylation of Indole: Indole is deprotonated with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF) and then reacted with an appropriate alkylating agent (e.g., bromopentane).[1]
-
Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.[1]
-
Hydrolysis: The resulting trifluoroacetyl indole is hydrolyzed using a base (e.g., aqueous NaOH) to yield the corresponding carboxylic acid.[1]
-
Coupling: The carboxylic acid is coupled with Boc-piperazine using a coupling agent such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC).[1]
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Deprotection: The Boc-protecting group is removed using hydrogen chloride in dioxane to yield the piperazine intermediate as its hydrochloride salt.[1]
Final Reductive Alkylation to Mepirapim
The final Mepirapim product is synthesized via reductive alkylation of the piperazine intermediate with an appropriate aldehyde (e.g., formaldehyde, acetaldehyde, propanal) in the presence of a reducing agent like sodium triacetoxyborohydride.[1]
Mepirapim Synthesis Workflow
References
Technical Support Center: Managing Mepirapim-Induced Hypomotility in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypomotility in animal models following the administration of Mepirapim.
Frequently Asked Questions (FAQs)
Q1: What is Mepirapim and why does it cause hypomotility?
A1: Mepirapim is a synthetic cannabinoid that acts as an agonist at the Cannabinoid Receptor 1 (CB1R).[1][2] This activation is a key part of the "cannabinoid tetrad," a series of characteristic effects in rodents that includes hypomotility, catalepsy, analgesia, and hypothermia.[1] The reduction in locomotor activity is a centrally mediated effect resulting from the pharmacological action of Mepirapim on the CB1 receptors in the brain.[1]
Q2: At what doses is Mepirapim-induced hypomotility typically observed?
A2: Mepirapim exhibits dose-dependent effects. While lower doses (e.g., 0.3 and 1 mg/kg in mice) may induce rewarding effects, higher doses (e.g., 3 mg/kg in mice) are associated with aversive effects, including significant hypomotility.
Q3: How can I confirm that the observed hypomotility is a direct effect of Mepirapim and not due to other factors?
A3: To confirm that Mepirapim is the cause of the observed hypomotility, you should include appropriate control groups in your experimental design. This includes a vehicle-treated control group to establish a baseline for normal locomotor activity. Additionally, you can perform a dose-response study to demonstrate that the severity of hypomotility increases with the dose of Mepirapim.
Q4: Can Mepirapim-induced hypomotility be reversed or prevented?
A4: Yes, the hypomotility induced by Mepirapim can likely be reversed by administering a CB1 receptor antagonist or inverse agonist.[1][3] Compounds such as Rimonabant and AM251 have been shown to block the locomotor-suppressing effects of other cannabinoids and are expected to be effective against Mepirapim.[1][3][4]
Q5: Are there alternative compounds to Mepirapim that do not cause hypomotility?
A5: The choice of an alternative compound depends on the specific research question. If the goal is to activate other pathways, for instance, GPR52, which is also modulated by some psychoactive compounds, specific GPR52 agonists could be used.[5][6] However, if the aim is to study CB1R activation, it is important to be aware that hypomotility is a common effect of many synthetic cannabinoids.[2][7]
Troubleshooting Guides
Issue 1: Severe and prolonged hypomotility affecting the outcome of the primary behavioral assay.
-
Problem: Mepirapim administration leads to a near-complete cessation of movement, preventing the collection of meaningful data in tasks that rely on locomotion (e.g., novel object recognition, Y-maze).
-
Troubleshooting Steps:
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Dose Reduction: The most straightforward approach is to lower the dose of Mepirapim. As hypomotility is dose-dependent, a lower concentration may still engage the target of interest without causing profound motor deficits.
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Pharmacological Reversal: If a higher dose of Mepirapim is necessary for the primary experimental endpoint, consider pre-treating the animals with a CB1R antagonist like Rimonabant or AM251.[1][3][4] This can block the Mepirapim-induced hypomotility. See the experimental protocols section for a detailed methodology.
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Time-Course Analysis: Conduct a time-course study to determine the onset and duration of Mepirapim-induced hypomotility. It may be possible to schedule the primary behavioral test during a time window when the hypomotility effect has subsided, but the desired pharmacological effect is still present.
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Alternative Behavioral Paradigms: If possible, consider using behavioral assays that are less dependent on spontaneous locomotion.
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Issue 2: High variability in locomotor activity between subjects in the Mepirapim-treated group.
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Problem: Some animals show profound hypomotility, while others are only mildly affected, leading to large error bars and difficulty in achieving statistical significance.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly habituated to the testing environment and handling procedures. Stress can significantly impact locomotor activity and may interact with the drug's effects.
-
Route and Volume of Administration: Standardize the route and volume of drug administration. Intraperitoneal (i.p.) injections, for example, can have variable absorption rates. Ensure consistent injection technique.
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Animal Health and Husbandry: Confirm that all animals are healthy and housed under identical conditions (e.g., light-dark cycle, temperature, diet) as these factors can influence baseline activity levels.
-
Subject Exclusion Criteria: Establish clear, pre-defined criteria for excluding animals that show outlier baseline activity levels before drug administration.
-
Quantitative Data Summary
| Compound | Dose Range (Mice, i.p.) | Effect on Locomotion | Receptor Target | Reference |
| Mepirapim | 0.3 - 1 mg/kg | Rewarding effects, minimal impact on locomotion | CB1R Agonist | |
| Mepirapim | 3 mg/kg | Significant hypomotility | CB1R Agonist | |
| Rimonabant | 0.3 - 3 mg/kg | Can reverse cannabinoid-induced hypomotility | CB1R Antagonist | [4] |
| AM251 | 1 - 10 mg/kg | Can reverse cannabinoid-induced hypomotility | CB1R Antagonist | [1][8] |
Experimental Protocols
Protocol 1: Assessment of Mepirapim-Induced Hypomotility using the Open Field Test
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm for mice) with a non-reflective floor. The arena should be equipped with an automated video-tracking system to record locomotor activity.
-
Acclimatization: Habituate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days leading up to the test to reduce stress.
-
Procedure:
-
Administer Mepirapim (e.g., 3 mg/kg, i.p.) or vehicle to the control group.
-
After a pre-determined time (e.g., 15-30 minutes) to allow for drug absorption, gently place the animal in the center of the open field arena.
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Record the animal's activity for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis: Key parameters to analyze include:
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Total distance traveled.
-
Time spent mobile versus immobile.
-
Velocity.
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Entries into and time spent in the center versus the periphery of the arena (as an indicator of anxiety-like behavior).
-
Protocol 2: Pharmacological Reversal of Mepirapim-Induced Hypomotility
-
Materials: Mepirapim, CB1R antagonist (e.g., Rimonabant or AM251), vehicle.
-
Procedure:
-
Divide animals into at least four groups: Vehicle + Vehicle, Vehicle + Mepirapim, Antagonist + Vehicle, Antagonist + Mepirapim.
-
Administer the CB1R antagonist (e.g., Rimonabant, 3 mg/kg, i.p.) or its vehicle.
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After a pre-treatment interval (e.g., 15-30 minutes), administer Mepirapim (e.g., 3 mg/kg, i.p.) or its vehicle.
-
Proceed with the Open Field Test as described in Protocol 1.
-
-
Expected Outcome: The group receiving the antagonist prior to Mepirapim is expected to show significantly higher locomotor activity compared to the group receiving vehicle followed by Mepirapim, demonstrating a reversal of the hypomotility effect.
Visualizations
Caption: Mepirapim signaling pathway leading to hypomotility.
Caption: Workflow for reversing Mepirapim-induced hypomotility.
Caption: Troubleshooting decision tree for Mepirapim-induced hypomotility.
References
- 1. Antidote to cannabinoid intoxication: the CB1 receptor inverse agonist, AM251, reverses hypothermic effects of the CB1 receptor agonist, CB‐13, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PM537. GPR52 agonists show pro-cognitive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of synthetic cannabinoids on psychomotor, sensory and cognitive functions relevant for safe driving - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cannabinoid Type 1 Receptors in Locomotor Activity and Striatal Signaling in Response to Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Mepirapim analytical standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of Mepirapim analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Mepirapim analytical standards?
A1: Mepirapim hydrochloride is soluble in a variety of organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are suitable choices. It also shows solubility in aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2.
Q2: What are the optimal long-term storage conditions for Mepirapim analytical standards?
A2: For long-term stability, Mepirapim analytical standards, both in solid form and in solution, should be stored in airtight, amber glass or silanized glass vials at -20°C or lower. Some studies suggest storage at -80°C for optimal preservation, especially for stock solutions.
Q3: How can I minimize the degradation of Mepirapim in solution?
A3: To minimize degradation, it is crucial to protect the solution from light and oxygen. Use amber vials and ensure the container is tightly sealed. It is also recommended to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. The addition of an antioxidant, such as ascorbic acid, to the solvent can also help prevent oxidative degradation.
Q4: Is it acceptable to store Mepirapim solutions in plastic tubes?
A4: It is highly recommended to use borosilicate glass or silanized glass vials for storing Mepirapim solutions. Studies on similar compounds have shown that significant adsorptive loss can occur when using polypropylene (B1209903) tubes, which can affect the accuracy of your results.
Q5: How should I handle the solid Mepirapim analytical standard upon receiving it?
A5: Upon receipt, it is best practice to transfer a known amount of the solid material from the supplied vial to a secondary container for the preparation of your working solutions. Any unused solid product should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected analytical results | Degradation of the analytical standard due to improper storage. | Verify that the standard has been stored at the recommended temperature (-20°C or below), protected from light, and in an appropriate container (amber glass vial). Prepare a fresh working solution from a new aliquot of the stock solution. |
| Adsorption of the analyte to the container surface. | Ensure you are using silanized or borosilicate glass vials for your solutions. Avoid using plastic containers for storage. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Mepirapim, being an indole-based synthetic cannabinoid, may degrade through pathways such as hydroxylation on the indole (B1671886) ring or alkyl chain, N-dealkylation, or carboxylation of the alkyl chain.[1][2][3] If you suspect degradation, and have access to mass spectrometry, look for masses corresponding to these modifications. |
| Difficulty dissolving the solid standard | Use of an inappropriate solvent or insufficient mixing. | Refer to the solubility data to ensure you are using a suitable solvent. Ensure thorough vortexing or sonication to aid dissolution. |
Data Presentation
Table 1: Solubility of Mepirapim Hydrochloride
| Solvent | Solubility (mg/mL) |
| DMF | 30 |
| DMSO | 25 |
| Ethanol | 30 |
| Methanol (B129727) | 1 |
| PBS (pH 7.2) | 10 |
Table 2: Representative Stability of Indole-Based Synthetic Cannabinoids in Fortified Human Whole Blood (as a proxy for stability in a biological matrix) [4][5]
| Storage Temperature | Week 1 | Week 9 | Week 21 | Week 52 |
| -20°C | Stable | Stable | Stable | Stable |
| 4°C | Stable | Stable | Degradation Observed | Significant Degradation |
| 20°C (Ambient) | Degradation Observed | Significant Degradation | Not Recommended | Not Recommended |
| Note: "Stable" indicates that the analyte concentration remained within an acceptable range of the initial concentration. This data is for related compounds and should be used as a general guideline. A specific stability study for Mepirapim under your laboratory's conditions is recommended for critical applications. |
Experimental Protocols
Protocol 1: Preparation of a Mepirapim Stock Solution (1 mg/mL)
-
Materials:
-
Mepirapim analytical standard
-
Methanol (HPLC grade or higher)
-
Purified water (HPLC grade or higher)
-
Ascorbic acid
-
Calibrated analytical balance
-
Volumetric flasks (amber glass)
-
Pipettes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare a 1:1 (v/v) solution of methanol and water.
-
Dissolve ascorbic acid in the methanol/water mixture to a final concentration of 1 mM. This will serve as your solvent.
-
Accurately weigh the desired amount of Mepirapim analytical standard.
-
Transfer the weighed standard to a volumetric flask.
-
Add a small amount of the solvent to the flask and vortex or sonicate until the standard is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into smaller, single-use amber glass or silanized vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Conducting a Stability Study for Mepirapim Solutions
-
Objective: To determine the stability of Mepirapim in a specific solvent and under various storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of Mepirapim at a known concentration following Protocol 1.
-
Prepare several sets of samples by diluting the stock solution to a working concentration.
-
Include a baseline set of samples for immediate analysis (T=0).
-
Store the remaining sets of samples under the desired storage conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percentage of the initial Mepirapim concentration remaining at each time point for each condition.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Identify and quantify any major degradation products if possible.
-
Visualizations
Caption: General workflow for the proper handling and storage of Mepirapim analytical standards.
Caption: Logical workflow for troubleshooting inconsistent analytical results for Mepirapim.
References
- 1. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Evaluation of the long-term stability of select Phenylacetylindole, Cycloalkylindole, Quinolinyl, and Carboxamide synthetic cannabinoids using LC-MS/MS | RTI [rti.org]
- 5. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim Technical Support Center: Troubleshooting Variability in Seizure Models
Welcome to the Mepirapim Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the potential variability in the effects of Mepirapim and its analogues in preclinical seizure models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anticonvulsant effects with Mepirapim in our seizure model. What are the potential reasons for this variability?
A1: Variability in the anticonvulsant effects of Mepirapim can arise from several factors. Mepirapim and its derivatives, such as SB2193, have shown model-dependent efficacy. For instance, while protective effects were observed against 6 Hz-induced seizures, the compound did not reduce spontaneous seizures in the Scn1a+/- mouse model of Dravet syndrome and even appeared to increase spike-and-wave discharges in the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model. Key factors to consider include:
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Seizure Model Specificity: The underlying pathophysiology of different seizure models (e.g., acute induced vs. genetic) can significantly influence the efficacy of a compound. Mepirapim's primary known mechanism is the inhibition of T-type calcium channels (CaV3), which may be more relevant for certain seizure types over others.
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Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between animal species and even strains can lead to variable brain exposure. The brain-to-plasma ratio of Mepirapim analogues like SB2193 has been determined, but individual laboratory conditions can still affect these parameters.
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Off-Target Effects: Mepirapim is structurally related to synthetic cannabinoids and may have off-target effects, including potential interactions with cannabinoid receptors (CB1) or voltage-gated sodium channels. These off-target actions could contribute to inconsistent or even proconvulsant effects in some models.
Q2: What is the primary mechanism of action for Mepirapim, and how might this contribute to variable outcomes?
A2: The primary established mechanism of action for Mepirapim and its analogues is the inhibition of T-type (CaV3) calcium channels. Aberrant activity of these channels is linked to certain types of epilepsy, and their inhibition is a therapeutic strategy. However, this mechanism alone may not be sufficient to suppress seizures in all models.
The variability in outcomes can be attributed to:
-
Diverse Roles of CaV3 Channels: Different CaV3 channel isoforms (CaV3.1, CaV3.2, CaV3.3) have distinct distributions and physiological roles in the brain. The specific isoform expression in the seizure model being used could influence the drug's effect. For example, CaV3.3 null mice have shown increased susceptibility to spike-and-wave discharges, suggesting that non-selective inhibition of this isoform could be proconvulsant in some contexts.
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Interaction with Other Neurotransmitter Systems: Some research indicates that Mepirapim can modulate GABAergic and dopaminergic systems, which are also critical in seizure generation and propagation. This complex pharmacology means its net effect can be highly dependent on the baseline neurological state of the experimental animal.
**Q3: Can Mepirapim exhibit
Mepirapim Technical Support Center: Troubleshooting in Automated Patch-Clamp Systems
Welcome to the Mepirapim Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Mepirapim and its analogues in automated patch-clamp systems. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Mepirapim?
Mepirapim and its analogues are primarily inhibitors of T-type calcium channels (CaV3).[1][2] While initially identified as a synthetic cannabinoid, some studies indicate it has minimal activity at cannabinoid receptors CB1 and CB2, while other research suggests it can induce addiction-related behaviors through cannabinoid receptor one.[3][4] This dual pharmacology should be considered when interpreting experimental results.
Q2: What are the known off-target effects of Mepirapim?
While the primary focus of recent research has been on T-type calcium channels, the potential for off-target effects, particularly on cannabinoid receptors, should not be disregarded.[3][4] Additionally, as with many small molecule inhibitors, high concentrations may lead to non-specific interactions. It is recommended to screen for activity on other related ion channels to ensure target specificity in your experimental system.
Q3: What is the recommended solvent for Mepirapim?
Mepirapim is a lipophilic compound and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
Q4: What is the maximum recommended final concentration of DMSO in the recording solution?
The final concentration of DMSO in your aqueous recording solution should be kept to a minimum, ideally below 0.3%.[5] Higher concentrations of DMSO can independently affect cell membrane properties, ion channel function, and overall cell health.[6][7][8] To mitigate osmotic effects, consider adding an equivalent concentration of DMSO to the intracellular (pipette) solution.[7][9]
Troubleshooting Guide
Problem 1: No observable effect of Mepirapim on the target ion channel.
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Possible Cause: Compound Precipitation. Mepirapim's hydrophobic nature can lead to poor solubility in aqueous solutions.
-
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh dilutions of Mepirapim from your stock solution for each experiment to avoid precipitation over time.[5]
-
Visual Inspection: Carefully inspect the final recording solution for any visible signs of precipitation.
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Sonication: Briefly sonicate the final diluted solution to aid in dissolving the compound.[5]
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Filter the Solution: Before use, filter the final recording solution containing Mepirapim through a 0.2 µm syringe filter.[5]
-
-
-
Possible Cause: Non-specific Binding. Lipophilic compounds like Mepirapim can bind to the plastic tubing and well plates of automated patch-clamp systems, reducing the effective concentration of the compound that reaches the cells.
-
Troubleshooting Steps:
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Use Low-Binding Plates: Whenever possible, use low-protein-binding or glass-coated plates to minimize surface adsorption.[10]
-
Pre-incubation: Consider pre-incubating the fluidics system with a solution containing Mepirapim to saturate non-specific binding sites before recording.
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Increase Concentration: If non-specific binding is suspected, a stepwise increase in the nominal concentration may be necessary to achieve the desired effect.
-
-
-
Possible Cause: Inadequate Concentration. The concentration of Mepirapim may be too low to elicit a response.
-
Troubleshooting Steps:
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Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal effective concentration for your specific cell type and channel of interest.
-
Literature Review: Consult the literature for effective concentrations of Mepirapim or similar T-type calcium channel blockers.
-
-
Problem 2: Unstable recordings or a sudden loss of seal resistance after Mepirapim application.
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Possible Cause: Poor Seal Formation or Stability. The quality of the gigaohm seal is crucial for high-quality patch-clamp recordings.
-
Troubleshooting Steps:
-
Healthy Cells are Key: Ensure you are using healthy, viable cells. Poor cell health is a primary reason for difficulty in achieving and maintaining a stable seal.[11]
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Optimize Seal Enhancers: Some automated patch-clamp systems utilize seal enhancers.[12][13] Ensure that the composition of your solutions is optimal for seal formation with your specific cell line.
-
Clean Pipette Tips/Chips: Ensure the apertures on your patch-clamp chips are clean and free from debris.[11]
-
-
-
Possible Cause: Non-specific Membrane Effects. As a lipophilic molecule, Mepirapim may intercalate into the cell membrane, altering its physical properties and destabilizing the seal.
-
Troubleshooting Steps:
-
Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. A gradual decrease may indicate a membrane-destabilizing effect.
-
Lower Concentration: Try using a lower concentration of Mepirapim to see if the instability persists.
-
Vehicle Control: Run a vehicle control (e.g., the same concentration of DMSO without Mepirapim) to rule out solvent-induced instability.[5]
-
-
-
Possible Cause: Perfusion System Issues. Instabilities in the fluidics of the automated system can cause mechanical stress on the cell, leading to seal loss.
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of Mepirapim analogues on different T-type calcium channel subtypes.
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) | Assay Type | Reference |
| SB2193 | ~3.5 | Not Reported | Not Reported | Whole-cell patch-clamp | [14] |
| SB2193 | ~0.8 | ~1.5 | ~2.0 | FLIPR calcium flux assay | [14] |
| SB2193F | ~1.0 | ~8.6 | ~0.75 | FLIPR calcium flux assay | [14] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Mepirapim
This protocol is a general guideline and may require optimization for your specific automated patch-clamp system and cell line.
-
Cell Preparation:
-
Culture cells expressing the target T-type calcium channel (e.g., HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3).
-
Harvest cells at 50-80% confluency using a gentle dissociation method (e.g., Accutase).
-
Resuspend cells in the appropriate external solution at the concentration recommended for your automated patch-clamp system.
-
-
Solution Preparation:
-
External Solution (Example): (in mM) 114 CsCl, 5 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with CsOH.
-
Internal Solution (Example): (in mM) 126.5 CsMeSO4, 2 MgCl2, 11 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Mepirapim Stock Solution: Prepare a 10 mM stock solution of Mepirapim in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Final Mepirapim Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.3%.[5] Sonicate briefly if necessary.
-
-
Automated Patch-Clamp Recording:
-
Follow the manufacturer's instructions for your specific automated patch-clamp system for cell loading and initiating experiments.
-
Establish a stable whole-cell configuration with a gigaohm seal.
-
Apply a voltage protocol suitable for activating T-type calcium channels. For example, from a holding potential of -100 mV, apply depolarizing steps to elicit channel currents.
-
Obtain a stable baseline recording in the external solution.
-
Perfuse the cells with the final Mepirapim solution and record the current response.
-
After recording the effect of Mepirapim, perfuse with the external solution to wash out the compound and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the change in the peak current amplitude in the presence of Mepirapim compared to the baseline.
-
Calculate the percentage of inhibition for each concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of Mepirapim as a T-type calcium channel inhibitor.
Caption: Troubleshooting workflow for Mepirapim in automated patch-clamp.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 13. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 14. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Considerations for Mepirapim's Brain Penetrance in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the brain penetrance of Mepirapim. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Mepirapim and why is its brain penetrance a key consideration?
Mepirapim is a synthetic cannabinoid that has been investigated for its effects on the central nervous system (CNS).[1][2][3][4] Since its targets are within the brain, understanding its ability to cross the blood-brain barrier (BBB) is critical for interpreting experimental results and assessing its therapeutic or toxicological potential.
Q2: What are the key physicochemical properties of Mepirapim that may influence its brain penetrance?
| Property | Predicted/Known Value | Implication for Brain Penetrance |
| Molecular Weight | 313.44 g/mol | Within the generally accepted range (<500 Da) for favorable BBB penetration. |
| LogP (Lipophilicity) | ~3.5 - 4.5 (Predicted) | Indicates moderate to high lipophilicity, which can favor passive diffusion across the lipid-rich BBB. |
| pKa (Acid Dissociation Constant) | Basic pKa ~8.5-9.5 (Predicted) | As a weak base, Mepirapim will be partially ionized at physiological pH (7.4). The un-ionized form is more likely to cross the BBB. |
| Polar Surface Area (PSA) | ~40-50 Ų (Predicted) | A lower PSA is generally associated with better brain permeability. |
| Hydrogen Bond Donors/Acceptors | 0/4 | A low number of hydrogen bond donors is favorable for crossing the BBB. |
Q3: Is there any available data on the brain penetrance of Mepirapim or its analogs?
Direct, quantitative brain penetrance data for Mepirapim (e.g., brain-to-plasma ratio, Kp,uu) is limited in publicly available literature. However, some studies provide indirect evidence:
-
A study on a derivative of Mepirapim, SB2193, demonstrated that it is brain penetrant, with a brain/plasma ratio of 2.7 in preclinical models.[5]
-
High doses of Mepirapim in mice have been shown to elicit a mild hypothermic response, suggesting that it does cross the BBB to some extent to produce a central effect.[4]
Q4: What are the primary mechanisms by which Mepirapim is thought to exert its effects in the brain?
Mepirapim is known to interact with the endocannabinoid system and modulate key neurotransmitter systems. Its primary mechanisms of action in the brain include:
-
Cannabinoid Receptor 1 (CB1R) Interaction : Although initially thought to have a weak affinity, studies have shown that Mepirapim can act on CB1 receptors.[1][6]
-
T-type Calcium Channel Inhibition : Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels.[2][5]
-
Modulation of Dopamine and GABA Signaling : Mepirapim has been shown to increase dopaminergic signaling and decrease GABAergic signaling in the brain's reward circuit.[6][7]
Troubleshooting Guides
Issue: Low or inconsistent brain-to-plasma (B/P) ratio in in-vivo studies.
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux | Mepirapim may be a substrate for efflux transporters like P-gp at the BBB. 1. Conduct an in-vitro transporter assay using P-gp overexpressing cell lines (e.g., MDCK-MDR1). 2. In your in-vivo model, co-administer Mepirapim with a known P-gp inhibitor (e.g., verapamil, elacridar) to assess if the B/P ratio improves. |
| High Plasma Protein Binding | If Mepirapim is highly bound to plasma proteins, the free fraction available to cross the BBB will be low. 1. Determine the fraction of Mepirapim unbound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis. 2. Calculate the unbound brain-to-plasma ratio (Kp,uu). A low Kp may be acceptable if the Kp,uu is high, indicating sufficient free drug in the brain. |
| Rapid Metabolism | Mepirapim may be rapidly metabolized in the liver or at the BBB. 1. Analyze plasma and brain samples for Mepirapim metabolites. 2. Consider using a different route of administration or co-administering with a metabolic inhibitor to assess the impact on brain concentrations. |
| Inconsistent Dosing or Sampling | Variability in experimental procedures can lead to inconsistent results. 1. Refine surgical and dosing procedures to ensure consistency. 2. Increase the number of animals per group to improve statistical power. |
Issue: Discrepancy between in-vitro BBB permeability and in-vivo brain penetrance.
| Potential Cause | Troubleshooting Steps |
| Limitations of In-Vitro Models | In-vitro models like PAMPA or Caco-2 assays may not fully replicate the complexity of the in-vivo BBB, including active transporters and metabolic enzymes. 1. Ensure your in-vitro model expresses relevant efflux transporters. 2. Compare the expression levels of key transporters in your in-vitro model to in-vivo levels if possible. 3. Use in-vitro results for initial screening and ranking, but always validate with in-vivo studies. |
| Role of Active Transport | Mepirapim may be a substrate for an influx transporter that is not present in your in-vitro model. 1. Investigate potential interactions with known BBB influx transporters. |
Experimental Protocols
In-Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mepirapim stock solution in DMSO
-
Plate shaker
-
UV/Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare the Artificial Membrane: Coat the filter plate membrane with a solution of porcine brain lipid in dodecane.
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Add PBS to each well.
-
Donor Plate: Add a solution of Mepirapim in PBS (final DMSO concentration <1%) to the coated filter plate.
-
-
Incubation: Carefully place the filter plate on top of the acceptor plate and incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
Quantification: Determine the concentration of Mepirapim in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): Use the following formula to calculate the effective permeability: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where: V_D = volume of donor well, V_A = volume of acceptor well, A = area of the membrane, t = incubation time, C_A(t) = concentration in the acceptor well at time t, and C_equilibrium = equilibrium concentration.
In-Vivo: Brain-to-Plasma Ratio (Kp) Determination in Rats
This protocol describes the determination of the total brain and plasma concentrations of Mepirapim at a single time point.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Mepirapim formulation for administration (e.g., in saline with a solubilizing agent)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Centrifuge
-
Homogenizer
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer Mepirapim to the rats via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the rat and collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
-
Brain Extraction: Immediately following blood collection, perfuse the rat transcardially with cold saline to remove blood from the brain vasculature. Excise the brain, rinse with cold saline, blot dry, and weigh.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of Mepirapim in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate Kp: Kp = Concentration in Brain / Concentration in Plasma
Visualizations
Caption: Mepirapim's modulation of GABAergic and dopaminergic signaling.
Caption: A typical experimental workflow for assessing brain penetrance.
Caption: Logical relationships influencing brain penetrance outcomes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 7. benchchem.com [benchchem.com]
Why high-dose Mepirapim induces conditioned place aversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Mepirapim, with a specific focus on the phenomenon of high-dose induced conditioned place aversion.
Frequently Asked Questions (FAQs)
Q1: Why does a high dose of Mepirapim (3 mg/kg) induce conditioned place aversion (CPA), while lower doses (0.3 and 1 mg/kg) induce conditioned place preference (CPP)?
High doses of Mepirapim likely induce conditioned place aversion due to the emergence of significant aversive effects that outweigh its rewarding properties.[1][2] Studies have shown that a 3 mg/kg dose of Mepirapim causes negative physical symptoms in mice, including hypomotility (decreased movement) and hypothermia (a significant drop in body temperature).[1][2] These aversive physiological effects become associated with the environment during the conditioning phase, leading the animals to avoid that location in subsequent tests. In contrast, lower doses produce rewarding effects without these pronounced negative symptoms, resulting in a conditioned place preference.[1][2]
Q2: What is the underlying molecular mechanism for Mepirapim's effects on reward and aversion?
Mepirapim, a synthetic cannabinoid, exerts its effects primarily through the cannabinoid receptor 1 (CB1R).[1][3][4] Its action on CB1R leads to a decrease in GABAergic signaling and a subsequent increase in dopaminergic signaling within the brain's reward circuitry, specifically in the ventral tegmental area (VTA) and nucleus accumbens (NAc).[1][3][4] This enhancement of dopamine (B1211576) signaling is considered a key molecular mechanism behind the rewarding effects observed at lower doses.[1][3] However, at high doses, the excessive stimulation and subsequent neurochemical maladaptation may contribute to the aversive effects.[5]
Q3: Are there other potential mechanisms of action for Mepirapim?
While its primary action is on CB1 receptors, some research suggests that Mepirapim and its analogs can also act as inhibitors of T-type calcium channels (CaV3).[6][7][8] However, the contribution of this activity to its behavioral effects, particularly CPA, is not yet fully elucidated. The predominant evidence for its rewarding and aversive effects points towards its action as a potent CB1R agonist.[1]
Q4: What are the reported serious side effects of Mepirapim in humans?
Reports on human users of Mepirapim have indicated severe side effects, including circulatory failure, organ congestion, gastrointestinal bleeding, and in some cases, death.[1] These reports underscore the potential dangers of high-dose exposure to this synthetic cannabinoid.
Troubleshooting Guide
Problem 1: Inconsistent results in Conditioned Place Preference/Aversion experiments.
-
Possible Cause 1: Incorrect Dosage. The dose of Mepirapim is critical. Ensure accurate preparation and administration of the specified doses (0.3, 1, and 3 mg/kg, i.p.) to observe the differential effects.
-
Possible Cause 2: Animal Stress. Excessive handling or stressful environmental conditions can impact the results of behavioral tests. Ensure proper habituation of the animals to the experimental setup and handling procedures.
-
Possible Cause 3: Apparatus Bias. The conditioning apparatus itself might have inherent biases (e.g., preference for one compartment over another). Conduct a pre-test to assess any baseline preference and ensure the experimental design is unbiased.
Problem 2: Animals show no significant preference or aversion at any dose.
-
Possible Cause 1: Insufficient Conditioning. The duration and frequency of conditioning sessions may not be adequate. The provided protocol suggests a specific conditioning schedule that should be followed.
-
Possible Cause 2: Drug Stability. Ensure the Mepirapim solution is properly prepared and stored to maintain its potency.
-
Possible Cause 3: Strain or Species Differences. The response to Mepirapim may vary between different rodent strains or species. The cited studies primarily used male C57BL/6J mice.[1]
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is designed to assess the rewarding or aversive properties of Mepirapim.
Animals: Male C57BL/6J mice (7 weeks old, 20-22 g).[1]
Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Day 1):
-
Allow each mouse to freely explore both compartments of the apparatus for 15 minutes.
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong initial preference for one compartment may be excluded.
-
-
Conditioning (Days 2-5):
-
This phase consists of four days of conditioning sessions.
-
On days 2 and 4, administer Mepirapim (0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one of the compartments (the drug-paired side) for 30 minutes.
-
On days 3 and 5, administer the vehicle (e.g., saline) and confine the mouse to the other compartment (the vehicle-paired side) for 30 minutes.
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Post-conditioning (Test Day - Day 6):
-
Allow each mouse to freely explore both compartments for 15 minutes, similar to the pre-conditioning phase.
-
Record the time spent in each compartment.
-
The CPP score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase.
-
Data Presentation
Table 1: Conditioned Place Preference (CPP) Test Results
| Treatment Group | Dose (mg/kg) | CPP Score (seconds) |
| Vehicle | - | ~0 |
| Mepirapim | 0.3 | Increased |
| Mepirapim | 1 | Significantly Increased |
| Mepirapim | 3 | Significantly Reduced (Aversion) |
Data adapted from a study by Hur et al. (2022).[1]
Table 2: Effects of Mepirapim on Locomotor Activity and Body Temperature
| Treatment Group | Dose (mg/kg) | Total Distance Moved (cm) | Body Temperature (°C) |
| Vehicle | - | No significant change | No significant change |
| Mepirapim | 0.3 | No significant change | No significant change |
| Mepirapim | 1 | No significant change | No significant change |
| Mepirapim | 3 | Significantly Reduced | Significantly Reduced |
Data adapted from a study by Hur et al. (2022).[1]
Visualizations
Signaling Pathway of Mepirapim in the Brain's Reward Circuit
Caption: Mepirapim signaling cascade in the VTA and NAc.
Experimental Workflow for Conditioned Place Preference
Caption: Conditioned Place Preference experimental workflow.
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents [mdpi.com]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mepirapim - Wikipedia [en.wikipedia.org]
- 8. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mepirapim and the Cannabinoid CB1 Receptor
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synthetic cannabinoid Mepirapim. It addresses the conflicting reports regarding its affinity for the cannabinoid type 1 (CB1) receptor and provides troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the CB1 receptor affinity of Mepirapim?
The conflicting data on Mepirapim's CB1 receptor affinity likely stem from differences in experimental methodologies. The literature presents a range of binding affinities, from weak (micromolar) to more potent, as well as in vivo effects that suggest significant CB1 receptor interaction.[1][2] Several key factors can contribute to such discrepancies in experimental outcomes:
-
Assay Type: The choice between a direct binding assay and a functional assay can yield different perspectives on a compound's activity.
-
Radioligand Binding Assays: These assays measure the direct interaction of a compound with the receptor. A low affinity in a binding assay might not fully predict the physiological response, especially if the compound has complex downstream effects.
-
Functional Assays: These assays measure the cellular response following receptor activation (e.g., cAMP modulation, ERK phosphorylation, or G-protein activation).[3][4] A compound might have modest binding affinity but still elicit a strong functional response, or vice-versa.
-
In Vivo Studies: Animal studies, such as those observing cannabinoid tetrad symptoms (hypomotility, hypothermia, catalepsy, and analgesia), provide a systemic view of a compound's effect.[2] These studies can be influenced by metabolism, pharmacokinetics, and off-target effects, which can complicate direct correlation with in vitro binding affinity.
-
-
Biological System: The environment in which the receptor is studied can significantly impact the results.
-
Recombinant Cell Lines (e.g., HEK293, CHO): These systems are useful for studying a specific receptor in isolation. However, the level of receptor expression and the cellular machinery available for signaling can differ from native tissues.[5] Some cell lines, like CHO and COS-7, may not express CB1 receptors at the cell surface as effectively as others, such as AtT-20 or HEK293 cells.[5]
-
Native Tissues (e.g., brain homogenates): These preparations provide a more physiologically relevant context, but the presence of other receptors and endogenous ligands can complicate data interpretation.[5]
-
-
Radioligand Selection: The choice of radiolabeled ligand in a competitive binding assay is critical. Different radioligands can have different binding kinetics and may be sensitive to allosteric modulators, leading to varied affinity estimates for the test compound.[5]
-
Assay Conditions: Minor variations in the experimental protocol can lead to significant differences in the results. These include:
-
Buffer Composition: The presence of detergents, ions (like Mg²⁺), and protease inhibitors can all influence receptor conformation and ligand binding.[3][6]
-
Incubation Time and Temperature: These parameters determine whether the binding reaction has reached equilibrium.[6]
-
Non-Specific Binding: High non-specific binding of a test compound can interfere with accurate affinity determination.[6]
-
Q2: How should I design my experiments to obtain a reliable assessment of Mepirapim's CB1 receptor affinity?
To obtain a comprehensive and reliable understanding of Mepirapim's interaction with the CB1 receptor, a multi-faceted approach is recommended:
-
Orthogonal Assays: Employ both direct binding and functional assays.
-
Start with a competitive radioligand binding assay to determine the inhibition constant (Ki).
-
Follow up with a functional assay, such as a [³⁵S]GTPγS binding assay or a cAMP inhibition assay, to measure the compound's efficacy and potency as an agonist, antagonist, or inverse agonist.[3]
-
-
Thorough Controls:
-
Positive Control: Use a well-characterized CB1 receptor agonist (e.g., CP-55,940 or WIN-55,212-2) to validate your assay system.[3]
-
Negative Control: Use a vehicle control to establish the baseline response.
-
Reference Compound: If possible, run a known compound with a similar structure to Mepirapim in parallel to benchmark your results.
-
-
Detailed Reporting: When publishing your findings, provide a comprehensive description of your experimental methods, including:
-
The specific cell line or tissue preparation used.
-
The radioligand and its concentration.
-
The composition of all buffers.
-
Incubation time and temperature.
-
The data analysis method, including the software used and the equations applied (e.g., Cheng-Prusoff equation for Ki determination).[7]
-
-
Consider Ligand Properties: Investigate the solubility and stability of Mepirapim in your assay buffer to ensure that the effective concentration is known.
Q3: What are some common pitfalls in cannabinoid receptor binding assays and how can I avoid them?
-
High Non-Specific Binding:
-
Problem: The test compound or radioligand binds to components other than the receptor, such as the filter paper or the walls of the assay plate. This can obscure the specific binding signal.[6]
-
Solution: Coat filter plates with a substance like polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer to reduce binding to plastic surfaces.[6] Ensure that non-specific binding is less than 50% of the total binding.[6]
-
-
Ligand Depletion:
-
Problem: A significant fraction of the radioligand binds to the receptor, reducing the free concentration and affecting the accuracy of the affinity measurement.
-
Solution: Use a low concentration of the receptor preparation and a radioligand concentration that is well below its Kd value.
-
-
Receptor Degradation:
-
Problem: Proteases in the membrane preparation can degrade the receptor, leading to a loss of binding sites.
-
Solution: Prepare membrane homogenates from fresh tissue and consider adding a protease inhibitor cocktail to the buffers.[6]
-
-
Incomplete Equilibrium:
-
Problem: The binding reaction has not reached a steady state, leading to an inaccurate determination of affinity.
-
Solution: Optimize the incubation time by performing a time-course experiment to determine when equilibrium is reached.
-
Quantitative Data on Mepirapim's CB1 Receptor Affinity
The following table summarizes the reported binding affinities (Ki) for Mepirapim at the human CB1 receptor from different studies. The variation in these values highlights the importance of considering the experimental context.
| Compound | CB1 Ki (nM) | Assay System | Reference |
| Mepirapim | 2650 | Not specified | Kevin et al., 2022[1] |
| Mepirapim | 112.86 | Not specified | Wang et al., 2024[8] |
Detailed Experimental Protocols
Below are generalized protocols for common assays used to characterize cannabinoid receptor ligands. These should be optimized for your specific experimental conditions.
Protocol 1: Competitive Radioligand Binding Assay (Filtration Format)
This protocol is adapted from established methods for cannabinoid receptor binding.[3][6][7]
Materials:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor (e.g., from HEK293 cells or rodent brain tissue).
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).
-
Test Compound: Mepirapim.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.33% PEI.[6]
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of Mepirapim in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]CP-55,940 (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]CP-55,940, and the membrane preparation.
-
Competitive Binding: Add the Mepirapim dilutions, [³H]CP-55,940, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Mepirapim concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins following agonist binding.[3]
Materials:
-
Membrane Preparation: As in Protocol 1.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: Mepirapim.
-
Positive Control: A known CB1 agonist (e.g., CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Other reagents and equipment are similar to Protocol 1.
Procedure:
-
Preparation: Prepare serial dilutions of Mepirapim.
-
Assay Setup: In each well, combine the membrane preparation, GDP (to ensure G-proteins are in an inactive state), and the test compound or control.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log of the agonist concentration and use non-linear regression to determine the EC₅₀ and Emax values.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Factors Contributing to Conflicting CB1 Affinity Data
References
- 1. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Changes in CB1 Receptor Availability in Cannabis Dependent Males after Abstinence from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Mepirapim vs. JWH-018: A Comparative Guide to Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mepirapim and JWH-018, two synthetic cannabinoids that have been identified in recreational products. While both are indole-based compounds, their structural modifications lead to significant differences in their primary molecular targets and functional activities. This document outlines these differences, supported by experimental data, to inform research and drug development efforts.
Executive Summary
JWH-018 is a potent, high-affinity full agonist for both the CB1 and CB2 cannabinoid receptors, and its effects are primarily driven by the activation of these receptors. In contrast, Mepirapim exhibits significantly lower, micromolar affinity for cannabinoid receptors and is a low-potency agonist.[1] Its primary pharmacological action is the potent inhibition of T-type calcium channels.[1][2] Despite its low affinity for cannabinoid receptors in vitro, some in vivo studies suggest that Mepirapim can induce cannabinoid-like behavioral and neurochemical effects, pointing to a more complex mechanism of action that may be indirect or involve its metabolites.
Structural Differences
Mepirapim and JWH-018 share a common 1-pentyl-1H-indole core structure. The key structural divergence lies in the substituent at the 3-position of the indole (B1671886) ring. JWH-018 possesses a naphthyl group, whereas Mepirapim features a 4-methylpiperazine group.[2][3] This seemingly minor alteration has a profound impact on their pharmacological profiles.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative data regarding the binding affinities and functional potencies of Mepirapim and JWH-018 at their respective primary targets.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference(s) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [4] |
| Mepirapim | >10,000 (pKi < 5) | 1,180 (1.18 µM) | [5] |
A lower Ki value indicates a higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity
| Compound | Assay | Receptor | Potency (EC50/IC50) | Efficacy | Reference(s) |
| JWH-018 | cAMP Inhibition | Human CB1 | 102 nM | Full Agonist | [4] |
| cAMP Inhibition | Human CB2 | 133 nM | Full Agonist | [4] | |
| Mepirapim | Membrane Potential | Human CB1 | Low Potency | Low Efficacy Agonist | [1] |
| Membrane Potential | Human CB2 | Low Potency | Low Efficacy Agonist | [1] |
Table 3: T-Type Calcium Channel (CaV3) Inhibition
| Compound | Primary Target | Functional Effect | Reference(s) |
| Mepirapim | T-Type Calcium Channels | Potent Inhibition | [1][2][6] |
| JWH-018 | Not a primary target | No significant activity reported | [2] |
Functional Differences and Signaling Pathways
JWH-018: A Classical Cannabinoid Agonist
JWH-018 functions as a potent, full agonist at both CB1 and CB2 receptors.[4] Its mechanism of action is consistent with that of other high-affinity synthetic cannabinoids.
-
G-Protein Coupling: Upon binding to CB1 or CB2 receptors, JWH-018 promotes the exchange of GDP for GTP on the associated Gi/o protein alpha subunit.
-
Adenylyl Cyclase Inhibition: The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]
-
MAPK/ERK Pathway Activation: JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
-
Receptor Internalization: Prolonged exposure to JWH-018 induces the internalization of CB1 receptors.
-
Neurotransmitter Release Modulation: In neurons, activation of presynaptic CB1 receptors by JWH-018 inhibits the release of neurotransmitters such as glutamate.
References
- 1. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neogen.com [neogen.com]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mepirapim and 5F-BEPIRAPIM (NNL-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Mepirapim and its fluorinated analog, 5F-BEPIRAPIM (NNL-2). Both compounds have been identified as putative synthetic cannabinoids, yet their pharmacological profiles reveal a more complex mechanism of action, primarily as inhibitors of T-type calcium channels. This analysis is intended to inform research and drug development efforts by presenting their comparative pharmacology, supported by experimental data.
Introduction
Mepirapim is an indole-based synthetic compound first identified in clandestine laboratories.[1] Structurally similar to some synthetic cannabinoid receptor agonists (SCRAs), it was initially presumed to act primarily on the cannabinoid receptors CB1 and CB2. However, subsequent research has revealed that Mepirapim and its 5-fluoro pentyl analog, 5F-BEPIRAPIM, exhibit significant off-target activity as inhibitors of T-type calcium channels (CaV3).[2][3] This dual activity profile necessitates a careful and comparative evaluation to understand their full pharmacological effects.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for Mepirapim and 5F-BEPIRAPIM at human cannabinoid receptors and T-type calcium channels.
Cannabinoid Receptor Binding Affinity and Functional Activity
Mepirapim and 5F-BEPIRAPIM demonstrate low or negligible affinity for and functional activity at CB1 and CB2 receptors.[1] In a competitive radioligand binding assay, most analogues in the same chemical series did not achieve greater than 60% displacement of the radioligand at a concentration of 10 μM, and thus Ki values were generally not determined.[1] Similarly, in a fluorescence-based membrane potential assay to assess functional activity, EC50 values could not be determined, and the compounds produced only limited receptor activation at a concentration of 10 μM.[1]
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (Emax) vs. CP 55,940 (1μM) |
| Mepirapim | hCB1 | Not Determined | Not Determined | ~5-15% at 10 μM |
| hCB2 | > 10 μM | Not Determined | ~10-20% at 10 μM | |
| 5F-BEPIRAPIM (NNL-2) | hCB1 | Not Determined | Not Determined | ~0-10% at 10 μM |
| hCB2 | Not Determined | Not Determined | ~5-15% at 10 μM |
Data synthesized from Kevin RC, et al. ACS Chem Neurosci. 2022.[1]
T-Type Calcium Channel Inhibition
Both compounds show significant inhibitory activity at T-type calcium channels. The data below is from a functional calcium flux assay.
| Compound | CaV3.1 Inhibition (%) | CaV3.2 Inhibition (%) | CaV3.3 Inhibition (%) |
| Mepirapim | 40.9 ± 8.1 | 42.6 ± 9.9 | 29.1 ± 5.8 |
| 5F-BEPIRAPIM (NNL-2) | 36.1 ± 7.7 | 29.6 ± 11.5 | 14.2 ± 5.8 |
Data represents the mean ± SEM of six independent experiments at a 10 μM concentration. Data from Kevin RC, et al. ACS Chem Neurosci. 2022.[1]
In Vivo Effects
In a cannabimimetic mouse model, Mepirapim induced a mild hypothermic response only at the highest dose tested (30 mg/kg), suggesting minimal central CB1 receptor activity.[3][4] In contrast, 5F-BEPIRAPIM did not produce hypothermia at the doses tested.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation : Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Assay Buffer : 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, and 0.5% BSA, pH 7.4.
-
Reaction Mixture : The assay is conducted in a 96-well plate containing the cell membranes, a radiolabeled cannabinoid agonist (e.g., [3H]CP 55,940), and varying concentrations of the test compound (Mepirapim or 5F-BEPIRAPIM).
-
Incubation : The plate is incubated at 37°C for 60 minutes.
-
Filtration : The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification : The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Membrane Potential Assay for Cannabinoid Receptor Functional Activity
This assay measures the functional activity of a compound by detecting changes in the membrane potential of cells expressing the target receptor.
-
Cell Culture : AtT20 cells stably expressing human CB1 or CB2 receptors are cultured.
-
Fluorescent Dye Loading : Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition : Varying concentrations of the test compound are added to the cells.
-
Signal Detection : Changes in fluorescence, indicating a change in membrane potential upon receptor activation, are measured using a fluorescence plate reader.
-
Data Analysis : The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.
Functional Calcium Flux Assay for T-Type Calcium Channel Inhibition
This assay assesses the ability of a compound to inhibit the influx of calcium through T-type calcium channels.
-
Cell Culture : HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels are cultured.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation : The cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation : Calcium influx is initiated by depolarization of the cell membrane.
-
Fluorescence Measurement : The change in intracellular calcium concentration is measured by detecting the change in fluorescence using a fluorescence plate reader.
-
Data Analysis : The percentage of inhibition of the calcium flux by the test compound is calculated relative to a vehicle control.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition
This technique provides a more direct measure of the inhibition of ion channel currents.
-
Cell Preparation : HEK293 cells expressing the target CaV3 channel subtype are used.
-
Recording Setup : A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The cell membrane under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp : The membrane potential is held at a specific voltage (e.g., -100 mV) to keep the T-type calcium channels in a closed state.
-
Current Elicitation : A depolarizing voltage step is applied to activate the channels and elicit an inward calcium current.
-
Compound Application : The test compound is applied to the cell, and the effect on the elicited current is recorded.
-
Data Analysis : The reduction in the current amplitude in the presence of the compound is used to determine the percentage of inhibition and, with multiple concentrations, the IC50 value.
Visualizations
Experimental Workflow for In Vitro Characterization
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mepirapim's T-type Calcium Channel Inhibition: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the T-type (CaV3) calcium channel inhibitory activity of Mepirapim and its analogues against well-established T-type calcium channel blockers. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the validation workflow to support further investigation and drug discovery efforts in this area.
Recent studies have identified Mepirapim, a compound previously investigated as a synthetic cannabinoid, and its derivatives as potent inhibitors of T-type calcium channels.[1] Notably, these compounds exhibit minimal activity at the CB1 receptor, suggesting a potential for selective T-type calcium channel modulation.[1] This guide aims to contextualize the inhibitory profile of Mepirapim analogues by comparing their potency with that of known T-type calcium channel antagonists.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mepirapim analogues and a selection of known T-type calcium channel blockers against the three CaV3 subtypes: CaV3.1, CaV3.2, and CaV3.3.
| Compound | CaV3.1 IC50 | CaV3.2 IC50 | CaV3.3 IC50 | Reference(s) |
| Mepirapim Analogues | ||||
| SB2193 | 0.75 µM | 5.9 µM | 5.4 µM | [2] |
| SB2193F | 2.3 µM | 3.0 µM | 8.6 µM | [2] |
| Known T-type Blockers | ||||
| Mibefradil | 0.27 µM | 0.14 µM | - | |
| NNC 55-0396 | 6.8 µM | - | - | [3][4][5] |
| TTA-A2 | 0.089 µM | 0.092 µM | ~0.1 µM | [1][6] |
| Zonisamide | - | - | - | [7][8] |
| Ethosuximide | ~1.95 mM | ~3.0 mM | ~1.82 mM | [9] |
Experimental Protocols
The validation of T-type calcium channel inhibition by Mepirapim and its analogues typically involves a combination of high-throughput screening and detailed electrophysiological analysis.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay
This high-throughput assay is used for the initial screening and characterization of compound potency on T-type calcium channel subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing one of the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3) are commonly used.[3] To facilitate the detection of T-type channel activity at a typical cell resting membrane potential, cell lines may be co-transfected with a potassium channel like Kir2.3 to hyperpolarize the membrane.[3]
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).[3][10] Depolarization of the cell membrane with a high concentration of extracellular potassium chloride (KCl) opens the voltage-gated T-type calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. The inhibitory effect of a compound is measured by its ability to reduce this fluorescence increase.
-
Procedure:
-
HEK293 cells expressing the target CaV3 subtype are seeded into 384-well plates and cultured.[3]
-
On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive dye.[3] The cells are incubated to allow for dye loading.
-
The assay plate is then placed in a FLIPR instrument.[3]
-
A baseline fluorescence reading is taken before the addition of the test compounds at various concentrations.
-
After a short incubation period with the compounds, a solution of KCl is added to depolarize the cells and activate the T-type calcium channels.[3]
-
The change in fluorescence intensity is monitored in real-time.[3]
-
-
Data Analysis: The peak fluorescence response is measured, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed and direct measurement of the inhibitory effect of compounds on the ionic currents flowing through T-type calcium channels.
-
Cell Preparation: HEK293 cells transiently or stably expressing the desired CaV3 subtype are used.[11][12] The cells are cultured on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Solutions:
-
External (Bath) Solution (in mM): Typically contains a charge carrier like BaCl₂ or CaCl₂ (e.g., 10 BaCl₂), a substance to block potassium channels (e.g., 130 TEA-Cl), and a buffer (e.g., 10 HEPES), with pH adjusted to ~7.4.[5]
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt to block potassium currents from inside the cell (e.g., 120 CsCl), a calcium chelator (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and energy sources like Mg-ATP and Na-GTP, with pH adjusted to ~7.2.[5]
-
-
Procedure:
-
A glass micropipette with a very fine tip (filled with the internal solution) is brought into contact with the membrane of a single cell.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch within the pipette is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration where the interior of the pipette is continuous with the cytoplasm.
-
The membrane potential of the cell is clamped at a holding potential where T-type channels are available to open (e.g., -100 mV).[12]
-
Voltage steps are applied to depolarize the membrane and elicit T-type calcium currents, which are recorded by the amplifier.
-
The test compound is applied to the cell via the external solution, and the effect on the current amplitude is measured.
-
-
Data Analysis: The peak inward current is measured before and after the application of the compound at various concentrations. These data are then used to generate concentration-response curves and calculate IC50 values.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical experimental workflow for validating T-type calcium channel inhibitors and the general signaling pathway.
Caption: Experimental workflow for validating T-type calcium channel inhibitors.
Caption: T-type calcium channel signaling and point of inhibition.
References
- 1. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
A Comparative Analysis of the In Vivo Cannabimimetic Effects of Mepirapim and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo cannabimimetic effects of Mepirapim and its reported analogues. The information is compiled from preclinical studies to assist researchers in understanding their pharmacological profiles. While a range of Mepirapim analogues have been synthesized, comprehensive in vivo data on their cannabimimetic properties remains limited in publicly available literature. This guide focuses on the compounds for which such data has been published.
Introduction to Mepirapim
Mepirapim is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug products. Structurally, it is an indole-based compound, differing from earlier SCRAs like JWH-018 by the substitution of a 4-methylpiperazine group for the naphthyl group.[1] While initially investigated for its activity at cannabinoid receptors, research has revealed that Mepirapim and its analogues also exhibit significant effects on other cellular targets, notably T-type calcium channels.[2][3] This dual pharmacology complicates the direct correlation of its in vivo effects solely to cannabinoid receptor activation.
In Vivo Cannabimimetic Effects: The Tetrad Assay
The primary method for assessing the in vivo cannabimimetic effects of compounds in rodents is the cannabinoid tetrad assay. This battery of tests measures four hallmark signs of CB1 receptor activation:
-
Hypothermia: A decrease in core body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Analgesia: A reduction in pain sensitivity.
-
Hypomotility: A decrease in spontaneous movement.
Comparative In Vivo Data
The following table summarizes the available quantitative in vivo data for Mepirapim and its analogue, 5F-BEPIRAPIM, from studies utilizing the cannabinoid tetrad assay in mice.
| Compound | Assay Component | Dose | Effect | Reference |
| Mepirapim | Hypothermia | 3 mg/kg (i.p.) | Significant reduction in body temperature | [4] |
| Mepirapim | Hypothermia | 30 mg/kg (i.p.) | Mild hypothermic response | [2][3] |
| Mepirapim | Hypomotility | 3 mg/kg (i.p.) | Significantly reduced total distance moved | [4] |
| 5F-BEPIRAPIM | Hypothermia | Up to 30 mg/kg (i.p.) | No significant hypothermia observed | [2][3] |
Note: A study by Hur et al. (2022) demonstrated that a 3 mg/kg intraperitoneal (i.p.) dose of Mepirapim induced significant hypothermia and hypomotility in mice.[4] In contrast, a study by Kevin et al. (2022) observed only a mild hypothermic response at a much higher dose of 30 mg/kg for Mepirapim and no significant hypothermic effect for 5F-BEPIRAPIM, suggesting minimal central CB1 receptor activity at the tested doses.[2][3] The discrepancy in the effective dose of Mepirapim for inducing hypothermia between the two studies could be attributed to differences in experimental protocols, mouse strains, or vehicle solutions used for drug administration.
Experimental Protocols
Cannabinoid Tetrad Assay
The following is a generalized protocol for the cannabinoid tetrad assay based on established methodologies. Specific parameters may vary between studies.
1. Animals: Male mice are typically used and are habituated to the laboratory environment before testing.
2. Drug Administration: Mepirapim and its analogues are dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection. A vehicle control group is always included.
3. Hypothermia Assessment:
- Baseline rectal temperature is measured before drug administration using a digital thermometer with a lubricated probe.
- Temperature is measured again at specific time points after injection (e.g., 30, 60, 90, and 120 minutes).
4. Hypomotility Assessment (Open Field Test):
- Mice are placed in a novel, open-field arena.
- Locomotor activity, including total distance traveled and rearing frequency, is recorded for a set duration (e.g., 10-30 minutes) using an automated activity monitoring system or by manual observation.
5. Catalepsy Assessment (Bar Test):
- The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
- The time the mouse remains in this immobile posture is recorded, with a maximum cutoff time (e.g., 60 seconds).
6. Analgesia Assessment (Tail-flick or Hot Plate Test):
- Tail-flick test: A focused beam of heat is applied to the mouse's tail, and the latency to flick the tail away from the heat source is measured.
- Hot plate test: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
Signaling Pathways
The cannabimimetic effects of Mepirapim and its analogues are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the CB1 receptor initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling Workflow
The following diagram illustrates the key signaling pathways activated upon CB1 receptor agonism.
Caption: CB1 Receptor Signaling Cascade
Experimental Workflow for In Vivo Cannabimimetic Assessment
The following diagram outlines the typical experimental workflow for comparing the in vivo cannabimimetic effects of novel compounds like Mepirapim and its analogues.
Caption: In Vivo Cannabimimetic Testing Workflow
Conclusion
The available in vivo data suggests that Mepirapim can induce cannabimimetic effects, specifically hypothermia and hypomotility, which are indicative of CB1 receptor agonism. However, the potency appears to be a subject of variability in the literature. Its analogue, 5F-BEPIRAPIM, showed minimal in vivo cannabimimetic activity in the reported study. It is crucial for researchers to consider the dual pharmacology of these compounds, as their effects on T-type calcium channels may also contribute to their overall in vivo profile. Further comprehensive in vivo studies on a wider range of Mepirapim analogues are necessary to establish a clear structure-activity relationship for their cannabimimetic effects.
References
Cross-Study Validation of Mepirapim's Neurochemical Effects: A Comparative Analysis
This guide provides a comprehensive comparison of the neurochemical effects of Mepirapim, a novel synthetic cannabinoid, with the well-characterized synthetic cannabinoid JWH-018. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Mepirapim's pharmacological profile. Data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Comparative Neurochemical Data
The following tables summarize the quantitative data on the neurochemical effects of Mepirapim and JWH-018, based on available preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |
| Mepirapim | CB1 Receptor | Not consistently reported; some studies suggest minimal activity, while others indicate it acts pharmacologically through CB1R.[1][2][3][4] | Agonist; also identified as a T-type calcium channel inhibitor.[3][5][6][7] |
| JWH-018 | CB1 Receptor | ~9.0 nM[2][8] | Full Agonist[8] |
| CB2 Receptor | ~2.94 nM[8] | Full Agonist[8] |
Table 2: Effects on Dopamine (B1211576) and GABA Neurotransmission
| Compound | Brain Region | Dopamine (DA) Levels | GABA Levels | Key Findings |
| Mepirapim | Nucleus Accumbens (NAc), Ventral Tegmental Area (VTA) | Increased[1][2][9] | Decreased GABAergic signaling[1][2][4] | 1 and 3 mg/kg doses significantly increased extracellular DA and its metabolites (DOPAC, HVA) in the NAc. ELISA results showed a dose-dependent increase in both DA and GABA in the VTA and NAc.[9] |
| JWH-018 | Nucleus Accumbens (NAc) Shell | Increased[3][5] | Indirectly affects GABAergic neurons upstream of dopamine neurons. | Acutely increases dopaminergic transmission, particularly in the NAc shell.[3][5] |
Table 3: Effects on Receptor and Enzyme Expression (Western Blot)
| Compound | Brain Region | Protein | Change in Expression |
| Mepirapim | Ventral Tegmental Area (VTA) | CB1R | Increased[9] |
| Tyrosine Hydroxylase (TH) | Increased[9] | ||
| GABA-A Receptor | Decreased[9] | ||
| Nucleus Accumbens (NAc) | CB1R | Increased[9] | |
| GAD | Increased[9] | ||
| D1DR | Increased[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vivo Microdialysis in Rats
This protocol is a standard procedure for measuring extracellular neurotransmitter levels in the brains of freely moving rats.[6][10][11][12][13]
-
Animal Surgery and Guide Cannula Implantation:
-
Animals (e.g., male Sprague-Dawley rats) are anesthetized (e.g., with isoflurane).
-
The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
A small hole is drilled over the target brain region (e.g., nucleus accumbens).
-
A guide cannula is implanted at the correct stereotaxic coordinates and secured with dental cement.
-
Animals are allowed to recover for a minimum of 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate for 1-2 hours to obtain a stable baseline.
-
Baseline dialysate samples are collected (e.g., every 20 minutes).
-
The test compound (e.g., Mepirapim) or vehicle is administered (e.g., via intraperitoneal injection).
-
Dialysate samples are collected for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, its metabolites, and other neurotransmitters.
-
Western Blotting for CB1 Receptor Expression
This protocol describes the detection and quantification of CB1 receptor protein levels in brain tissue samples.[4][14][15][16][17]
-
Tissue Homogenization and Protein Extraction:
-
Brain tissue from the region of interest (e.g., VTA, NAc) is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Protein samples are denatured and loaded onto a polyacrylamide gel.
-
Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the CB1 receptor overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added.
-
The resulting signal is detected using a chemiluminescence imaging system. Protein bands are quantified using densitometry software.
-
Conditioned Place Preference (CPP)
The CPP paradigm is a behavioral model used to assess the rewarding or aversive properties of a drug.[18][19][20][21][22]
-
Apparatus:
-
A two- or three-compartment apparatus is used. The compartments are distinct in their visual and tactile cues (e.g., different wall colors, floor textures).
-
-
Habituation (Pre-test):
-
Animals are allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference. The time spent in each compartment is recorded.
-
-
Conditioning:
-
This phase typically occurs over several days.
-
On "drug" days, animals are administered the test compound (e.g., Mepirapim) and confined to one of the compartments for a specific duration (e.g., 30 minutes).
-
On "vehicle" days, animals are given a vehicle injection and confined to the opposite compartment.
-
The drug-paired compartment is counterbalanced across animals.
-
-
Test Day:
-
On the final day, animals (in a drug-free state) are again allowed to freely explore the entire apparatus.
-
The time spent in each compartment is recorded.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
-
Visualizations
Mepirapim's Proposed Signaling Pathway
Caption: Proposed signaling pathway of Mepirapim in the brain's reward circuitry.
Experimental Workflow for Neurochemical Assessment
Caption: General experimental workflow for assessing the neurochemical effects of a compound.
References
- 1. Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting of the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JWH-018 - Wikipedia [en.wikipedia.org]
- 9. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabinoid Receptor 1 Polyclonal Antibody (PA1-743) [thermofisher.com]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 21. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 22. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim's Potency at CaV3 Subtypes: A Comparative Analysis with Other T-type Calcium Channel Inhibitors
For Immediate Release
This guide provides a detailed comparison of the potency of Mepirapim and its derivatives against other prominent inhibitors of the CaV3 family of T-type calcium channels. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of chemical tools and potential therapeutic agents targeting these channels.
T-type calcium channels, particularly the CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3), are low-voltage activated channels that play a critical role in regulating neuronal excitability, including the generation of rhythmic firing patterns in the thalamocortical circuitry. Their involvement in pathological conditions such as epilepsy and neuropathic pain has made them a significant target for drug discovery.[1][2] Mepirapim and its analogues have emerged as a novel class of CaV3 inhibitors.[3] This guide offers a quantitative comparison of their potency with other well-established and clinical-stage inhibitors.
Comparative Potency of CaV3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Mepirapim analogues and other selected CaV3 inhibitors across the three CaV3 subtypes. The data is compiled from various electrophysiological and fluorescence-based assays.
| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) | Assay Method | Reference |
| Mepirapim Analogue | |||||
| SB2193 | ~0.75 | ~2.1 | ~8.6 | Fluorometric Calcium Flux | [4] |
| SB2193F | ~0.88 | ~1.5 | ~4.2 | Fluorometric Calcium Flux | [4] |
| Other Inhibitors | |||||
| NNC 55-0396 | 6.8 | - | - | Electrophysiology (INS-1 cells) | [5] |
| Z944 | 0.05 - 0.16 | 0.05 - 0.16 | 0.05 - 0.16 | Electrophysiology | [6] |
| ACT-709478 | 0.0064 | 0.018 | 0.0075 | Not Specified | [7] |
| TTA-A2 | ~0.1 | ~0.1 | ~0.1 | Patch-clamp Electrophysiology | [8] |
| TTA-P2 | 0.093 | 0.196 | 0.084 | Electrophysiology | [3] |
| ML218 | - | 0.310 | 0.270 | Patch-clamp Electrophysiology | [4][9][10] |
Signaling Pathway: Role of CaV3 Channels in Thalamocortical Oscillations
The following diagram illustrates the critical role of CaV3 T-type calcium channels in the generation of rhythmic burst firing in thalamocortical neurons, a key process in both physiological and pathophysiological brain states.
References
- 1. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the Cav3.2 T-type calcium channel directly regulates its gating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim and Its Fluorinated Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Mepirapim and its fluorinated analogues. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of how subtle structural modifications, such as fluorination, impact the biological activity of these compounds. The data herein is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.
Core Compound Structures
Mepirapim is an indole-based synthetic compound. Its structure is characterized by a 1-pentylindole-3-yl moiety connected to a 4-methylpiperazin-1-yl group via a carbonyl linker. The primary fluorinated analogue discussed is 5F-BEPIRAPIM (also referred to as NNL-2), which incorporates a fluorine atom at the terminal position of the pentyl chain.
Comparative Biological Activity
The primary biological targets of Mepirapim and its analogues include cannabinoid receptors (CB1 and CB2) and T-type calcium channels (CaV3).[1][2] The following tables summarize the quantitative data from in vitro assays to facilitate a direct comparison of their activity.
Cannabinoid Receptor Binding Affinity and Functional Activity
| Compound | CB1 Binding Affinity (Kᵢ, μM) | CB2 Binding Affinity (Kᵢ, μM) | CB1 Agonist Activity (% of max response) | CB2 Agonist Activity (% of max response) |
| Mepirapim (desfluoro) | >10 | 1.18 (for N-methyl analogue) | Low Potency | Low Potency |
| 5F-BEPIRAPIM (fluorinated) | Similar to desfluoro analogue | Not determinable for N-methyl analogue | Low Potency | Low Potency |
| N-ethyl analogue (desfluoro) | >10 | 1.05 | Not specified | Not specified |
| N-ethyl analogue (fluorinated) | >10 | Determinable | Not specified | Not specified |
| N-propyl analogue (desfluoro) | >10 | 2.09 | Not specified | Not specified |
| N-benzyl analogue (desfluoro) | >10 | 6.31 | Not specified | Not specified |
| N-benzyl analogue (fluorinated) | Similar to desfluoro analogue | Determinable | Not specified | Not specified |
Data sourced from:[2]
Summary of Findings:
-
Both Mepirapim and its fluorinated analogues generally exhibit low micromolar affinity for the CB1 and CB2 receptors.[2]
-
Fluorination of the pentyl chain does not appear to have a major influence on CB1 receptor binding affinity.[2]
-
For CB2 receptor binding, smaller substituents on the piperazine (B1678402) nitrogen (e.g., methyl, ethyl) are favored in the non-fluorinated series.[2]
-
All tested compounds demonstrated low potency as agonists at both CB1 and CB2 receptors in membrane potential assays.[3]
T-Type Calcium Channel (CaV3) Inhibition
| Compound | CaV3.1 Inhibition (%) | CaV3.2 Inhibition (%) | CaV3.3 Inhibition (%) |
| 5F-BEPIRAPIM (fluorinated) | >70% | >70% | Not specified |
| N-propyl analogue (desfluoro) | Not specified | Not specified | >70% |
| N-benzyl analogue (fluorinated) | Not specified | Not specified | >70% |
| Boc-protected piperazine (desfluoro) | 93% | 88% | No significant inhibition |
| Boc-protected piperazine (fluorinated) | 96% | 96% | No significant inhibition |
Data sourced from:[2]
Summary of Findings:
-
Several of the fluorinated and non-fluorinated analogues were identified as potential inhibitors of T-type calcium channels.[2]
-
5F-BEPIRAPIM and four other derivatives showed significant inhibition (>70%) in a functional calcium flux assay.[3]
-
The Boc-protected piperazine analogues, both fluorinated and non-fluorinated, showed selective and potent inhibition of CaV3.1 and CaV3.2 subtypes.[2]
-
This suggests that the pharmacological profile of these compounds extends beyond the cannabinoid system, with potential implications for conditions where T-type calcium channels are therapeutic targets, such as epilepsy and pain.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation of the presented data.
Synthesis of Mepirapim and Fluorinated Analogues
The synthesis of Mepirapim and its analogues involves a multi-step process.[2]
Caption: Synthetic scheme for Mepirapim and its analogues.
Protocol:
-
Alkylation: Indole is alkylated with either bromopentane or 5-fluorobromopentane.[2]
-
Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride to yield the corresponding trifluoroacetyl indole.[2]
-
Hydrolysis: The trifluoroacetyl group is hydrolyzed to afford the carboxylic acid.[2]
-
Coupling: The resulting carboxylic acid is coupled with Boc-piperazine using 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC).[2]
-
Deprotection: The Boc protecting group is removed using hydrogen chloride in dioxane to yield the final piperazine hydrochloride salts.[2]
In Vitro Cannabinoid Receptor Binding and Functional Assays
Caption: Workflow for in vitro cannabinoid receptor assays.
Receptor Binding Assay (General Protocol):
-
Cell membranes expressing either CB1 or CB2 receptors are incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).
-
Increasing concentrations of the test compound (Mepirapim or analogues) are added to compete with the radioligand for receptor binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Membrane Potential Functional Assay:
-
Cells expressing either CB1 or CB2 receptors are loaded with a membrane potential-sensitive fluorescent dye.
-
The baseline fluorescence is measured.
-
The test compound is added, and any change in fluorescence, indicating receptor activation and subsequent cellular response, is recorded.
-
The response is compared to that of a known full agonist (e.g., CP 55,940) to determine the percentage of maximum response.[2]
T-Type Calcium Channel Functional Assay
Caption: Workflow for T-type calcium channel assays.
Functional Calcium Flux Assay:
-
Cells expressing specific T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3) are loaded with a calcium-sensitive fluorescent indicator.
-
The cells are depolarized to open the calcium channels, leading to an influx of calcium and an increase in fluorescence.
-
The assay is performed in the presence and absence of the test compounds.
-
The percentage inhibition of the calcium influx by the test compound is calculated.[2]
Whole-Cell Patch-Clamp Electrophysiology:
-
This technique directly measures the ionic currents flowing through the T-type calcium channels in a single cell.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane potential is clamped at a specific voltage, and the currents are recorded in response to voltage steps that activate the T-type calcium channels.
-
The effect of the test compound on the amplitude of these currents is measured to confirm its inhibitory activity.[3]
Mechanism of Action and Signaling Pathways
Mepirapim and its analogues exhibit a dual mechanism of action, interacting with both the endocannabinoid system and T-type calcium channels. While their activity at cannabinoid receptors is of low potency, their inhibition of CaV3 channels presents a distinct pharmacological profile.[2]
Caption: Simplified signaling pathways for Mepirapim and its analogues.
The interaction with CB1 receptors is thought to mediate the psychoactive effects of some synthetic cannabinoids.[4] However, the minimal CB1 receptor activity of Mepirapim and its analogues, as suggested by in vivo studies where only a high dose of Mepirapim induced a mild hypothermic response, points towards a more complex pharmacological profile.[3] The inhibition of T-type calcium channels could contribute to potential therapeutic effects related to neuronal excitability and pain signaling.[2]
Conclusion
The structure-activity relationship of Mepirapim and its fluorinated analogues is multifaceted. The introduction of a fluorine atom on the pentyl chain does not significantly alter the already weak interactions with cannabinoid receptors. However, both fluorinated and non-fluorinated analogues demonstrate notable inhibitory activity against T-type calcium channels. This dual pharmacology suggests that these compounds may have a range of biological effects not solely attributable to the endocannabinoid system. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this class of compounds, with particular attention to their effects on T-type calcium channel-mediated processes.
References
- 1. Mepirapim - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim: A Departure from Classic Synthetic Cannabinoids in Mechanism and Function
For Researchers, Scientists, and Drug Development Professionals
Mepirapim, a synthetic compound identified in recreational drug products, presents a pharmacological profile that diverges significantly from classic synthetic cannabinoids such as JWH-018 and CP-55,940. While structurally related to indole-based cannabinoids, Mepirapim's primary mechanism of action as a T-type calcium channel inhibitor, coupled with its comparatively weak and debated activity at canonical cannabinoid receptors, establishes it as a distinct pharmacological entity. This guide provides a comparative analysis of Mepirapim and classic synthetic cannabinoids, supported by available experimental data, to elucidate their fundamental differences.
Executive Summary
Classic synthetic cannabinoids, including JWH-018 and CP-55,940, are potent, full agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Their pharmacological effects are primarily mediated through the activation of these G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin. In stark contrast, Mepirapim demonstrates minimal to low potency at CB1 and CB2 receptors in vitro, with its principal mechanism identified as the inhibition of T-type calcium channels. However, some in vivo studies suggest that Mepirapim can induce cannabinoid-like effects, indicating a more complex pharmacological profile that warrants further investigation.
Data Presentation: Comparative Pharmacological Parameters
The following tables summarize the quantitative data on the binding affinities and functional potencies of Mepirapim and representative classic synthetic cannabinoids.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Primary Target |
| Mepirapim | ~2650[1] | ~1850[1] | T-type Calcium Channels |
| JWH-018 | 9.0[2][3][4] | 2.94[2] | CB1/CB2 Receptors |
| CP-55,940 | 0.58 - 5.0[5][6] | 0.68 - 2.6[5][6] | CB1/CB2 Receptors |
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Notes |
| Mepirapim | Low potency agonist[2] | Low potency agonist[2] | Specific EC50 values for G-protein activation, cAMP inhibition, or β-arrestin recruitment are not well-defined in the literature. |
| JWH-018 | 102 (cAMP inhibition)[2] | 133 (cAMP inhibition)[2] | Full agonist at both CB1 and CB2 receptors. |
| CP-55,940 | 0.2 (GTPγS binding)[5] | 0.3 (GTPγS binding)[5] | Full agonist at both CB1 and CB2 receptors. |
Table 3: T-type Calcium Channel Inhibition (IC50, µM)
| Compound | CaV3.1 (IC50, µM) | CaV3.2 (IC50, µM) | CaV3.3 (IC50, µM) |
| Mepirapim analogue (SB2193) | 0.75[7] | 5.9[7] | 5.4[7] |
| JWH-018 | Not reported | Not reported | Not reported |
| CP-55,940 | Not reported | Not reported | Not reported |
Signaling Pathways: A Tale of Two Mechanisms
The fundamental difference between Mepirapim and classic synthetic cannabinoids lies in their primary signaling mechanisms.
Classic Synthetic Cannabinoids: CB1/CB2 Receptor Agonism
Classic synthetic cannabinoids like JWH-018 and CP-55,940 act as potent agonists at CB1 and CB2 receptors, which are Gi/o-coupled GPCRs.[8][9] Their activation initiates a cascade of intracellular events, including:
-
G-protein Activation: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6]
-
Ion Channel Modulation: Inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[6]
-
β-Arrestin Recruitment: Engagement of β-arrestin signaling pathways, which can lead to receptor desensitization, internalization, and G-protein-independent signaling.[10][11][12]
Classic Synthetic Cannabinoid Signaling Pathway
Mepirapim: T-Type Calcium Channel Inhibition
The primary mechanism of action for Mepirapim is the inhibition of T-type calcium channels (CaV3).[2][5][13][7][14][15][16] These are low-voltage activated calcium channels involved in various physiological processes, including neuronal excitability. By blocking these channels, Mepirapim can alter neuronal function through a mechanism independent of the canonical cannabinoid receptors. While some in vivo evidence suggests Mepirapim can produce CB1-mediated effects, its low in vitro affinity and potency at these receptors suggest that these effects may be indirect or occur at concentrations that also engage other targets.[17][18][19]
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. mdpi.com [mdpi.com]
- 10. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepirapim vs. JWH-018: A Comparative Analysis of Addictive Potential in Rodent Models
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the addictive liability of the synthetic cannabinoids Mepirapim and JWH-018. This report synthesizes experimental data from rodent studies, providing detailed methodologies and visual representations of key biological pathways.
Executive Summary
Emerging synthetic cannabinoids pose a significant challenge to public health and regulatory agencies. This guide provides a comparative analysis of the addictive potential of two such compounds: Mepirapim and JWH-018. While both substances exhibit rewarding and reinforcing properties in rodent models, available data suggest nuances in their potency and dose-dependency. Mepirapim has been shown to induce robust conditioned place preference (CPP) at lower doses and support intravenous self-administration (IVSA), indicative of significant abuse liability.[1][2][3] JWH-018, a well-characterized synthetic cannabinoid, also demonstrates strong reinforcing effects in self-administration paradigms and elicits clear withdrawal symptoms.[4][5][6][7] This comparison aims to equip researchers with the necessary data to inform further investigation and potential regulatory actions.
Comparative Data on Addictive Behaviors
The addictive potential of Mepirapim and JWH-018 has been evaluated using standard behavioral paradigms in rodents, primarily conditioned place preference and intravenous self-administration. The following tables summarize the key quantitative findings from these studies.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding effects of a drug by measuring the amount of time an animal spends in an environment previously associated with the drug's effects.[8][9][10][11][12]
| Compound | Species | Dose (mg/kg, i.p.) | CPP Score (seconds) | Outcome | Reference |
| Mepirapim | Mouse | 0.3 | Increased | Rewarding | [1] |
| Mepirapim | Mouse | 1 | Significantly Increased | Rewarding | [1] |
| Mepirapim | Mouse | 3 | Significantly Decreased | Aversive | [1][13] |
| JWH-018 | Rat | 1 | Nausea-like conditioned gaping | Aversive | [14][15] |
| JWH-018 | Rat | 3 | Nausea-like conditioned gaping | Aversive | [14][15] |
Note: Direct comparative CPP data for JWH-018 showing rewarding effects was not available in the searched literature. The available data points to aversive effects at the tested doses in a conditioned gaping model, which is an index of nausea.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is a direct measure of a drug's reinforcing properties, where an animal performs an action (e.g., lever press) to receive a drug infusion.
| Compound | Species | Dose (mg/kg/infusion) | Number of Infusions (average over 7 days) | Outcome | Reference |
| Mepirapim | Rat | 0.003 | ~20 | Reinforcing | [1] |
| Mepirapim | Rat | 0.01 | ~35 | Reinforcing | [1] |
| Mepirapim | Rat | 0.03 | ~50 | Reinforcing | [1] |
| JWH-018 | Mouse | 0.0075 | Acquired operant behavior | Reinforcing | [4][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of the experimental protocols used in the cited studies.
Mepirapim Conditioned Place Preference Protocol[1]
-
Subjects: Male C57BL/6J mice (7 weeks old, 20-22 g).
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers for 15 minutes to establish baseline preference.
-
Conditioning (Days 2-9): A biased procedure was used. For four days, mice received an intraperitoneal (i.p.) injection of Mepirapim (0.3, 1, or 3 mg/kg) and were confined to their initially non-preferred chamber for 30 minutes. On alternate days, they received a vehicle injection and were confined to their preferred chamber for 30 minutes.
-
Post-conditioning (Day 10): Mice were allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber was recorded.
-
Mepirapim Intravenous Self-Administration Protocol[1][3]
-
Subjects: Male Sprague Dawley rats (7 weeks old, 250-270 g).
-
Surgical Procedure: Rats were surgically implanted with a catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.
-
Procedure:
-
Acquisition (7 consecutive days): Rats were placed in the operant chambers for 2-hour sessions daily. Pressing the active lever resulted in an intravenous infusion of Mepirapim (0.003, 0.01, or 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Presses on the inactive lever had no consequence.
-
JWH-018 Intravenous Self-Administration Protocol[4][16]
-
Subjects: Male CD1 adolescent mice.
-
Surgical Procedure: Mice were surgically implanted with a catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Acquisition: Mice were trained to press a lever for intravenous infusions of JWH-018 (7.5 µg/kg/infusion) on a fixed-ratio schedule (FR1-3).
-
Progressive Ratio: To assess motivation, the response requirement was increased progressively.
-
Signaling Pathways and Mechanisms of Action
The addictive properties of both Mepirapim and JWH-018 are primarily mediated by their interaction with the endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R).
JWH-018 is a potent, full agonist at both CB1 and CB2 receptors.[17][18][19] Its psychoactive and rewarding effects are attributed to its action on CB1Rs, which are densely expressed in brain regions associated with reward, such as the mesolimbic dopamine (B1211576) system.[17] Activation of CB1Rs on GABAergic interneurons in the ventral tegmental area (VTA) leads to a disinhibition of dopamine neurons, resulting in increased dopamine release in the nucleus accumbens (NAc).
Mepirapim also acts as a CB1R agonist.[2] Studies have shown that Mepirapim administration leads to a decrease in GABAergic signaling and a corresponding increase in dopaminergic signaling within the brain's reward circuitry.[1][2][3] This modulation of GABA and dopamine neurotransmission is a key molecular mechanism underlying its addictive potential.[1] Interestingly, Mepirapim has also been identified as a T-type calcium channel inhibitor, although the contribution of this action to its addictive properties is not yet fully understood.[20][21]
Caption: Signaling pathway of Mepirapim and JWH-018.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the conditioned place preference and intravenous self-administration experiments described in this guide.
Caption: Conditioned Place Preference (CPP) experimental workflow.
Caption: Intravenous Self-Administration (IVSA) workflow.
Withdrawal Behaviors
Withdrawal symptoms upon cessation of drug use are a key indicator of physical dependence.
JWH-018 Withdrawal
Repeated administration of JWH-018 in rats has been shown to induce spontaneous somatic signs of withdrawal 24 hours after discontinuation, including licking, headshakes, teeth chattering, biting, and chewing.[5] Both spontaneous and antagonist-precipitated withdrawal from JWH-018 in mice elicited somatic behaviors such as paw tremors and head twitches.[6][7]
Specific data on Mepirapim withdrawal symptoms were not detailed in the provided search results.
Conclusion
The available evidence from rodent models strongly indicates that both Mepirapim and JWH-018 possess significant addictive potential. Mepirapim demonstrates clear rewarding effects in the CPP paradigm at lower doses and supports robust self-administration, suggesting a high liability for abuse.[1] JWH-018 is also a potent reinforcer in self-administration studies and is associated with a distinct withdrawal syndrome.[4][5][6][7] The primary mechanism for both compounds involves the modulation of the brain's reward circuitry through action at CB1 receptors. Further direct comparative studies using identical experimental parameters would be beneficial to more precisely delineate the relative addictive potential of these and other emerging synthetic cannabinoids.
References
- 1. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adolescent self-administration of the synthetic cannabinoid receptor agonist JWH-018 induces neurobiological and behavioral alterations in adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel behavioral signs of spontaneous and precipitated THC withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 11. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphine-induced conditioned place preference in preweanling and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Nausea-Induced Conditioned Gaping Reactions in Rats Produced by High-Dose Synthetic Cannabinoid, JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. JWH-018 - Wikipedia [en.wikipedia.org]
- 19. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mepirapim - Wikipedia [en.wikipedia.org]
- 21. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
5F-BEPIRAPIM: A Validated Negative Control for Mepirapim-Induced Hypothermia
For researchers investigating the physiological effects of synthetic cannabinoids, establishing appropriate controls is paramount to ensuring the validity and specificity of their findings. This guide provides a comparative analysis of 5F-BEPIRAPIM as a negative control for the hypothermic effects of Mepirapim, supported by experimental data and detailed protocols.
Mepirapim, a synthetic cannabinoid, has been shown to induce a significant drop in core body temperature in animal models, an effect primarily attributed to its activity as a CB1 receptor agonist. In contrast, its fluorinated analogue, 5F-BEPIRAPIM, demonstrates minimal to no impact on body temperature, making it an ideal negative control to distinguish CB1 receptor-mediated effects from other potential off-target actions.[1][2] This guide outlines the pharmacological differences between these two compounds and provides the necessary experimental framework to utilize 5F-BEPIRAPIM effectively in research settings.
Comparative Pharmacological Profiles
The differential effects of Mepirapim and 5F-BEPIRAPIM on body temperature can be attributed to their distinct pharmacological profiles at cannabinoid receptors and T-type calcium channels.
| Parameter | Mepirapim | 5F-BEPIRAPIM | Reference |
| CB1 Receptor Binding Affinity (Ki) | Low to negligible affinity | Low to negligible affinity | [3] |
| CB2 Receptor Binding Affinity (Ki) | 1.18 µM (for N-methyl analogue) | Not determined (low affinity) | [3] |
| CB1 Receptor Functional Activity (EC50) | Not determinable (low potency) | Not determinable (low potency) | [3] |
| CB2 Receptor Functional Activity (EC50) | Not determinable (low potency) | Not determinable (low potency) | [3] |
| T-Type Calcium Channel Inhibition (IC50) | Potent inhibitor | Potent inhibitor | [4][5] |
In Vivo Hypothermic Effects: A Head-to-Head Comparison
A key study directly comparing the in vivo effects of Mepirapim and 5F-BEPIRAPIM in mice demonstrated a clear distinction in their ability to induce hypothermia. While a high dose of Mepirapim (30 mg/kg) elicited a mild hypothermic response, 5F-BEPIRAPIM had no significant effect on core body temperature at the same dose.[1][2]
| Compound | Dose (mg/kg) | Maximum Hypothermic Effect | Conclusion | Reference |
| Mepirapim | 30 | Mild decrease in body temperature | Suggests central CB1 receptor activity | [1][2] |
| 5F-BEPIRAPIM | 30 | No significant change in body temperature | Minimal central CB1 receptor activity | [1][2] |
Experimental Protocols
To effectively utilize 5F-BEPIRAPIM as a negative control, the following experimental protocol for assessing drug-induced hypothermia in mice is recommended.
Protocol: Measurement of Drug-Induced Hypothermia in Mice
1. Animal Preparation:
- Use age- and weight-matched male mice (e.g., C57BL/6, 8-10 weeks old).
- House animals individually in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12-hour light/dark cycle.
- Allow at least one week for acclimatization to the housing conditions before the experiment.
- Provide ad libitum access to food and water.
2. Drug Preparation:
- Prepare Mepirapim and 5F-BEPIRAPIM solutions in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline).
- The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.
- Prepare a vehicle-only solution to be used for the control group.
3. Experimental Procedure:
- Handle the mice gently to minimize stress-induced temperature changes.
- Measure the baseline core body temperature of each mouse using a rectal probe lubricated with silicone oil. Insert the probe to a consistent depth (e.g., 2 cm) for a stable reading.
- Administer the vehicle, Mepirapim, or 5F-BEPIRAPIM via intraperitoneal (i.p.) injection.
- Measure the core body temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
- Record all temperature readings and the time of measurement for each animal.
4. Data Analysis:
- Calculate the change in body temperature from baseline for each time point.
- Compare the temperature changes between the different treatment groups (vehicle, Mepirapim, and 5F-BEPIRAPIM) using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
- Plot the mean change in body temperature over time for each group to visualize the hypothermic response.
Signaling Pathways and Experimental Workflow
The differential effects of Mepirapim and 5F-BEPIRAPIM can be understood by examining their interaction with the CB1 receptor signaling pathway and their shared activity as T-type calcium channel inhibitors.
Caption: Logical flow of Mepirapim's hypothermic effect versus 5F-BEPIRAPIM.
Caption: Step-by-step experimental workflow for the mouse hypothermia assay.
Caption: Mepirapim activates the CB1 receptor, leading to downstream effects.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
Unraveling the Differential Anticonvulsant Profiles of Mepirapim Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mepirapim analogues, detailing their differential effects on various seizure models. The following analysis is based on experimental data to objectively assess their therapeutic potential and underlying mechanisms of action.
Mepirapim, a synthetic compound, and its analogues have emerged as a novel class of molecules with potential applications in epilepsy treatment. These compounds exhibit a primary mechanism of action involving the inhibition of T-type calcium channels (Ca_v3), which are known to play a crucial role in the pathophysiology of certain seizure types. This guide delves into the nuanced anticonvulsant properties of two prominent Mepirapim analogues, SB2193 and SB2193F, highlighting their varying efficacy across different preclinical seizure models.
In Vitro Activity: Potent Inhibition of T-Type Calcium Channels
The foundational mechanism of action for Mepirapim analogues lies in their ability to block Ca_v3 T-type calcium channels. Quantitative analysis of their inhibitory activity against the three subtypes of these channels (Ca_v3.1, Ca_v3.2, and Ca_v3.3) reveals potent, pan-inhibitory profiles for both SB2193 and SB2193F.
| Compound | Ca_v3.1 IC50 (µM) | Ca_v3.2 IC50 (µM) | Ca_v3.3 IC50 (µM) |
| SB2193 | 0.75 | 1.2 | 2.5 |
| SB2193F | 1.8 | 3.5 | 8.6 |
Table 1: In vitro inhibitory potency of Mepirapim analogues against T-type calcium channel subtypes. Data obtained from fluorometric calcium flux assays.
Differential In Vivo Efficacy in Seizure Models
The anticonvulsant effects of Mepirapim analogues have been evaluated in three distinct rodent models of epilepsy: the 6 Hz-induced seizure model, the Scn1a+/- mouse model of Dravet syndrome, and the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model. The results underscore a striking divergence in their efficacy, suggesting a model-dependent therapeutic window.
| Compound | Seizure Model | Doses Tested (mg/kg, i.p.) | Outcome |
| SB2193 | 6 Hz-induced psychomotor seizures | 10, 30, 100 | Effective : Acutely protected against seizures.[1] |
| SB2193 | Scn1a+/- (Dravet syndrome model) | Not specified | Ineffective : Did not reduce spontaneous seizures.[1] |
| SB2193 | GAERS (Absence seizure model) | Not specified | Aggravated Seizures : Increased the incidence and duration of spike-and-wave discharges.[1] |
Table 2: Summary of the in vivo effects of the Mepirapim analogue SB2193 in various seizure models.
Experimental Protocols
Fluorometric Calcium Flux Assay (FLIPR)
This in vitro assay was utilized to determine the inhibitory potency (IC50) of the Mepirapim analogues on human Ca_v3 channel subtypes stably expressed in HEK293 cells.
-
Cell Culture: HEK293 cells stably expressing individual human Ca_v3 subtypes (Ca_v3.1, Ca_v3.2, or Ca_v3.3) are cultured in appropriate media and seeded into 384-well black-walled, clear-bottomed plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C and 5% CO2, allowing the dye to enter the cells.
-
Compound Addition: Mepirapim analogues (SB2193 and SB2193F) are serially diluted to a range of concentrations and added to the wells.
-
Calcium Influx Stimulation: A solution containing a depolarizing agent (e.g., a high concentration of potassium chloride) and calcium chloride is added to the wells to induce calcium influx through the T-type calcium channels.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The fluorescence signal is normalized to the baseline and the vehicle control. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to confirm the inhibitory effects of the Mepirapim analogues on T-type calcium channel currents.
-
Cell Preparation: HEK293 cells expressing Ca_v3 channels are prepared and placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Borosilicate glass micropipettes with a specific resistance are filled with an internal solution containing ions that mimic the intracellular environment.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recording: The cell membrane potential is clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps are applied to elicit T-type calcium currents.
-
Compound Application: The Mepirapim analogue is applied to the cell via the external recording solution.
-
Data Acquisition and Analysis: The inward calcium currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated to determine the effect of the analogue.
6 Hz-Induced Seizure Model
This model is used to evaluate the efficacy of anticonvulsant drugs against psychomotor seizures.[2][3]
-
Animals: Adult male Swiss mice are used for this model.
-
Drug Administration: Mice are pre-treated with either the vehicle or varying doses of the Mepirapim analogue SB2193 (10, 30, and 100 mg/kg) via intraperitoneal (i.p.) injection at a specific time before seizure induction.[1]
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulation of a specific current and duration is delivered through corneal electrodes using a constant current device.
-
Behavioral Observation: Immediately after the stimulation, mice are observed for a set period for the presence of seizure behaviors, which include stun, forelimb clonus, and twitching of the vibrissae.
-
Protection Criteria: An animal is considered protected if it resumes normal exploratory behavior without displaying seizure activity.
-
Data Analysis: The percentage of animals protected at each dose is determined.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of Mepirapim analogues and the general experimental workflow.
Caption: Signaling pathway of Mepirapim analogues.
Caption: General experimental workflow for evaluating Mepirapim analogues.
References
Comparative Pharmacokinetics of Mepirapim and its Derivatives: A Guide for Researchers
A comprehensive analysis of the pharmacokinetic profiles of the synthetic cannabinoid Mepirapim and its derivatives, SB2193 and SB2193F, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative summary of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by available experimental data and detailed methodologies.
While comprehensive pharmacokinetic data for Mepirapim remains elusive in the current body of scientific literature, studies on its derivatives, SB2193 and SB2193F, offer valuable insights into the potential metabolic fate and activity of this class of compounds. This guide focuses on the available data for these derivatives to facilitate further research and development.
Comparative Pharmacokinetic Parameters
The following table summarizes the key in vivo pharmacokinetic parameters of Mepirapim's derivatives, SB2193 and SB2193F, in mice following intraperitoneal administration.
| Parameter | SB2193 | SB2193F |
| Maximum Concentration (Cmax) in Plasma (µM) | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Time to Maximum Concentration (Tmax) in Plasma (min) | 15 | 15 |
| Half-life (t1/2) in Plasma (min) | 29 | 23 |
| Maximum Concentration (Cmax) in Brain (µM) | 4.1 ± 0.8 | 1.8 ± 0.3 |
| Time to Maximum Concentration (Tmax) in Brain (min) | 15 | 15 |
| Half-life (t1/2) in Brain (min) | 28 | 14 |
| Brain/Plasma Ratio | 2.7 | 1.5 |
Experimental Protocols
The pharmacokinetic data presented above were obtained through a standardized experimental protocol involving animal studies and subsequent bioanalysis.
Animal Studies
-
Subjects: Male C57BL/6J mice.
-
Administration: A single intraperitoneal (i.p.) injection of either SB2193 or SB2193F at a dose of 10 mg/kg.
-
Sample Collection: Blood and brain tissue samples were collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Sample Preparation: Plasma was separated from blood samples by centrifugation. Brain tissue was homogenized.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the quantitative analysis of SB2193 and SB2193F concentrations in plasma and brain homogenates.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma and brain concentration-time data using non-compartmental analysis.
Signaling Pathways and Mechanisms of Action
Mepirapim and its derivatives primarily exert their effects through the modulation of two key signaling pathways: the cannabinoid receptor 1 (CB1R) pathway and the T-type calcium channel pathway.
Mepirapim-Activated CB1 Receptor Signaling
Mepirapim acts as an agonist at the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of CB1R by Mepirapim initiates a signaling cascade that leads to the modulation of neurotransmitter release. This is thought to underlie many of its psychoactive effects.
Caption: Mepirapim activates the CB1 receptor, leading to downstream effects on neurotransmission.
Inhibition of T-Type Calcium Channels
In addition to their activity at cannabinoid receptors, Mepirapim and its derivatives have been identified as inhibitors of T-type calcium channels. This inhibition is believed to contribute to their pharmacological profile, potentially influencing neuronal excitability.
Caption: Mepirapim and its derivatives block T-type calcium channels, reducing calcium influx.
Conclusion
The available pharmacokinetic data for the Mepirapim derivatives SB2193 and SB2193F provide a foundational understanding for researchers in the field of synthetic cannabinoids. The rapid absorption and brain penetration of these compounds, coupled with their dual action on CB1 receptors and T-type calcium channels, highlight the complexity of their pharmacological profiles. Further research is warranted to elucidate the specific pharmacokinetic parameters of Mepirapim to enable a more direct comparison and a deeper understanding of its therapeutic and toxicological potential. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting future studies in this area.
Mepirapim's In Vivo Profile Suggests Central CB1 Receptor Agonism, Contrary to Lack of Activity
A comprehensive review of in vivo data indicates that Mepirapim, a synthetic cannabinoid, exhibits pharmacological effects consistent with central cannabinoid 1 (CB1) receptor agonism. This finding contrasts with the proposition of its inactivity at this receptor. The primary evidence stems from the cannabinoid tetrad assay, a standard preclinical model for assessing central CB1 receptor activation in rodents.[1][2][3]
Mepirapim has been shown to induce at least two of the four key signs of the cannabinoid tetrad at a dose of 3 mg/kg in mice: hypomotility and hypothermia.[4][5] This classic profile of central nervous system effects is characteristic of known CB1 receptor agonists such as Δ⁹-tetrahydrocannabinol (THC) and WIN 55,212-2.[2][6][7][8] Conversely, CB1 receptor antagonists like Rimonabant are known to block these effects.[1]
This guide provides a comparative analysis of the in vivo data for Mepirapim alongside established CB1 receptor modulators, presenting the available experimental evidence in a structured format for researchers, scientists, and drug development professionals.
Comparative Analysis of Cannabinoid Tetrad Effects
The cannabinoid tetrad assay is a cornerstone for evaluating the in vivo central activity of compounds targeting the CB1 receptor.[1][2] It comprises four distinct assessments: locomotor activity, core body temperature, catalepsy, and analgesia. A positive result in these tests is a strong indicator of central CB1 receptor agonism.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies for Mepirapim and comparator compounds.
Table 1: Effect of Mepirapim on the Cannabinoid Tetrad in Mice
| Test | Dose (mg/kg) | Vehicle Control | Mepirapim | Outcome |
| Hypomotility | 3 | Data not specified | Significant decrease in locomotor activity | Positive for CB1 Agonism |
| Hypothermia | 3 | Data not specified | Significant decrease in body temperature | Positive for CB1 Agonism |
| Catalepsy | Not Reported | - | - | Data Not Available |
| Analgesia | Not Reported | - | - | Data Not Available |
Data sourced from Hur et al. (2022).[4]
Table 2: Comparative Effects of CB1 Receptor Modulators on the Cannabinoid Tetrad in Mice
| Compound | Dose (mg/kg) | Hypomotility | Hypothermia | Catalepsy | Analgesia |
| THC | 10 | Significant Decrease | Significant Decrease | Significant Increase | Significant Increase |
| 15 | Significant Decrease | Significant Decrease | Significant Increase | Significant Increase | |
| WIN 55,212-2 | 3 | Significant Decrease | Significant Decrease | Significant Increase | Significant Increase |
| Rimonabant | 10 | Blocks THC-induced effects | Blocks THC-induced effects | Blocks THC-induced effects | Blocks THC-induced effects |
Data compiled from multiple sources.[1][6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the cannabinoid tetrad assay.
Cannabinoid Tetrad Assay
The tetrad assay is a series of four tests designed to assess the central effects of cannabinoids.[2]
-
Hypomotility (Locomotor Activity): Spontaneous activity is measured by placing a mouse in an open-field arena. The number of line crossings or total distance traveled is recorded over a specific period. A significant reduction in activity compared to a vehicle-treated control group indicates hypomotility.[2]
-
Hypothermia (Body Temperature): Core body temperature is measured using a rectal probe before and at set time points after drug administration. A significant decrease in body temperature relative to the baseline and vehicle control is indicative of a hypothermic effect.[2]
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised off the surface. The time the mouse remains immobile in this position is recorded. An extended period of immobility (typically >20 seconds) is considered catalepsy.[2][9]
-
Analgesia (Hot Plate or Tail Flick Test):
-
Hot Plate Test: The mouse is placed on a heated surface (typically 52-55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[10][11][12]
-
Tail Flick Test: A focused beam of heat is applied to the mouse's tail, and the time taken to flick the tail away from the heat source is recorded.[10][11][13] An increased latency in either test indicates an analgesic effect.
-
Visualizing the Evidence
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Figure 1. Simplified signaling pathway of CB1 receptor activation by agonists like Mepirapim, leading to the characteristic tetrad effects, and its blockade by antagonists such as Rimonabant.
Figure 2. Experimental workflow for the cannabinoid tetrad assay to evaluate the in vivo central effects of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceuticals | Free Full-Text | Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerance to Cannabinoid-Induced Behaviors in Mice Treated Chronically with Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Cannabinoid Receptor Potency: JWH-018, its Metabolites, and Mepirapim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the synthetic cannabinoid JWH-018 and its primary metabolites against Mepirapim at human cannabinoid receptors 1 (CB1) and 2 (CB2). The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development.
Data Presentation: Quantitative Comparison of Cannabinoid Receptor Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of JWH-018, its metabolites, and Mepirapim at CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Notes |
| JWH-018 | CB1 | 9.00 ± 5.00[1] | 102[1] | Full agonist[1] |
| CB2 | 2.94 ± 2.65[1] | 133[1] | Full agonist[1] | |
| JWH-018 N-(5-hydroxypentyl) metabolite | CB1 | 2.6 ± 0.3 | 17.01 ± 9.59 | Full agonist, retains high affinity and potency. |
| CB2 | Data Not Available | Data Not Available | ||
| JWH-018 N-pentanoic acid metabolite | CB1 | Fails to bind | Inactive | Carboxylation of the pentyl chain abolishes CB1 receptor affinity. |
| CB2 | Data Not Available | Data Not Available | ||
| JWH-018 N-(5-hydroxypentyl) β-D-glucuronide | CB1 | 922[2][3] | No intrinsic activity | Neutral antagonist (Kb = 3406 nM)[2] |
| CB2 | Data Not Available | Data Not Available | ||
| Mepirapim | CB1 | Micromolar affinity[4] | Low potency agonist[4] | Precise Ki and EC50 values are not readily available in published literature. |
| CB2 | Micromolar affinity[4] | Low potency agonist[4] | Precise Ki and EC50 values are not readily available in published literature. |
Key Observations:
-
JWH-018 is a potent, full agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.[1]
-
Metabolism of JWH-018 significantly alters its pharmacological profile. The N-(5-hydroxypentyl) metabolite retains high affinity and potent agonist activity at the CB1 receptor.[5]
-
Conversely, the N-pentanoic acid metabolite of JWH-018 is inactive at the CB1 receptor.
-
The glucuronidated metabolite of JWH-018 acts as a neutral antagonist at the CB1 receptor, with a binding affinity in the high nanomolar range.[2][3]
-
In contrast to the high potency of JWH-018, Mepirapim is reported to be a low potency agonist with micromolar affinities at both CB1 and CB2 receptors.[4] However, specific quantitative data on its binding affinity and functional potency are not available in the reviewed literature. While its pharmacological effects are believed to be mediated by cannabinoid receptors, further studies are required to quantify its precise potency.[6][7]
Mandatory Visualization
Caption: Canonical Gαi-coupled cannabinoid receptor signaling pathway.
Caption: General experimental workflows for determining receptor binding and functional activity.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories and studies.
Radioligand Displacement Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: Typically [³H]CP-55,940, a high-affinity cannabinoid agonist.
-
Test compounds: JWH-018, its metabolites, or Mepirapim.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of cell membrane preparation in the assay buffer.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled high-affinity ligand like WIN 55,212-2).
-
Incubate the plate, typically at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for EC50 and Emax determination)
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate, typically at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression.
-
cAMP Accumulation Assay (for functional potency of Gi-coupled receptors)
This cell-based assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels upon activation of Gi-coupled receptors like CB1 and CB2.
-
Materials:
-
Whole cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the agonist. The IC50 (which corresponds to the EC50 for inhibition) is determined using non-linear regression.
-
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mepirapim: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Core Safety and Handling Protocols
Due to its classification as a synthetic cannabinoid and its known neurotoxic and addictive properties, Mepirapim should be handled with a high degree of caution. Assume it possesses significant physiological activity.
Personal Protective Equipment (PPE):
When handling Mepirapim in any form (solid or in solution), the following PPE is required:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat. |
| Respiratory | A fit-tested respirator may be required depending on the procedure and potential for aerosolization. Consult your institution's Environmental Health and Safety (EHS) department. |
Spill Management:
In the event of a Mepirapim spill:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the substance.
-
Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of Mepirapim and other synthetic cannabinoids is high-temperature incineration in a licensed hazardous waste facility.[1][2] This ensures the complete destruction of the potent psychoactive compound.
1. Waste Identification and Segregation:
-
Mepirapim waste must be segregated from general laboratory waste.
-
Do not mix Mepirapim waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
2. Rendering the Compound Unusable:
A key principle in the disposal of cannabinoids and other controlled substances is to render them "unusable and unrecognizable" to prevent diversion.[2] This should be done prior to collection by a waste management service.
-
For solid Mepirapim: Mix with an inert, non-reactive material.
-
For Mepirapim in solution: Absorb onto an inert material like vermiculite.
3. Packaging and Labeling:
-
Place the treated Mepirapim waste into a designated hazardous waste container that is compatible with the chemical and in good condition.[3]
-
The container must be securely sealed to prevent leaks.[3]
-
Label the container clearly with the words "HAZARDOUS WASTE," the chemical name "Mepirapim," and the approximate quantity.[3]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a secure, designated area with limited access until it is collected by a certified hazardous waste contractor.[2]
5. Documentation and Collection:
-
Maintain a detailed record of the disposed Mepirapim, including the quantity and date of disposal.
-
Arrange for pickup by your institution's contracted hazardous waste disposal service. These services will ensure the waste is transported to a licensed incineration facility.
Experimental Protocols
As no specific experimental protocols for the chemical neutralization of Mepirapim are available, such methods are not recommended. The most reliable and safest method of destruction is high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Mepirapim.
References
Personal protective equipment for handling Mepirapim
For researchers, scientists, and drug development professionals, the safe handling of novel psychoactive compounds like Mepirapim is paramount. Adherence to strict personal protective equipment (PPE) and disposal protocols is critical to minimize exposure risks and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Mepirapim.
Given that "Mepirapim" is a placeholder for a novel research chemical, the following guidelines are based on best practices for handling potent, hazardous pharmaceutical compounds.[2][3] It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a crucial barrier against exposure to hazardous chemicals.[1][5] The following table outlines the recommended PPE for handling Mepirapim in a laboratory setting.
| PPE Category | Minimum Requirement | Enhanced Precautions (e.g., high concentration, aerosolization risk) |
| Hand Protection | Double chemotherapy-rated nitrile gloves.[6] | Change outer gloves every 30 minutes or immediately upon contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[7] | A full-face shield worn over safety goggles.[1][8] |
| Body Protection | Disposable, solid-front, back-closing gown. | Chemical-resistant coveralls. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. | A NIOSH-approved N95 or higher respirator.[1] For high-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1] |
| Foot Protection | Closed-toe shoes. | Disposable shoe covers.[8] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Perform hand hygiene.
-
Put on inner gloves.
-
Put on gown or coveralls.
-
Put on respiratory protection (if required).
-
Put on eye and face protection.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Procedure:
-
Remove outer gloves.
-
Remove gown or coveralls, turning it inside out as it is removed.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection (if worn).
-
Remove inner gloves.
-
Perform thorough hand hygiene.
Disposal Plan for Mepirapim and Contaminated Materials
Proper segregation and disposal of hazardous pharmaceutical waste are essential for safety and environmental responsibility.[6] All waste contaminated with Mepirapim must be classified as hazardous pharmaceutical waste.[6]
| Waste Type | Container | Disposal Protocol |
| Trace Contaminated Waste | Yellow hazardous waste container.[6] | Includes used PPE, absorbent pads, and other items with minimal residual contamination.[6] |
| Grossly Contaminated Waste | Black hazardous waste container.[6] | For bulk quantities of Mepirapim, heavily soiled items, and spill cleanup materials.[6] |
| Sharps Waste | Red sharps container.[6] | For needles and syringes that are completely empty.[6] If residual Mepirapim is present, they must be disposed of as hazardous chemical waste.[6] |
Disposal Protocol:
-
Segregation: At the point of generation, separate waste into the correct color-coded containers.[6]
-
Containerization: Ensure all containers are properly labeled, kept closed, and stored in a designated Satellite Accumulation Area (SAA).[6]
-
Spill Management: In the event of a spill, use a chemical spill kit.[9] Absorb the spill with inert material, neutralize if possible, and collect the residue in a sealed container for disposal as hazardous waste.[9][10]
-
Decontamination: All surfaces and equipment must be decontaminated after use.[5] A common method is to wipe down surfaces with a compatible solvent or a soap and water solution, disposing of the cleaning materials as hazardous waste.[5]
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. cwcrecovery.com [cwcrecovery.com]
- 4. quora.com [quora.com]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. mmbt.us [mmbt.us]
- 9. westlab.com [westlab.com]
- 10. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
